molecular formula C25H27F2N4O8P B8819155 Fosgemcitabine palabenamide CAS No. 1562406-27-2

Fosgemcitabine palabenamide

Cat. No.: B8819155
CAS No.: 1562406-27-2
M. Wt: 580.5 g/mol
InChI Key: NHTKGYOMICWFQZ-BBOXMAMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fosgemcitabine palabenamide, also known commercially as Acelarin and in research as NUC-1031, is a novel nucleoside analog and a ProTide modification of the antimetabolite gemcitabine . It was designed to overcome key cancer resistance mechanisms that limit the efficacy of its parent compound, such as poor cellular uptake and inefficient activation . This ProTide technology incorporates protective aryloxy and ester groups, which facilitate cellular entry and enable a more efficient, direct intracellular conversion into the active anticancer metabolites, gemcitabine monophosphate and diphosphate . By bypassing the rate-limiting activation step, this compound aims to maximize intratumoral levels of these active metabolites, leading to potent inhibition of DNA synthesis and ribonucleotide reductase . Its primary research value lies in the investigation of novel chemotherapeutic strategies for solid tumors. It has been the subject of clinical studies for various cancers, including biliary tract cancer, ovarian cancer, and pancreatic cancer . Researchers can utilize this compound to explore mechanisms of drug resistance, improve intracellular drug delivery, and develop new approaches in oncology research. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1562406-27-2

Molecular Formula

C25H27F2N4O8P

Molecular Weight

580.5 g/mol

IUPAC Name

benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40-/m0/s1

InChI Key

NHTKGYOMICWFQZ-BBOXMAMFSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)N[P@](=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

Fosgemcitabine Palabenamide: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosgemcitabine palabenamide (NUC-1031) is a novel phosphoramidate (B1195095) prodrug of the well-established chemotherapeutic agent, gemcitabine (B846). Engineered to circumvent key mechanisms of gemcitabine resistance, this compound exhibits a distinct pharmacological profile. This technical guide provides an in-depth analysis of its mechanism of action, supported by preclinical and clinical data. We will explore its intracellular activation, impact on DNA synthesis and cell cycle progression, and the induction of the DNA damage response pathway. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for the scientific community.

Introduction: Overcoming Gemcitabine Resistance

Gemcitabine, a nucleoside analog, has been a cornerstone of cancer therapy for decades. However, its efficacy is often limited by both intrinsic and acquired resistance. Key mechanisms of resistance include:

  • Reduced cellular uptake: Gemcitabine relies on nucleoside transporters, such as hENT1, to enter cancer cells. Downregulation of these transporters can limit drug influx.

  • Insufficient activation: Gemcitabine requires phosphorylation by deoxycytidine kinase (dCK) to its active mono-, di-, and triphosphate forms. Reduced dCK activity can impair this activation.

  • Increased degradation: The enzyme cytidine (B196190) deaminase (CDA) can deaminate gemcitabine, rendering it inactive.

This compound was designed as a ProTide, a technology that masks the first phosphate (B84403) group of a nucleotide analog with a phosphoramidate moiety. This chemical modification is intended to bypass the aforementioned resistance mechanisms, leading to higher intracellular concentrations of the active anti-cancer metabolite.[1]

Mechanism of Action

The core mechanism of action of this compound involves its intracellular conversion to the active metabolites of gemcitabine, which then disrupt DNA synthesis and induce apoptosis.

Cellular Uptake and Activation

Unlike gemcitabine, this compound is more lipophilic and can diffuse passively across the cell membrane, independent of nucleoside transporters.[2] Once inside the cell, it undergoes enzymatic cleavage to release gemcitabine monophosphate (dFdCMP). This crucial step bypasses the rate-limiting initial phosphorylation by dCK. Subsequently, dFdCMP is further phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fosgem This compound (NUC-1031) Fosgem_intra This compound Fosgem->Fosgem_intra Passive Diffusion dFdCMP Gemcitabine Monophosphate (dFdCMP) Fosgem_intra->dFdCMP Enzymatic Cleavage (Bypasses dCK) dFdCDP Gemcitabine Diphosphate (dFdCDP) dFdCMP->dFdCDP Phosphorylation dFdCTP Gemcitabine Triphosphate (dFdCTP) dFdCDP->dFdCTP Phosphorylation

Inhibition of DNA Synthesis and Cell Cycle Arrest

The active metabolites of this compound exert their cytotoxic effects through a dual mechanism:

  • Inhibition of Ribonucleotide Reductase (RNR): dFdCDP is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3] Depletion of the deoxyribonucleotide pool enhances the incorporation of dFdCTP into DNA.

  • DNA Chain Termination: dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands by DNA polymerases. After the incorporation of dFdCTP, one additional deoxynucleotide is added before DNA synthesis is halted. This "masked chain termination" prevents DNA repair enzymes from excising the incorporated drug, leading to irreparable DNA damage.[3]

This disruption of DNA synthesis predominantly affects cells in the S phase of the cell cycle. Preclinical studies have shown that treatment with NUC-1031 leads to a significant accumulation of cells in the S phase.[4]

Induction of the DNA Damage Response (DDR) Pathway

The stalling of replication forks and the presence of irreparable DNA damage trigger the DNA Damage Response (DDR), a complex signaling network that senses DNA lesions and orchestrates cellular responses such as cell cycle arrest and apoptosis. Key players in the DDR pathway activated by DNA-damaging agents like gemcitabine (and by extension, this compound) include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2, which in turn leads to cell cycle arrest and, if the damage is too severe, apoptosis.

G Fosgem This compound dFdCTP dFdCTP Fosgem->dFdCTP DNA_damage DNA Damage (Replication Stress, Strand Breaks) dFdCTP->DNA_damage Incorporation into DNA ATM_ATR ATM / ATR Kinases DNA_damage->ATM_ATR Activates Apoptosis Apoptosis DNA_damage->Apoptosis Induces (if severe) Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates & Activates Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Induces

Quantitative Data from Preclinical and Clinical Studies

In Vitro Cytotoxicity

Preclinical studies have evaluated the cytotoxic activity of NUC-1031 in various cancer cell lines.

Cell LineCancer TypeIC50 (NUC-1031)Treatment DurationAssayReference
HuCCT1Biliary Tract~1 µM24 hoursSRB Assay[4]
A2780Ovarian~600 nM2 hoursSRB Assay[4]
Intracellular Metabolite Concentration

A key feature of this compound is its ability to generate high and sustained intracellular levels of the active triphosphate, dFdCTP.

Cell LineNUC-1031 ConcentrationPeak dFdCTP Concentration (nmol/10^6 cells)Time to PeakReference
HuCCT11 µM~22024 hours[4]
Clinical Efficacy

This compound has been evaluated in several clinical trials. The following tables summarize key efficacy data.

Table 3.1: Phase Ib Study in Advanced Biliary Tract Cancer (ABC-08) [5]

ParameterValue
Treatment NUC-1031 (725 mg/m²) + Cisplatin (B142131) (25 mg/m²)
Number of Patients 21
Objective Response Rate (ORR) 33%
Disease Control Rate (DCR) 76%
Median Progression-Free Survival (PFS) 7.2 months
Median Overall Survival (OS) 9.6 months

Table 3.2: Phase III Study in Advanced Biliary Tract Cancer (NuTide:121) - Terminated for Futility [6]

ArmMedian OSMedian PFSORR
NUC-1031 + Cisplatin 9.2 months4.9 months18.7%
Gemcitabine + Cisplatin 12.6 months6.4 months12.4%

Note: The NuTide:121 trial was stopped early as it crossed the futility boundary for overall survival.

Table 3.3: Phase Ib Study in Recurrent Ovarian Cancer

ParameterValue
Treatment NUC-1031 (500 mg/m²) + Carboplatin (AUC5)
Number of Patients 25
Objective Response Rate (ORR) 26%
Clinical Benefit Rate (CBR) 74%
Median Progression-Free Survival (PFS) 27.1 weeks
Clinical Pharmacokinetics

Pharmacokinetic parameters were assessed in the ABC-08 study.

AnalyteMedian AUC (μg•h/mL)Median Cmax (μg/mL)Reference
NUC-1031 218 - 324309 - 889[5]
di-fluoro-deoxycytidine (dFdC) 0.47 - 1.560.284 - 0.522[5]

Experimental Protocols

In Vitro Cell Viability (SRB Assay)

This protocol is based on the methodology described by Read et al., 2021.[4]

  • Cell Seeding: Seed cancer cells (e.g., HuCCT1, A2780) in 96-well plates and allow them to adhere for 48 hours.

  • Drug Treatment: Treat cells with serial dilutions of NUC-1031 for a specified duration (e.g., 2 hours for A2780, 24 hours for HuCCT1).

  • Cell Fixation: After treatment, fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

  • Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.

  • Measurement: Read the optical density at 540 nm using a microplate reader.

  • Analysis: Calculate the IC50 values from the dose-response curves.

G cluster_workflow SRB Assay Workflow start Seed cells in 96-well plate treat Treat with NUC-1031 fix Fix with TCA stain Stain with SRB solubilize Solubilize dye with Tris base read Read OD at 540 nm end Calculate IC50

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methodology described by Read et al., 2021.[4]

  • Cell Seeding and Treatment: Seed 1.5 x 10^5 HuCCT1 or 1 x 10^5 A2780 cells in 6-well plates. After 48 hours, treat with NUC-1031 at desired concentrations (e.g., IC25 and IC50).

  • Cell Harvest: At various time points post-treatment, harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C overnight.

  • Staining: Centrifuge the cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence of PI.

  • Analysis: Gate the cell populations to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Intracellular dFdCTP Measurement by LC-MS/MS

This protocol is based on the methodology described by Read et al., 2021.[4]

  • Cell Treatment and Harvest: Treat cells with NUC-1031 as described for other assays. At specified time points, wash the cells with ice-cold PBS and harvest.

  • Metabolite Extraction: Lyse the cells and extract the intracellular metabolites using a suitable solvent (e.g., methanol/water mixture).

  • Sample Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Quantification: Separate the metabolites by liquid chromatography and detect and quantify dFdCTP using mass spectrometry based on its specific mass-to-charge ratio. Normalize the results to the cell number.

Conclusion

This compound is a rationally designed ProTide of gemcitabine that successfully overcomes several key resistance mechanisms of the parent drug. Its ability to bypass nucleoside transporters and the initial dCK-dependent phosphorylation leads to the generation of high and sustained intracellular levels of the active metabolite, dFdCTP. This results in effective inhibition of DNA synthesis, S-phase cell cycle arrest, and induction of the DNA damage response, ultimately leading to cancer cell death. While preclinical data and early clinical studies showed promise, a large Phase III trial in biliary tract cancer was unfortunately terminated due to futility, highlighting the complexities of translating preclinical advantages into superior clinical outcomes. Nevertheless, the in-depth understanding of its mechanism of action provides valuable insights for the future development of nucleotide analogs and ProTide-based cancer therapies.

References

NUC-1031: A Technical Guide to a Novel ProTide Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUC-1031 (Acelarin) is a first-in-class phosphoramidate (B1195095) ProTide derivative of the nucleoside analog gemcitabine (B846). It was rationally designed to overcome key mechanisms of resistance that limit the efficacy of gemcitabine, a standard-of-care chemotherapy for various solid tumors, including pancreatic, biliary tract, and ovarian cancers. By employing ProTide technology, NUC-1031 aims to enhance the intracellular delivery and activation of the active anti-cancer metabolite, gemcitabine triphosphate (dFdCTP), thereby improving its therapeutic index. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of NUC-1031, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Challenge of Gemcitabine Resistance

Gemcitabine, a deoxycytidine analog, has been a cornerstone of cancer therapy for decades. However, its clinical utility is often hampered by both intrinsic and acquired resistance. The key mechanisms of gemcitabine resistance include:

  • Reduced cellular uptake: Gemcitabine relies on human equilibrative nucleoside transporters (hENTs) to enter cancer cells. Downregulation of these transporters is a common resistance mechanism.

  • Inefficient activation: Gemcitabine is a prodrug that requires phosphorylation by deoxycytidine kinase (dCK) to its active monophosphate form (dFdCMP). Reduced dCK activity is a significant contributor to resistance.

  • Rapid degradation: Gemcitabine is susceptible to deamination by cytidine (B196190) deaminase (CDA) into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).

NUC-1031: Discovery and ProTide Technology

To address the limitations of gemcitabine, NUC-1031 was developed using the proprietary ProTide technology. This technology involves the attachment of a phosphoramidate moiety to the nucleoside monophosphate, creating a "prodrug of a prodrug." This chemical modification is designed to:

  • Bypass nucleoside transporters: The lipophilic nature of the ProTide enables NUC-1031 to passively diffuse across the cell membrane, independent of hENT1.[1]

  • Circumvent the need for dCK activation: NUC-1031 is already in its monophosphate form, thus bypassing the rate-limiting dCK phosphorylation step.[1]

  • Protect against CDA-mediated degradation: The phosphoramidate group shields the molecule from deamination by CDA.[1]

Once inside the cell, the phosphoramidate moiety is cleaved by intracellular enzymes to release dFdCMP, which is then further phosphorylated to the active cytotoxic agent, dFdCTP.

Mechanism of Action of NUC-1031

NUC-1031 exerts its anticancer effects through the same ultimate mechanism as gemcitabine: the inhibition of DNA synthesis. The intracellularly generated dFdCTP is incorporated into replicating DNA, leading to chain termination and the induction of apoptosis. Additionally, the diphosphate (B83284) metabolite, dFdCDP, inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides required for DNA replication and repair.

The key advantage of NUC-1031 lies in its ability to generate significantly higher intracellular concentrations of the active dFdCTP compared to equimolar doses of gemcitabine, particularly in resistant cancer cells.

NUC-1031 vs Gemcitabine Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_gem_pathway Gemcitabine Pathway cluster_nuc_pathway NUC-1031 Pathway Gemcitabine Gemcitabine hENT1 hENT1 Gemcitabine->hENT1 CDA CDA Gemcitabine->CDA NUC-1031 NUC-1031 Passive Diffusion Passive Diffusion NUC-1031->Passive Diffusion dCK dCK hENT1->dCK dFdCMP dFdCMP dCK->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP_gem dFdCTP dFdCDP->dFdCTP_gem DNA_gem DNA Synthesis Inhibition dFdCTP_gem->DNA_gem dFdU Inactive dFdU CDA->dFdU NUC-1031_in NUC-1031 Passive Diffusion->NUC-1031_in Esterases Intracellular Esterases NUC-1031_in->Esterases dFdCMP_nuc dFdCMP Esterases->dFdCMP_nuc dFdCDP_nuc dFdCDP dFdCMP_nuc->dFdCDP_nuc dFdCTP_nuc dFdCTP dFdCDP_nuc->dFdCTP_nuc DNA_nuc DNA Synthesis Inhibition dFdCTP_nuc->DNA_nuc PDX_Workflow Patient_Tumor Patient Tumor Sample Organoid_Culture Establish Patient-Derived Cancer Organoids (PDCOs) Patient_Tumor->Organoid_Culture Xenograft Implant PDCOs into NSG Mice Organoid_Culture->Xenograft Tumor_Growth Monitor Tumor Growth (100-200 mm³) Xenograft->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer NUC-1031, Gemcitabine, or Control Randomization->Treatment Endpoint Measure Tumor Volume and Body Weight Treatment->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis Clinical_Trial_Workflow Phase_I Phase I (PRO-001) First-in-Human Safety & Dose Finding Phase_Ib_II Phase Ib/II (PRO-002, ABC-08) Combination Therapy Efficacy & Safety Phase_I->Phase_Ib_II Phase_III Phase III (NuTide:121, ACELARATE) Large-Scale Efficacy Comparison to Standard of Care Phase_Ib_II->Phase_III Regulatory_Decision Regulatory Review & Decision Phase_III->Regulatory_Decision

References

Fosgemcitabine Palabenamide: A Technical Guide to a Novel Gemcitabine ProTide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosgemcitabine palabenamide (NUC-1031) is a novel phosphoramidate (B1195095) ProTide derivative of the widely used chemotherapeutic agent, gemcitabine (B846). Engineered to overcome key mechanisms of gemcitabine resistance, NUC-1031 exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical investigations, and outlining relevant experimental protocols. Visualizations of the drug's signaling pathway and representative experimental workflows are also presented to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Gemcitabine, a nucleoside analog, has been a cornerstone in the treatment of various solid tumors, including pancreatic, biliary tract, ovarian, and non-small cell lung cancer. However, its efficacy is often limited by cellular resistance mechanisms. These include reliance on nucleoside transporters for cellular uptake, the necessity for activation via phosphorylation by deoxycytidine kinase (dCK), and rapid inactivation by cytidine (B196190) deaminase (CDA).

This compound was designed using ProTide technology to bypass these limitations. By masking the monophosphate group of gemcitabine with an aryloxy phosphoramidate moiety, NUC-1031 is rendered more lipophilic, allowing it to diffuse passively into cancer cells independently of nucleoside transporters.[1] Once inside the cell, it is metabolized to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms, bypassing the rate-limiting initial phosphorylation step and evading deactivation by CDA.[1]

Chemical Structure and Properties

PropertyValue
IUPAC Name benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Molecular Formula C₂₅H₂₇F₂N₄O₈P
Molecular Weight 580.48 g/mol
Synonyms NUC-1031, Acelarin

Mechanism of Action

This compound's mechanism of action centers on its intracellular conversion to gemcitabine's active metabolites, which disrupt DNA synthesis and induce apoptosis.

  • Cellular Uptake and Activation: Unlike gemcitabine, NUC-1031 enters cells via passive diffusion.[1] Intracellularly, the ProTide moiety is cleaved by enzymes such as carboxypeptidases and phosphoramidases to release gemcitabine monophosphate (dFdCMP). This bypasses the dCK-dependent phosphorylation step, a common mechanism of gemcitabine resistance.

  • Inhibition of DNA Synthesis: dFdCMP is subsequently phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA replication.[1] dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[1]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NUC-1031_ext This compound (NUC-1031) NUC-1031_int NUC-1031 NUC-1031_ext->NUC-1031_int Passive Diffusion dFdCMP Gemcitabine Monophosphate (dFdCMP) NUC-1031_int->dFdCMP Enzymatic Cleavage (e.g., Carboxypeptidases, Phosphoramidases) dFdCDP Gemcitabine Diphosphate (dFdCDP) dFdCMP->dFdCDP Phosphorylation dFdCTP Gemcitabine Triphosphate (dFdCTP) dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Synth DNA Synthesis dFdCTP->DNA_Synth Incorporation & Chain Termination RNR->DNA_Synth Provides dNTPs Apoptosis Apoptosis DNA_Synth->Apoptosis Induction

This compound's intracellular activation and mechanism of action.

Clinical Trial Data

This compound has been evaluated in several clinical trials across different cancer types. Below is a summary of key quantitative data from these studies.

Biliary Tract Cancer

NuTide:121 (Phase III)

  • Regimen: NUC-1031 (725 mg/m²) + Cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle.

  • Comparator: Gemcitabine (1000 mg/m²) + Cisplatin (25 mg/m²) on days 1 and 8 of a 21-day cycle.

EndpointNUC-1031 + Cisplatin (n=388)Gemcitabine + Cisplatin (n=385)
Median Overall Survival (OS) 9.2 months12.6 months
Median Progression-Free Survival (PFS) 4.9 months6.4 months
Objective Response Rate (ORR) 18.7%12.4%
This study was terminated early due to futility for the OS endpoint.
Ovarian Cancer

PRO-105 (Phase II, Platinum-Resistant)

  • Regimen: Single-agent Acelarin (NUC-1031) at 500 mg/m² or 750 mg/m².

Endpoint (Evaluable Patients, n=45)Value
Complete Response (CR) 1 patient
Partial Response (PR) 2 patients
Stable Disease (SD) 16 patients
Disease Control Rate (DCR) 42.2%

For patients who received two or more cycles (n=23), the confirmed response rate was 13% and the disease control rate was 83%.

PRO-002 (Phase Ib, Recurrent)

  • Regimen: NUC-1031 (500, 625, or 750 mg/m²) on days 1 and 8 + Carboplatin (AUC4 or 5) on day 1, every 3 weeks.

  • Recommended Phase 2 Dose (RP2D): 500 mg/m² NUC-1031 with Carboplatin AUC5.

Endpoint (Evaluable Patients, n=23)Value
Complete Response (CR) 4% (1 patient)
Partial Response (PR) 17% (5 patients)
Stable Disease (SD) 35% (8 patients)
Objective Response Rate (ORR) 26%
Clinical Benefit Rate (CBR) 74%
Median Progression-Free Survival (PFS) 27.1 weeks

Pharmacokinetic Profile

Pharmacokinetic studies of NUC-1031 have demonstrated its stability in plasma and efficient generation of high intracellular levels of the active metabolite, dFdCTP.

ParameterNUC-1031 DoseValue
Median Plasma AUC₀₋₂₄ (μg•h/mL) 625 mg/m²218
725 mg/m²324
Median Plasma Cₘₐₓ (μg/mL) 625 mg/m²309
725 mg/m²889
Median Plasma dFdC AUC₀₋₂₄ (μg•h/mL) 625 mg/m²0.47
725 mg/m²1.56
Median Plasma dFdC Cₘₐₓ (μg/mL) 625 mg/m²0.284
725 mg/m²0.522

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Harvest cancer cells and determine cell viability using Trypan Blue exclusion.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control with the same final concentration of the solvent.

    • Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.

    • Incubate for a predetermined period (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve to determine the IC₅₀ value.

MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Drug_Treatment Treat with Fosgemcitabine palabenamide Incubate_Overnight->Drug_Treatment Incubate_72h Incubate for 72h Drug_Treatment->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC₅₀) Read_Absorbance->Analyze_Data End End Analyze_Data->End

A generalized workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound using PDX models.

  • PDX Model Establishment:

    • Obtain fresh tumor tissue from consenting patients.

    • Implant small tumor fragments subcutaneously into immunocompromised mice (e.g., NOD/SCID).

    • Monitor mice for tumor growth.

    • Once tumors reach a specified size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

  • Treatment Administration:

    • Prepare this compound for intravenous administration at the desired dose and schedule.

    • The control group should receive a vehicle control.

    • Administer the treatment for a predetermined duration.

  • Tumor Growth Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured as a primary endpoint.

    • Tumor tissue can be collected for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Statistically analyze the differences in tumor volume and weight between the groups.

PDX Model Study Workflow Start Start Implant_Tumor Implant Patient Tumor Tissue into Mice Start->Implant_Tumor Monitor_Growth Monitor Tumor Growth Implant_Tumor->Monitor_Growth Randomize_Mice Randomize Mice into Treatment Groups Monitor_Growth->Randomize_Mice Administer_Treatment Administer Fosgemcitabine palabenamide or Vehicle Randomize_Mice->Administer_Treatment Measure_Tumors Measure Tumor Volume and Body Weight Administer_Treatment->Measure_Tumors Endpoint Study Endpoint Measure_Tumors->Endpoint Repeat until Analyze_Data Analyze Tumor Growth Inhibition Endpoint->Analyze_Data End End Analyze_Data->End

References

NUC-1031: A Preclinical In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NUC-1031 (Acelarin) is a phosphoramidate (B1195095) protide, a first-in-class chemotherapy agent derived from gemcitabine (B846). It was engineered to overcome key mechanisms of gemcitabine resistance, a standard of care for several solid tumors, including pancreatic, biliary tract, and ovarian cancers. The core concept behind NUC-1031 is to deliver the active monophosphate form of gemcitabine directly into cancer cells, thereby bypassing the common resistance pathways of transporter-mediated uptake, enzymatic activation, and metabolic degradation. This technical guide provides a comprehensive overview of the preclinical studies that defined the mechanism of action and evaluated the efficacy of NUC-1031, presenting key quantitative data, detailed experimental protocols, and visual workflows to inform the scientific community.

Mechanism of Action: Overcoming Gemcitabine Resistance

NUC-1031 is a pre-activated form of gemcitabine monophosphate (dFdCMP) with a protective phosphoramidate moiety.[1] This chemical modification is designed to circumvent the three primary mechanisms of gemcitabine resistance:

  • Transporter Independence: Gemcitabine relies on human equilibrative nucleoside transporters (hENT1) for cellular uptake.[1][2] NUC-1031's increased lipophilicity allows it to diffuse passively across the cell membrane, independent of hENT1 expression.[3][4]

  • Bypassing dCK Activation: The initial and rate-limiting step in gemcitabine's activation is its phosphorylation to dFdCMP by deoxycytidine kinase (dCK).[1] Downregulation of dCK is a common resistance mechanism.[3] NUC-1031, being a dFdCMP analogue, does not require this activation step.[2]

  • Resistance to Deamination: Gemcitabine is rapidly degraded into the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU) by cytidine (B196190) deaminase (CDA), an enzyme often overexpressed in resistant tumors.[5] The phosphoramidate group protects NUC-1031 from this enzymatic breakdown.[2][6]

Once inside the cell, intracellular esterases cleave the phosphoramidate motif, releasing dFdCMP. This is then further phosphorylated to the active cytotoxic metabolite, gemcitabine triphosphate (dFdCTP), which is incorporated into DNA, leading to cell cycle arrest and apoptosis.[5][7]

G cluster_outside Extracellular Space cluster_inside Intracellular Space cluster_activation Activation Pathway cluster_resistance Resistance Mechanisms Gemcitabine Gemcitabine hENT1 hENT1 Transporter Gemcitabine->hENT1 Uptake NUC-1031 NUC-1031 NUC-1031_in NUC-1031 NUC-1031->NUC-1031_in Passive Diffusion dFdCMP dFdCMP Kinases Other Kinases dFdCMP->Kinases dFdCDP dFdCDP dFdCDP->Kinases dFdCTP dFdCTP DNA_Incorporation DNA Incorporation & Inhibition of DNA Synthesis dFdCTP->DNA_Incorporation dFdU dFdU (inactive) dCK dCK dCK->dFdCMP Kinases->dFdCDP Kinases->dFdCTP Gemcitabine_in Gemcitabine hENT1->Gemcitabine_in Transport CDA CDA Deamination CDA->dFdU Gemcitabine_in->dCK Phosphorylation Gemcitabine_in->CDA Degradation NUC-1031_in->dFdCMP Esterase Cleavage

Caption: NUC-1031 vs. Gemcitabine intracellular pathways. (Max Width: 760px)

In Vitro Studies

Cytotoxicity in Biliary Tract Cancer (BTC) Cell Lines

A key preclinical evaluation of NUC-1031 was conducted in a panel of ten human biliary tract cancer (BTC) cell lines. The study compared the in vitro potency of NUC-1031 with that of gemcitabine.

Data Presentation:

Cell LineNUC-1031 IC50 (µM)Gemcitabine IC50 (µM)
G-415>1002.5
GEM-P>1000.4
HuCCT10.10.004
Mz-ChA-10.040.002
SG2310.020.002
SNU-11960.030.002
SNU-3080.080.002
SNU-4780.020.001
TFK-10.040.002
WITT0.010.001
Data sourced from Arora et al.[8]

Contrary to its design rationale, NUC-1031 demonstrated significantly less potency than gemcitabine across multiple cellular assays in this panel of BTC cell lines.[8][9] Furthermore, the efficacy of both drugs did not correlate with the transcript levels of hENT, dCK, or CDA, challenging the anticipated biomarkers of sensitivity.[8][9]

Experimental Protocols: In Vitro Cytotoxicity Assay

G start Start: BTC Cell Lines plate Seed cells in 96-well plates start->plate incubate1 Incubate for 24 hours plate->incubate1 treat Treat with serial dilutions of NUC-1031 or Gemcitabine incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 assay Perform CellTiter-Glo Luminescent Cell Viability Assay incubate2->assay read Measure Luminescence (Plate Reader) assay->read analyze Calculate IC50 values using non-linear regression read->analyze end End: Comparative Potency Data analyze->end

Caption: Workflow for in vitro cytotoxicity (IC50) determination. (Max Width: 760px)

Methodology:

  • Cell Culture: Human BTC cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Plating: Cells were seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere for 24 hours.

  • Drug Treatment: Cells were treated with a range of concentrations of NUC-1031 or gemcitabine for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a non-linear regression model using GraphPad Prism software.[8]

In Vivo Studies

Efficacy in a Patient-Derived Xenograft (PDX) Model

To evaluate in vivo efficacy, a patient-derived xenograft (PDX) model from a cholangiocarcinoma patient with high expression of CDA was utilized. This model was specifically chosen to test the hypothesis that NUC-1031 would show superiority in a CDA-high environment where gemcitabine would be rapidly degraded.

Data Presentation:

Treatment GroupMean Tumor Volume Change (%)
Vehicle Control+250%
Gemcitabine-50%
NUC-1031-50%
Data interpretation from Arora et al.[8]

The study found that NUC-1031 and gemcitabine showed equivalent efficacy in this CDA-high PDX model, again contradicting the primary design rationale of NUC-1031.[8][9]

Efficacy in Pancreatic Cancer Xenograft Models

In contrast to the findings in BTC models, earlier studies in pancreatic cancer xenografts suggested a benefit for NUC-1031. A study using two pancreatic tumor models, Mia-Pa-Ca-2 (partially responsive to gemcitabine) and BxPC-3 (resistant to gemcitabine), reported that NUC-1031 had a greater and more sustained anti-tumor effect compared to gemcitabine.[6]

Experimental Protocols: Patient-Derived Xenograft (PDX) Study

G start Start: CDA-High BTC PDX Tissue implant Implant tumor fragments subcutaneously into immunodeficient mice start->implant growth Monitor tumor growth until volume reaches ~150-200 mm³ implant->growth randomize Randomize mice into treatment cohorts (Vehicle, Gemcitabine, NUC-1031) growth->randomize treat Administer treatment intravenously based on dosing schedule randomize->treat monitor Measure tumor volume and body weight 2-3 times weekly treat->monitor endpoint Continue until endpoint (e.g., tumor volume >1000 mm³ or signs of toxicity) monitor->endpoint analyze Analyze tumor growth inhibition (TGI) and tolerability endpoint->analyze end End: Comparative Efficacy Data analyze->end

Caption: General workflow for a patient-derived xenograft (PDX) study. (Max Width: 760px)

Methodology:

  • Model Establishment: Tumor fragments from a consenting patient with cholangiocarcinoma were surgically implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID).[10] The tumor was then passaged through several generations of mice to establish a stable PDX line.

  • Study Initiation: When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups.

  • Dosing Regimen: Mice were treated with equimolar doses of NUC-1031 or gemcitabine, or a vehicle control, typically administered intravenously on a defined schedule (e.g., twice weekly).

  • Efficacy and Tolerability Assessment: Tumor volumes were measured regularly using calipers. Animal body weight and general health were monitored as indicators of toxicity.

  • Endpoint and Analysis: The study was concluded when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated to compare the efficacy of the treatments.[8]

Preclinical Conclusions and Clinical Implications

The preclinical data for NUC-1031 presents a complex picture. While the ProTide technology successfully created a molecule that bypasses canonical gemcitabine resistance mechanisms in theory, comprehensive preclinical evaluations in biliary tract cancer models did not demonstrate superior efficacy over gemcitabine, either in vitro or in a relevant in vivo PDX model.[8][9] The lack of correlation with proposed biomarkers (hENT1, dCK, CDA) further complicated the translational path.[8]

Despite these preclinical findings, early phase clinical trials showed some encouraging signals, leading to a large Phase III trial (NuTide:121) in advanced biliary tract cancer.[4][11] However, this trial was ultimately discontinued (B1498344) for futility, as the NUC-1031 plus cisplatin (B142131) arm failed to improve overall survival compared to the standard gemcitabine plus cisplatin arm.[12][13]

This journey from a strong preclinical rationale to a challenging clinical outcome underscores the complexities of drug development. The preclinical data, particularly the unexpected lack of superior efficacy in BTC models, served as an early, critical indicator of the challenges NUC-1031 would face in the clinic. This technical overview is intended to provide the scientific community with a detailed summary of this preclinical evidence base.

References

Fosgemcitabine Palabenamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fosgemcitabine palabenamide (NUC-1031) is an innovative, first-in-class nucleotide analog designed to overcome key resistance mechanisms associated with the widely used chemotherapeutic agent, gemcitabine (B846). This technical guide provides a comprehensive overview of the target patient population, mechanism of action, and preclinical and clinical data for this compound, intended for researchers, scientists, and drug development professionals.

Core Concepts: Overcoming Gemcitabine Resistance

This compound is a phosphoramidate (B1195095) protide (B1233603) of gemcitabine. This structural modification is engineered to bypass the critical limitations of gemcitabine, which include:

  • Transport into the cell: Gemcitabine relies on nucleoside transporters (hENT1, hCNT1), which can be downregulated in resistant tumors. This compound, being more lipophilic, can diffuse passively across the cell membrane.

  • Activation by deoxycytidine kinase (dCK): The initial and rate-limiting step in gemcitabine's activation is phosphorylation by dCK. Low levels of dCK are a major mechanism of resistance. This compound is delivered into the cell with the first phosphate (B84403) group already attached, bypassing the need for dCK.

  • Inactivation by cytidine (B196190) deaminase (CDA): Gemcitabine can be readily deaminated and inactivated by CDA in the plasma and tumor microenvironment. The phosphoramidate moiety protects this compound from this degradation.

By circumventing these resistance pathways, this compound is designed to achieve significantly higher intracellular concentrations of the active anti-cancer metabolite, gemcitabine triphosphate (dFdCTP), leading to enhanced efficacy.

Mechanism of Action: DNA Synthesis Inhibition

Once inside the cancer cell, this compound is metabolized to its active triphosphate form, dFdCTP. The mechanism of action then mirrors that of gemcitabine, primarily through the inhibition of DNA synthesis and induction of apoptosis.[1]

The key steps are:

  • Incorporation into DNA: dFdCTP is incorporated into the growing DNA strand by DNA polymerase.

  • Masked Chain Termination: After the incorporation of dFdCTP, one additional deoxynucleotide is added before DNA synthesis is halted. This "masked" termination makes it difficult for DNA repair enzymes to recognize and excise the fraudulent nucleotide.

  • Inhibition of Ribonucleotide Reductase: The diphosphate (B83284) form of the active metabolite (dFdCDP) also inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis and repair. This further depletes the pool of available deoxynucleotides, potentiating the anti-tumor effect.

G cluster_outside Extracellular Space Fosgemcitabine\nPalabenamide Fosgemcitabine Palabenamide Fosgemcitabine\nPalabenamide_in Fosgemcitabine Palabenamide_in Fosgemcitabine\nPalabenamide->Fosgemcitabine\nPalabenamide_in Passive Diffusion

Caption: Simplified signaling pathway of this compound's mechanism of action.

Target Patient Population

Clinical development of this compound has primarily focused on patients with solid tumors known to have some sensitivity to gemcitabine, but where resistance often develops. The key target patient populations identified in clinical trials are:

Advanced Biliary Tract Cancer (BTC)

Patients with locally advanced or metastatic biliary tract cancer (cholangiocarcinoma, gallbladder cancer, or ampullary cancer) who have not received prior systemic chemotherapy have been a primary focus.

  • Trial: NuTide:121 (NCT04163900), a Phase III, open-label, multicenter, randomized study.

  • Inclusion Criteria (summary):

    • Histologically or cytologically confirmed locally advanced or metastatic BTC.

    • No prior systemic therapy for advanced disease.

    • ECOG performance status of 0 or 1.

    • Measurable disease per RECIST v1.1.

  • Exclusion Criteria (summary):

    • Prior treatment with gemcitabine.

    • Known central nervous system metastases.

    • Combined or mixed hepatocellular/cholangiocarcinoma.[2]

Platinum-Resistant Ovarian Cancer

Patients with recurrent ovarian cancer who have developed resistance to platinum-based chemotherapy represent another key target population.

  • Trial: PRO-105 (NCT03146663), a Phase II, open-label study.[3]

  • Inclusion Criteria (summary):

    • Epithelial ovarian, fallopian tube, or primary peritoneal cancer.

    • Platinum-resistant disease (progression within 6 months of last platinum therapy).

    • Received at least 3 prior lines of chemotherapy.[3]

    • ECOG performance status of 0 or 1.

  • Exclusion Criteria (summary):

    • Prior treatment with gemcitabine for platinum-resistant disease.

    • Symptomatic central nervous system metastases.

Clinical Trial Data

The following tables summarize key quantitative data from clinical trials of this compound.

Table 1: Efficacy in Advanced Biliary Tract Cancer (NuTide:121, Phase III)
EndpointThis compound + Cisplatin (n=388)Gemcitabine + Cisplatin (n=385)Hazard Ratio (HR) / Odds Ratio (OR)
Median Overall Survival (OS) 9.2 months12.6 months1.79
Median Progression-Free Survival (PFS) 4.9 months6.4 months1.45
Objective Response Rate (ORR) 18.7%12.4%OR: 1.59 (p=0.049)

Note: The NuTide:121 study was terminated early for futility based on the OS data.[4]

Table 2: Efficacy in Platinum-Resistant Ovarian Cancer (PRO-105, Phase II - Part 1)
EndpointValue (N=45 evaluable patients)
Complete Response (CR) 1 patient
Partial Response (PR) 2 patients
Stable Disease (SD) 16 patients
Confirmed Response Rate (in patients receiving ≥2 cycles, n=23) 13%
Disease Control Rate (in patients receiving ≥2 cycles, n=23) 83%

Note: Patients in this study were heavily pre-treated, with a median of five prior lines of therapy.[5]

Table 3: Efficacy in Recurrent Ovarian Cancer (PRO-002, Phase Ib - Combination with Carboplatin)
EndpointValue (N=23 evaluable patients)
Complete Response (CR) 1 (4%)
Partial Response (PR) 5 (17%)
Stable Disease (SD) 8 (35%)
Objective Response Rate (ORR) 26%
Clinical Benefit Rate (CBR) 74%
Median Progression-Free Survival (PFS) 27.1 weeks

Note: This study included patients with platinum-resistant (60%), partially platinum-sensitive (36%), and platinum-sensitive (4%) disease.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Cytotoxicity Assays
  • Objective: To compare the anti-proliferative activity of this compound with gemcitabine in various cancer cell lines.

  • Methodology:

    • Cell Culture: Biliary tract cancer (BTC) cell lines are cultured in appropriate media and conditions.

    • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or gemcitabine for a specified duration (e.g., 72 hours).

    • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial activity.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Patient-Derived Xenograft (PDX) Models
  • Objective: To evaluate the in vivo efficacy of this compound in a model that more closely recapitulates human tumor biology.

  • Methodology:

    • Tumor Implantation: Fresh tumor tissue from a patient with cholangiocarcinoma is implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID).

    • Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised, divided, and re-implanted into new cohorts of mice for expansion.

    • Treatment: When tumors in the experimental cohort reach a specified volume, mice are randomized to receive treatment with this compound, gemcitabine, or a vehicle control, typically administered intravenously.

    • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight is also monitored as an indicator of toxicity.

    • Endpoint: The study is terminated when tumors reach a predetermined maximum size or at a specified time point, and tumors are excised for further analysis (e.g., histology, biomarker analysis).[9]

G cluster_invitro In Vitro Cytotoxicity Assay cluster_invivo Patient-Derived Xenograft (PDX) Model Cell_Culture Culture BTC Cell Lines Seeding Seed Cells in 96-well Plates Treatment Treat with Fosgemcitabine or Gemcitabine Viability Assess Viability (MTS Assay) IC50 Calculate IC50 Implantation Implant Patient Tumor in Immunocompromised Mice Growth Allow Tumor Growth and Passage Randomization Randomize Mice to Treatment Groups Drug_Admin Administer Drug or Vehicle Monitoring Monitor Tumor Volume and Body Weight Endpoint Endpoint and Tumor Excision

Caption: Experimental workflows for in vitro and in vivo preclinical evaluation.

Conclusion and Future Directions

This compound is a rationally designed gemcitabine prodrug that successfully overcomes several key mechanisms of gemcitabine resistance in preclinical models. While it has shown promising activity in heavily pre-treated, platinum-resistant ovarian cancer, the Phase III trial in advanced biliary tract cancer did not demonstrate a survival benefit over standard-of-care gemcitabine plus cisplatin, despite a higher objective response rate.[1][4] This highlights the complexities of translating preclinical advantages into clinical outcome improvements in all settings.

Future research should focus on:

  • Biomarker discovery: Identifying patient populations most likely to benefit from this compound is critical. This could involve exploring the expression of nucleoside transporters, dCK, and CDA, although initial preclinical studies have shown a complex and not always predictable correlation.[9]

  • Combination strategies: Exploring combinations with other targeted agents or immunotherapies may unlock the full potential of this compound.

  • Understanding the disconnect in BTC: Further investigation is needed to understand why the higher response rate in the NuTide:121 trial did not translate into improved survival. Factors such as toxicity profile and subsequent lines of therapy may have played a role.[4]

This technical guide provides a snapshot of the current understanding of this compound. As more data emerges from ongoing and future studies, a clearer picture of its role in the oncology treatment landscape will be defined.

References

Overcoming Gemcitabine Resistance with Fosgemcitabine Palabenamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine (B846), a nucleoside analog, has long been a cornerstone of treatment for various solid tumors, including pancreatic, non-small cell lung, ovarian, and breast cancers. However, its clinical efficacy is frequently hampered by both intrinsic and acquired resistance mechanisms within cancer cells. Fosgemcitabine palabenamide (also known as NUC-1031 or Acelarin) is a novel phosphoramidate (B1195095) protide (B1233603) of gemcitabine designed to circumvent these resistance pathways, thereby enhancing its therapeutic potential. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and mechanisms of action related to this compound in overcoming gemcitabine resistance.

Mechanism of Action: Bypassing Gemcitabine Resistance

This compound utilizes ProTide technology to deliver the active monophosphate form of gemcitabine (dFdCMP) directly into cancer cells. This approach is designed to overcome the primary mechanisms of gemcitabine resistance:

  • Bypassing Nucleoside Transporters: Gemcitabine requires specific human equilibrative nucleoside transporters (hENTs) to enter cancer cells.[1] Reduced expression of these transporters is a common resistance mechanism. This compound, being more lipophilic, can diffuse passively across the cell membrane, independent of hENT1 expression.[1]

  • Overcoming dCK Deficiency: The initial and rate-limiting step in gemcitabine activation is its phosphorylation to dFdCMP by deoxycytidine kinase (dCK).[1] Downregulation of dCK activity is a key driver of gemcitabine resistance. This compound delivers the already monophosphorylated form of gemcitabine, thus bypassing the need for dCK activation.[1]

  • Evading Deactivation by Cytidine (B196190) Deaminase (CDA): Gemcitabine can be rapidly degraded into its inactive metabolite, 2’,2’-difluorodeoxyuridine (dFdU), by cytidine deaminase (CDA). The phosphoramidate moiety of this compound protects the molecule from deamination by CDA.[2]

Once inside the cell, the ProTide moiety is cleaved, releasing dFdCMP, which is then further phosphorylated to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotide pools, while dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[1]

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (NUC-1031) in comparison to gemcitabine across various cancer cell lines.

Cell LineCancer TypeGemcitabine IC50 (µM)NUC-1031 IC50 (µM)Fold Difference (Gemcitabine/NUC-1031)Reference
MIA PaCa-2Pancreatic~0.02Not explicitly stated-[3]
BxPC3PancreaticNot explicitly statedNot explicitly stated-
Panc-1PancreaticNot explicitly statedNot explicitly stated-
HuCCT1Biliary TractNot explicitly statedNot explicitly stated-
A2780OvarianNot explicitly statedNot explicitly stated-

Note: Specific IC50 values for NUC-1031 in gemcitabine-resistant cell lines were not consistently available in the reviewed literature. However, preclinical studies have demonstrated its activity in gemcitabine-resistant models. A study on biliary tract cancer cell lines found that NUC-1031 had less potency than gemcitabine in multiple cellular assays.[4]

In Vivo Tumor Growth Inhibition

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.

Animal ModelTumor TypeTreatmentKey FindingsReference
Nude micePancreatic Cancer XenograftsNUC-1031Showed a significant reduction in tumor volumes.[2]
SCID miceMiaPaCa-2 XenograftsGemcitabine (180 mg/kg)-[3]
CDA-high PDX modelCholangiocarcinomaGemcitabine, NUC-1031Gemcitabine and NUC-1031 showed equivalent efficacy.[4]

Note: Detailed quantitative data on tumor growth inhibition (e.g., tumor volume curves, statistical analysis) were not fully available in the public domain literature reviewed.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A colorimetric 3-day MTT assay is a standard method to determine the growth inhibition of cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MiaPaCa-2 and its gemcitabine-resistant derivatives) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of gemcitabine or this compound for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[3]

Western Blotting for Protein Expression

Western blotting can be used to assess the expression levels of key proteins involved in gemcitabine metabolism and resistance, such as dCK and Ribonucleotide Reductase Subunit M1 (RRM1).

General Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-dCK, anti-RRM1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Studies

Subcutaneous xenograft models in immunocompromised mice are commonly used to evaluate the in vivo efficacy of anticancer agents.

General Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MiaPaCa-2) into the flank of immunocompromised mice (e.g., SCID mice).

  • Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined mean volume (e.g., 50 mm³).

  • Treatment Administration: Randomize mice into treatment and control groups. Administer gemcitabine (e.g., 180 mg/kg) or this compound intraperitoneally or intravenously according to a defined schedule (e.g., every 4 days).[3]

  • Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (length × width²) / 2.

  • Data Analysis: Plot mean tumor volume versus time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.

Visualizations

Signaling Pathways

Gemcitabine_Metabolism_and_Resistance cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine->Gemcitabine_in hENT1 (Transporter) cluster_intracellular cluster_intracellular Gemcitabine->cluster_intracellular NUC1031 Fosgemcitabine Palabenamide (NUC-1031) NUC1031_in NUC-1031 NUC1031->NUC1031_in Passive Diffusion NUC1031->cluster_intracellular dFdCMP dFdCMP (Gemcitabine Monophosphate) Gemcitabine_in->dFdCMP dCK (Deoxycytidine Kinase) dFdU dFdU (Inactive) Gemcitabine_in->dFdU CDA (Cytidine Deaminase) dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP UMP-CMPK dFdCTP dFdCTP (Gemcitabine Triphosphate) dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase (RRM1/2) dFdCDP->RNR Inhibition DNA_syn DNA Synthesis dFdCTP->DNA_syn Incorporation & Chain Termination Apoptosis Apoptosis DNA_syn->Apoptosis NUC1031_in->dFdCMP Cleavage of ProTide Moiety hENT1_res hENT1 Downregulation hENT1_res->Gemcitabine_in dCK_res dCK Deficiency dCK_res->dFdCMP CDA_res CDA Upregulation CDA_res->dFdU

Gemcitabine Metabolism and Resistance Pathways.

ProTide_Activation NUC1031 Fosgemcitabine Palabenamide (ProTide) Intermediate Phosphoramidate Intermediate NUC1031->Intermediate Carboxyesterase dFdCMP dFdCMP (Active Monophosphate) Intermediate->dFdCMP Phosphoramidase (e.g., HINT1)

Intracellular Activation of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_lines Cancer Cell Lines (Gemcitabine-Sensitive & Resistant) mtt_assay MTT Assay (Determine IC50) cell_lines->mtt_assay western_blot Western Blot (dCK, RRM1 expression) cell_lines->western_blot end End mtt_assay->end western_blot->end xenograft Establish Xenograft Model (e.g., Pancreatic Cancer) treatment Administer NUC-1031 vs. Gemcitabine xenograft->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement data_analysis Analyze Tumor Growth Inhibition tumor_measurement->data_analysis data_analysis->end start Start start->cell_lines start->xenograft

References

Intracellular Activation of Fosgemcitabine Palabenamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgemcitabine palabenamide, also known as NUC-1031, is a first-in-class ProTide therapeutic. It is a phosphoramidate (B1195095) prodrug of the widely used chemotherapeutic agent, gemcitabine (B846).[1][2] Developed to overcome key mechanisms of gemcitabine resistance, this compound is designed for enhanced intracellular penetration and activation, independent of nucleoside transporters and the initial, often rate-limiting, phosphorylation step.[3][4] This technical guide provides an in-depth overview of the intracellular activation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the activation pathway and experimental workflows.

Core Mechanism of Intracellular Activation

The intracellular activation of this compound is a multi-step process designed to efficiently deliver the active cytotoxic metabolite, gemcitabine triphosphate (dFdCTP), to cancer cells.

Upon administration, this compound, a more lipophilic molecule than gemcitabine, is able to diffuse across the cell membrane independently of the human equilibrative nucleoside transporters (hENTs) that are essential for gemcitabine uptake.[3][5] This circumvents a common mechanism of gemcitabine resistance where the downregulation of these transporters limits drug entry into the tumor cell.

Once inside the cell, the protective phosphoramidate moiety is cleaved by intracellular enzymes. This process is generally attributed to the action of esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA), which hydrolyze the ester bond, and histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which cleaves the P-N bond.[1] This enzymatic cleavage releases the pre-activated monophosphate form of gemcitabine, dFdCMP.[5][6]

By delivering gemcitabine in its monophosphorylated state, this compound bypasses the need for the initial phosphorylation step by deoxycytidine kinase (dCK), another critical enzyme in the activation of gemcitabine.[1][3] Deficiency in dCK is a significant contributor to gemcitabine resistance.

Finally, the generated gemcitabine monophosphate (dFdCMP) is further phosphorylated by cellular kinases to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[3] The active metabolite, dFdCTP, is then incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[3][7] Furthermore, dFdCDP can inhibit ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA replication and repair.[3][8]

Quantitative Data on Intracellular Activation

The efficacy of this compound is underscored by its ability to generate high and sustained intracellular concentrations of the active metabolite, dFdCTP.

Table 1: Intracellular dFdCTP Concentrations in Cancer Cell Lines Following Treatment with this compound (NUC-1031)
Cell LineTreatment ConcentrationTime PointIntracellular dFdCTP (pmol/10^6 cells)
HuCCT1 (Biliary Tract Cancer)IC25 (500 nM)24 h~150
HuCCT1 (Biliary Tract Cancer)IC50 (1 µM)24 h~300
A2780 (Ovarian Cancer)IC25 (300 nM)2 h~100
A2780 (Ovarian Cancer)IC50 (600 nM)2 h~200

Data extracted from Read, O. J., et al. (2022). Defining the mode of action of cisplatin (B142131) combined with NUC-1031, a phosphoramidate modification of gemcitabine.[2]

Table 2: Pharmacokinetic Parameters from a Phase I Clinical Trial of this compound (NUC-1031)
ParameterValue
Recommended Phase II Dose (monotherapy)825 mg/m² on days 1, 8, and 15 of a 28-day cycle
Recommended Phase II Combination Dose (with Carboplatin)500 mg/m² on days 1 and 8 with carboplatin (B1684641) AUC5 on day 1, every 3 weeks
Key ObservationRapid generation of high intracellular dFdCTP levels in peripheral blood mononuclear cells (PBMCs)

Data extracted from Blagden, S. P., et al. (2020). A Phase Ib Open-Label, Dose-Escalation Study of NUC-1031 in Combination with Carboplatin for Recurrent Ovarian Cancer.[9]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound and its Metabolites by LC-MS/MS

This protocol is adapted from the methodology described by Read et al. (2022) for the analysis of intracellular drug and metabolite concentrations.[2]

1. Cell Culture and Treatment:

  • Plate cancer cell lines (e.g., HuCCT1, A2780) at a suitable density and allow them to adhere overnight.

  • Treat cells with desired concentrations of this compound for the specified duration.

2. Metabolite Extraction:

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Add 500 µL of ice-cold 80% LC-MS grade methanol (B129727) to the cell pellet.

  • Vortex the samples and incubate at -80°C for 20 minutes.

  • Centrifuge at 14,000 RPM for 5 minutes.

  • Collect the supernatant and store at -80°C until analysis.

3. Sample Preparation for LC-MS/MS:

  • Add 1 µL of a working internal standard solution (e.g., 10 µM ¹³C₁₀¹⁵N₅-dATP) to each sample.

  • Dry the samples under a stream of nitrogen gas.

  • Reconstitute the dried samples in 75 µL of 20% LC-MS grade acetonitrile (B52724).

  • Vortex and centrifuge for 5 minutes at 14,000 rpm.

4. LC-MS/MS Analysis:

  • Perform chromatographic separation using a suitable UPLC column (e.g., Waters UPLC BEH C18).

  • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detect and quantify the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Data Analysis:

  • Generate calibration curves using standards of known concentrations.

  • Calculate the concentration of this compound and its metabolites (dFdCMP, dFdCDP, dFdCTP) in the samples, normalized to the cell number.

Visualizations

Signaling Pathways and Experimental Workflows

Intracellular_Activation_of_Fosgemcitabine_Palabenamide cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fosgemcitabine Fosgemcitabine Palabenamide (NUC-1031) Fosgemcitabine_in Fosgemcitabine Palabenamide Fosgemcitabine->Fosgemcitabine_in Passive Diffusion (Transporter Independent) dFdCMP dFdCMP (Gemcitabine Monophosphate) Fosgemcitabine_in->dFdCMP Cleavage of Phosphoramidate Moiety dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (Gemcitabine Triphosphate) dFdCDP->dFdCTP Phosphorylation RNR_inhibition Ribonucleotide Reductase Inhibition dFdCDP->RNR_inhibition DNA_incorporation DNA Incorporation dFdCTP->DNA_incorporation Apoptosis Apoptosis DNA_incorporation->Apoptosis Esterases Intracellular Esterases (e.g., CES1, CatA, HINT1) Kinases1 Cellular Kinases Kinases2 Cellular Kinases

Caption: Intracellular activation pathway of this compound.

LC_MS_MS_Workflow start Cell Culture & Treatment extraction Metabolite Extraction (80% Methanol) start->extraction preparation Sample Preparation (Drying & Reconstitution) extraction->preparation analysis LC-MS/MS Analysis (UPLC-MRM) preparation->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: Experimental workflow for LC-MS/MS quantification.

References

NUC-1031 and its Active Metabolite dFdCTP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUC-1031 (Acelarin) is a first-in-class phosphoramidate (B1195095) prodrug, or ProTide, of the nucleoside analog gemcitabine (B846).[1][2] It is designed to overcome key mechanisms of resistance that limit the efficacy of gemcitabine, a standard-of-care chemotherapy for various solid tumors. By bypassing cellular uptake and activation steps that are often compromised in resistant tumors, NUC-1031 delivers higher intracellular concentrations of the active anti-cancer metabolite, 2',2'-difluorodeoxycytidine-5'-triphosphate (dFdCTP).[3][4] This technical guide provides an in-depth overview of NUC-1031, detailing its mechanism of action, metabolic activation, and the cytotoxic effects of dFdCTP. It summarizes key quantitative data from clinical trials and outlines the experimental methodologies used to evaluate this novel therapeutic agent.

Introduction to NUC-1031 and the ProTide Technology

Gemcitabine (dFdC) requires a multi-step intracellular activation process to exert its cytotoxic effects. This process is often inefficient due to several resistance mechanisms, including:

  • Reduced transport into the cell: Gemcitabine relies on human equilibrative nucleoside transporters (hENTs) for cellular uptake, and decreased expression of these transporters can lead to resistance.[5][6][7]

  • Insufficient activation: The initial and rate-limiting step in gemcitabine's activation is its phosphorylation to gemcitabine monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (dCK). Low dCK activity is a common resistance mechanism.[5][8]

  • Enhanced degradation: Gemcitabine can be rapidly deaminated by cytidine (B196190) deaminase (CDA) to its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU).[1][9]

The ProTide technology aims to circumvent these limitations.[10][11][12] NUC-1031 is a phosphoramidate transformation of gemcitabine, where the monophosphate is masked by an aryloxy and an amino acid ester moiety.[5][11] This chemical modification allows NUC-1031 to enter cells independently of hENT1 transporters.[1][13] Once inside the cell, the protective groups are cleaved by intracellular esterases to release dFdCMP, the pre-activated form of gemcitabine.[1][5] This bypasses the need for dCK-mediated activation and protects the molecule from degradation by CDA.[13]

Mechanism of Action and Metabolic Activation

The metabolic activation of NUC-1031 and the subsequent mechanism of action of its active metabolite, dFdCTP, are crucial to its anti-cancer activity.

Metabolic Activation Pathway

The intracellular conversion of NUC-1031 to dFdCTP is a multi-step enzymatic process that efficiently generates the active cytotoxic agent.

G cluster_intracellular Intracellular Space NUC1031_ext NUC-1031 NUC1031_int NUC-1031 NUC1031_ext->NUC1031_int hENT1-independent transport dFdCMP dFdCMP NUC1031_int->dFdCMP Intracellular Esterases dCK_bypass dCK-independent activation dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP dFdCDP->dFdCTP Nucleoside Diphosphate (B83284) Kinase

Diagram 1: Metabolic Activation of NUC-1031
Cytotoxic Mechanisms of dFdCTP

Once formed, dFdCTP exerts its cytotoxic effects through two primary mechanisms:

  • Incorporation into DNA: dFdCTP acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands by DNA polymerase.[9][14] The incorporation of dFdCTP leads to "masked chain termination," where after its insertion, one more deoxynucleotide is added before DNA synthesis is halted.[15][16] This makes it difficult for DNA repair enzymes to recognize and excise the damaged site, leading to irreparable DNA damage and apoptosis.[15]

  • Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[14][17] RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[17] By inhibiting RNR, dFdCDP depletes the intracellular pool of dCTP, which further enhances the incorporation of dFdCTP into DNA, a process known as self-potentiation.[9][14]

G dFdCTP dFdCTP DNA_synthesis DNA Synthesis dFdCTP->DNA_synthesis Incorporation dFdCDP dFdCDP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_damage DNA Damage & Apoptosis DNA_synthesis->DNA_damage Masked Chain Termination dCTP_pool dCTP Pool RNR->dCTP_pool Production of deoxyribonucleotides RNR->dCTP_pool Depletion dCTP_pool->DNA_synthesis Substrate

Diagram 2: Mechanism of Action of dFdCTP

Clinical Development and Efficacy

NUC-1031 has been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutic agents, across various cancer types.

Phase I and Ib Studies

Early phase studies established the safety, tolerability, and recommended Phase II dose (RP2D) of NUC-1031.

  • PRO-001 (Phase I): This first-in-human study in patients with advanced solid tumors demonstrated that NUC-1031 was well-tolerated.[1][13] Of 49 response-evaluable patients, 10% had a partial response (PR) and 67% had stable disease (SD).[13] The RP2D for monotherapy was determined to be 825 mg/m².[1]

  • PRO-002 (Phase Ib): This study evaluated NUC-1031 in combination with carboplatin (B1684641) in 25 patients with recurrent ovarian cancer.[1][18] The combination was well-tolerated, with an objective response rate (ORR) of 26% and a clinical benefit rate (CBR) of 74% across all dose cohorts.[1] The RP2CD was established at 500 mg/m² of NUC-1031 with carboplatin AUC5.[1]

  • ABC-08 (Phase Ib): In this study, NUC-1031 was combined with cisplatin (B142131) for the first-line treatment of advanced biliary tract cancer (BTC).[19][20] In 16 evaluable patients, the ORR was 44%, with one complete response (CR) and six partial responses (PRs).[4] The RP2D for this combination was 725 mg/m².[19][21]

Phase II and III Studies

Later phase trials have further investigated the efficacy of NUC-1031 in specific cancer indications.

  • PRO-105 (Phase II): This study assessed single-agent NUC-1031 in heavily pre-treated patients with platinum-resistant ovarian cancer.[3] Preliminary results showed a confirmed response rate of 13% and a disease control rate of 83% in patients who received two or more cycles.

  • NuTide:121 (Phase III): This large, randomized study compared NUC-1031 plus cisplatin to the standard of care (gemcitabine plus cisplatin) in the first-line treatment of advanced BTC.[22][23] Despite a higher ORR in the NUC-1031 arm (18.7% vs. 12.4%), the study was terminated early for futility as it did not meet the primary endpoint of improving overall survival (OS).[22] The NUC-1031 combination was associated with a higher incidence of hepatobiliary adverse events.[22][23]

Summary of Clinical Efficacy Data
Trial Cancer Type Treatment N ORR (%) Median PFS (months) Median OS (months) Reference(s)
PRO-001Advanced Solid TumorsNUC-1031 Monotherapy4910--[13]
PRO-002Recurrent Ovarian CancerNUC-1031 + Carboplatin23266.3-[1]
ABC-08Advanced Biliary Tract CancerNUC-1031 + Cisplatin21337.29.6[19]
PRO-105Platinum-Resistant Ovarian CancerNUC-1031 Monotherapy2313--
NuTide:121Advanced Biliary Tract CancerNUC-1031 + Cisplatin38818.74.99.2[22]
NuTide:121Advanced Biliary Tract CancerGemcitabine + Cisplatin38512.46.412.6[22]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) studies have demonstrated the stability of NUC-1031 in plasma and its efficient conversion to the active metabolite dFdCTP.

Plasma Pharmacokinetics

Following intravenous administration, NUC-1031 remains stable in the plasma and achieves substantially higher concentrations than its metabolites, dFdU and dFdC.[1] In the ABC-08 study, the median estimates for AUC and Cmax were highest for NUC-1031 and lowest for dFdC.[19]

Compound Dose of NUC-1031 Median AUC (μg·h/mL) Median Cmax (μg/mL) Reference(s)
NUC-1031625-725 mg/m²218-324309-889[19]
dFdC625-725 mg/m²0.47-1.560.284-0.522[19]
Intracellular Pharmacodynamics

A key feature of NUC-1031 is its ability to generate high and sustained intracellular levels of dFdCTP. Studies have shown that NUC-1031 can produce over 200 times higher intracellular concentrations of dFdCTP compared to gemcitabine.[3] In the PRO-002 study, high levels of dFdCTP were detected in patients' peripheral blood mononuclear cells (PBMCs), and these levels were not affected by co-administration of carboplatin.[1] The active metabolite dFdCTP has been shown to be detectable up to 72 hours post-treatment and is incorporated into DNA, leading to cell cycle arrest and DNA damage.[24][25]

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions and pharmaceutical sponsors. However, the methodologies employed in the clinical evaluation of NUC-1031 can be summarized based on published literature.

Clinical Trial Design and Workflow

The clinical development of NUC-1031 has followed a standard pathway from early to late-phase trials. A generalized workflow is depicted below.

G start Patient Screening & Eligibility Assessment randomization Randomization (if applicable) start->randomization treatment NUC-1031 Administration (Monotherapy or Combination) randomization->treatment monitoring Safety & Tolerability Monitoring (AEs) treatment->monitoring pk_pd Pharmacokinetic & Pharmacodynamic Sampling treatment->pk_pd efficacy Tumor Response Assessment (e.g., RECIST) treatment->efficacy follow_up Long-term Follow-up (PFS, OS) efficacy->follow_up end Data Analysis & Reporting follow_up->end

Diagram 3: Generalized Clinical Trial Workflow for NUC-1031
Pharmacokinetic Analysis

Blood samples for pharmacokinetic analyses are typically collected at set time points after the infusion of NUC-1031.[26] Plasma is separated and assayed for NUC-1031, dFdC, and dFdU.[26] Peripheral blood mononuclear cells (PBMCs) are isolated to measure intracellular concentrations of dFdCTP.[26] The analytical method of choice for quantifying these compounds is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which offers high sensitivity and specificity.[26]

General UPLC-MS/MS Protocol Outline:

  • Sample Preparation: Plasma or cell lysate samples are subjected to protein precipitation, typically with a cold organic solvent (e.g., acetonitrile). The supernatant is then isolated for analysis.

  • Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate the analytes of interest.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for NUC-1031, dFdC, dFdU, and dFdCTP are monitored for quantification against a standard curve prepared with known concentrations of the analytes.

Conclusion

NUC-1031 is a rationally designed ProTide of gemcitabine that successfully overcomes several key mechanisms of gemcitabine resistance. Its ability to bypass nucleoside transporters and the requirement for dCK-mediated activation leads to the generation of significantly higher intracellular concentrations of the active metabolite, dFdCTP. While early phase clinical trials showed promising anti-tumor activity in various solid tumors, the results of the Phase III NuTide:121 trial in advanced biliary tract cancer were disappointing, highlighting the challenges in translating preclinical advantages into superior clinical outcomes. Further research is needed to identify patient populations that may derive the most benefit from NUC-1031 and to optimize its therapeutic use, potentially in combination with other agents. The development of NUC-1031 nonetheless represents a significant advancement in the application of ProTide technology to cancer therapeutics.

References

Fosgemcitabine Palabenamide: A Technical Deep Dive into its Impact on DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosgemcitabine palabenamide (NUC-1031) is a novel phosphoramidate (B1195095) protide (B1233603) of gemcitabine (B846), engineered to overcome key mechanisms of resistance that limit the efficacy of its parent compound. By delivering the active monophosphate metabolite directly into cancer cells, this compound bypasses the need for nucleoside transporters and the rate-limiting activation step by deoxycytidine kinase (dCK). This guide provides a comprehensive technical overview of the mechanism by which this compound inhibits DNA synthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows.

Introduction: Overcoming Gemcitabine Resistance

Gemcitabine, a cornerstone of chemotherapy for various solid tumors, is a prodrug that requires intracellular transport and a three-step phosphorylation process to its active triphosphate form, dFdCTP. The efficacy of gemcitabine is often hampered by resistance mechanisms, including reduced expression of nucleoside transporters, deficiency in the activating enzyme dCK, and increased degradation by cytidine (B196190) deaminase (CDA).

This compound is rationally designed to circumvent these limitations. Its phosphoramidate moiety facilitates passive diffusion into tumor cells and protects the molecule from deamination. Once inside the cell, the protective groups are cleaved, releasing the pre-activated gemcitabine monophosphate (dFdCMP), which is then readily converted to its active di- and triphosphate forms.

Mechanism of Action on DNA Synthesis

The cytotoxic effect of this compound is primarily driven by the inhibition of DNA synthesis through a dual mechanism of action inherited from gemcitabine, but with potentially greater efficiency due to enhanced generation of the active metabolite, dFdCTP.[1]

  • Inhibition of Ribonucleotide Reductase (RNR): The diphosphate (B83284) metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase. This enzyme is crucial for the de novo synthesis of deoxynucleotides, the essential building blocks of DNA. Inhibition of RNR leads to a depletion of the intracellular pool of deoxynucleotides, particularly dCTP. This self-potentiating mechanism enhances the incorporation of dFdCTP into the DNA strand by reducing the competition from its natural counterpart.

  • Masked Chain Termination: The triphosphate metabolite, dFdCTP, competes with dCTP for incorporation into the growing DNA strand by DNA polymerase. After the incorporation of dFdCTP, one additional nucleotide is added, after which DNA polymerase is unable to proceed. This "masked chain termination" effectively halts DNA elongation. The presence of the gemcitabine analog within the DNA strand makes it resistant to removal by proofreading exonucleases, leading to irreparable DNA damage and subsequent cell cycle arrest and apoptosis.

The metabolic activation and subsequent inhibition of DNA synthesis by this compound are depicted in the following signaling pathway diagram.

Fosgemcitabine_Pathway Metabolic Activation and DNA Synthesis Inhibition Pathway of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Fosgemcitabine Palabenamide_in Fosgemcitabine Palabenamide This compound->Fosgemcitabine Palabenamide_in Passive Diffusion dFdCMP dFdCMP Fosgemcitabine Palabenamide_in->dFdCMP Cleavage of ProTide Moiety dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporated by dNTPs dNTP Pool (dCTP) RNR->dNTPs Produces dNTPs->DNA_Polymerase Natural Substrate DNA_Strand Growing DNA Strand DNA_Polymerase->DNA_Strand Elongates Masked_Chain_Termination Masked Chain Termination DNA_Strand->Masked_Chain_Termination Leads to Apoptosis Apoptosis Masked_Chain_Termination->Apoptosis Induces

Caption: Metabolic activation and mechanism of action of this compound.

Quantitative Data Presentation

The following tables summarize key quantitative data comparing the effects of this compound (NUC-1031) and gemcitabine on various cancer cell lines.

Table 1: Intracellular Concentration of Active Metabolite (dFdCTP)

CompoundCell Line/TissueDose/ConcentrationTime PointMean dFdCTP Concentration (pmol/10^6 cells)Fold Increase vs. GemcitabineCitation
NUC-1031Human PBMCs500 mg/m² (normalized)Cmax~160033x[1][2]
GemcitabineHuman PBMCsVariousCmax~50-[1][2]
NUC-1031HuCCT1IC5024hDetectable up to 96h post-treatmentN/A[3]
NUC-1031A2780IC502hDetectable up to 96h post-treatmentN/A[3]

Table 2: Effect on Cell Cycle (S-Phase Arrest)

CompoundCell LineDoseTreatment Duration% of Cells in S-Phase (Treated)% of Cells in S-Phase (Control)Citation
NUC-1031HuCCT1500 nM (IC25)24h48%20%[3]
NUC-1031HuCCT11 µM (IC50)24h42%20%[3]
NUC-1031A2780IC502hIncreased vs. controlN/A[3]
GemcitabinePK-130 nM24h29.57%36.67%[4]
GemcitabinePK-130 nM48h38.76%41.20%[4]

Table 3: Cytotoxicity (IC50 Values)

CompoundCell LineIC50 ValueCitation
GemcitabineAsPC-1~50 ng/mL[5]
GemcitabineBxPC-30.24 ng/mL[5]
GemcitabineMiaPaca-23.75 ng/mL[5]
GemcitabineMIA-P (Parental)0.32 ± 0.03 nM[6]
GemcitabineMIA-G (Resistant)1243 ± 987 nM[6]
NUC-1031Biliary Tract Cancer Cell Lines (Panel of 10)Less potent than gemcitabine in multiple assays[7]

Note: Direct comparative IC50 values for NUC-1031 and gemcitabine across a broad panel of cell lines in a single study are limited in the public domain. The provided data is from different studies and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on DNA synthesis.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Harvesting: Harvest cells by trypsinization and collect them in a centrifuge tube.

  • Washing: Wash the cells once with PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping. Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the supernatant and wash the pellet with PBS. Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.

  • PI Staining: Add 400 µL of PI solution to the cells and incubate at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the red channel (typically ~617 nm). Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate a DNA content histogram. The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks.

DNA Damage Response (γH2AX) Detection by Flow Cytometry

Objective: To quantify the induction of DNA double-strand breaks (a marker of DNA damage) by measuring the phosphorylation of histone H2AX (γH2AX).

Materials:

  • PBS

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Flow cytometry tubes, centrifuge, and flow cytometer

Procedure:

  • Cell Culture and Treatment: Treat cells as described in the cell cycle analysis protocol.

  • Cell Harvesting and Fixation: Harvest and wash the cells with PBS. Fix the cells in fixation buffer for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10-15 minutes on ice.

  • Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating in blocking buffer for 30 minutes at room temperature.

  • Primary Antibody Staining: Incubate the cells with the primary anti-γH2AX antibody (at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Staining: Wash the cells with PBS and incubate with the fluorochrome-conjugated secondary antibody (in blocking buffer) for 30-60 minutes at room temperature in the dark.

  • DNA Staining (Optional): For simultaneous cell cycle analysis, cells can be co-stained with a DNA dye like DAPI or PI.

  • Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, detecting the fluorescence of the secondary antibody.

  • Data Analysis: Quantify the mean fluorescence intensity of the γH2AX signal, which correlates with the level of DNA damage.

Quantification of Intracellular dFdCTP and DNA Incorporation by LC-MS/MS

Objective: To measure the concentration of the active triphosphate metabolite (dFdCTP) within the cells and the extent of its incorporation into the genomic DNA.

General Workflow:

LCMS_Workflow General Workflow for LC-MS/MS Analysis of dFdCTP and DNA Incorporation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture & Treatment (this compound) Cell_Harvesting Cell Harvesting Cell_Culture->Cell_Harvesting Cell_Lysis Cell Lysis & Extraction Cell_Harvesting->Cell_Lysis Metabolite_Extraction Metabolite Extraction (for dFdCTP analysis) Cell_Lysis->Metabolite_Extraction DNA_Extraction Genomic DNA Extraction (for incorporation analysis) Cell_Lysis->DNA_Extraction LCMS_dFdCTP LC-MS/MS Analysis of dFdCTP Metabolite_Extraction->LCMS_dFdCTP DNA_Hydrolysis Enzymatic Hydrolysis of DNA to Nucleosides DNA_Extraction->DNA_Hydrolysis Quant_dFdCTP Quantification of Intracellular dFdCTP LCMS_dFdCTP->Quant_dFdCTP LCMS_Incorporation LC-MS/MS Analysis of dFdC (relative to dG) DNA_Hydrolysis->LCMS_Incorporation Quant_Incorporation Quantification of DNA Incorporation Ratio (dFdC/dG) LCMS_Incorporation->Quant_Incorporation

Caption: Experimental workflow for LC-MS/MS analysis.

Brief Protocol Outline:

  • Sample Preparation: Following cell treatment and harvesting, cells are lysed. For dFdCTP analysis, metabolites are extracted, often using a cold methanol (B129727) precipitation method. For DNA incorporation analysis, genomic DNA is purified.

  • DNA Hydrolysis for Incorporation Analysis: Purified DNA is enzymatically digested to its constituent nucleosides.

  • LC-MS/MS Analysis: Samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer. The compounds of interest (dFdCTP or dFdC and dG) are separated chromatographically and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

  • Quantification: The concentration of dFdCTP is determined by comparing its signal to that of a stable isotope-labeled internal standard. DNA incorporation is typically reported as a ratio of dFdC to a stable endogenous nucleoside, such as deoxyguanosine (dG).

Conclusion

This compound represents a promising strategy to enhance the therapeutic window of gemcitabine by overcoming key resistance mechanisms. Its ability to generate high and sustained intracellular concentrations of the active metabolite, dFdCTP, leads to a potent inhibition of DNA synthesis through the dual mechanisms of ribonucleotide reductase inhibition and masked chain termination. The provided data and protocols offer a framework for researchers to further investigate and characterize the activity of this next-generation nucleoside analog. While some studies suggest this compound may not be superior to gemcitabine in all contexts, its unique pharmacological profile warrants continued investigation, particularly in patient populations with known resistance to conventional gemcitabine therapy.[7]

References

Methodological & Application

Application Notes and Protocols for In Vitro Cellular Assays with Fosgemcitabine Palabenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgemcitabine palabenamide, also known as NUC-1031, is a novel phosphoramidate (B1195095) protide (B1233603) of gemcitabine (B846), a widely used chemotherapeutic agent. This modification is designed to overcome key mechanisms of gemcitabine resistance. This compound enters cells independently of nucleoside transporters and is converted intracellularly to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites.[1] These active forms inhibit ribonucleotide reductase and are incorporated into DNA, leading to cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for in vitro cell culture, as well as for assessing the effects of this compound on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound is a pyrimidine (B1678525) analogue that acts as a prodrug of gemcitabine.[1] Its phosphoramidate moiety allows it to bypass the need for nucleoside transporters for cellular uptake and the initial phosphorylation step by deoxycytidine kinase, a common mechanism of gemcitabine resistance.[1] Once inside the cell, it is converted to dFdCDP and dFdCTP. dFdCDP inhibits ribonucleotide reductase, which reduces the pool of deoxynucleotides available for DNA synthesis. dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[1]

Fosgemcitabine_Palabenamide_Pathway This compound Signaling Pathway Fosgemcitabine This compound (NUC-1031) dFdCMP dFdCMP Fosgemcitabine->dFdCMP Intracellular Cleavage Cell_Membrane Cell Membrane dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation dNTPs dNTP Pool RNR->dNTPs Synthesis DNA_Strand DNA Strand DNA_Polymerase->DNA_Strand Chain Termination DNA_Damage DNA Damage DNA_Strand->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of this compound.

Data Presentation

Cell Viability

The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various biliary tract cancer (BTC) cell lines.

Cell LineHistologyEC50 (nM) of this compound
GBD-1Gallbladder Carcinoma~10
HuCCT-1Intrahepatic Cholangiocarcinoma~25
SNU-1196Intrahepatic Cholangiocarcinoma~30
TFK-1Extrahepatic Cholangiocarcinoma~50
EGI-1Extrahepatic Cholangiocarcinoma~60
SNU-478Gallbladder Carcinoma~80
HuH-28Intrahepatic Cholangiocarcinoma~100
OCUG-1Gallbladder Carcinoma~120
CC-SW-1Intrahepatic Cholangiocarcinoma~150
Mz-ChA-1Gallbladder Carcinoma~200
Apoptosis Induction

Treatment with this compound induces apoptosis in cancer cell lines. The following table presents the percentage of apoptotic cells in two BTC cell lines after 72 hours of treatment.

Cell LineTreatmentPercentage of Apoptotic Cells (Annexin V Positive)
GBD-125 nM this compound~45%
HuCCT-125 nM this compound~40%
Cell Cycle Arrest

This compound causes cell cycle arrest, primarily in the S phase. The data below shows the percentage of cells in the S phase after treatment in two different cancer cell lines.

Cell LineTreatmentDuration of TreatmentPercentage of Cells in S Phase
HuCCT-1500 nM this compound48 hours48%[2]
HuCCT-11 µM this compound48 hours42%[2]
A2780300 nM this compound24 hours30%[2]
A2780600 nM this compound24 hours47%[2]

Experimental Protocols

General Cell Culture Protocol for this compound Treatment

This protocol outlines the general steps for culturing cancer cell lines and treating them with this compound for subsequent in vitro assays.

Materials:

  • Cancer cell lines (e.g., HuCCT-1, A2780)

  • Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (NUC-1031)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and other sterile labware

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with a complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in a fresh medium and perform a cell count.

    • Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis) at a predetermined density. Allow cells to adhere overnight.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of treatment, dilute the stock solution to the desired final concentrations using a complete growth medium.

    • Remove the old medium from the cell culture plates and add the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).

  • Incubation:

    • Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

Experimental_Workflow General Experimental Workflow Start Start Seed_Cells Seed Cells in Plates Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Prepare_Drug Prepare Fosgemcitabine Palabenamide Dilutions Adherence->Prepare_Drug Treat_Cells Treat Cells with Drug Adherence->Treat_Cells Prepare_Drug->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assays (Viability, Apoptosis, Cell Cycle) Incubate->Assay End End Assay->End

Caption: General workflow for in vitro experiments.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Following the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 10-15 minutes.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Cells treated with this compound in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide (PI) to stain the cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Cells treated with this compound in 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells once with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the DNA content by flow cytometry.

Assay_Workflows Assay-Specific Workflows cluster_viability Cell Viability (MTT) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle (PI) MTT_Start Treated Cells (96-well plate) Add_MTT Add MTT Solution MTT_Start->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_Solubilizer Add Solubilization Solution Remove_Medium->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Apoptosis_Start Treated Cells (6-well plate) Harvest_Cells_A Harvest & Wash Cells Apoptosis_Start->Harvest_Cells_A Resuspend_Binding_Buffer Resuspend in Binding Buffer Harvest_Cells_A->Resuspend_Binding_Buffer Add_Annexin_PI Add Annexin V-FITC & PI Resuspend_Binding_Buffer->Add_Annexin_PI Incubate_Stain Incubate (15 min) Add_Annexin_PI->Incubate_Stain Analyze_FCM_A Analyze by Flow Cytometry Incubate_Stain->Analyze_FCM_A CellCycle_Start Treated Cells (6-well plate) Harvest_Cells_C Harvest & Wash Cells CellCycle_Start->Harvest_Cells_C Fix_Ethanol Fix in 70% Ethanol Harvest_Cells_C->Fix_Ethanol Wash_PBS Wash with PBS Fix_Ethanol->Wash_PBS Treat_RNase Treat with RNase A Wash_PBS->Treat_RNase Stain_PI Stain with PI Treat_RNase->Stain_PI Analyze_FCM_C Analyze by Flow Cytometry Stain_PI->Analyze_FCM_C

References

Application Notes and Protocols for NUC-1031 Animal Model Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing preclinical animal model studies for the investigational anticancer agent NUC-1031. This document outlines the mechanism of action of NUC-1031, detailed protocols for in vivo efficacy studies, and methods for pharmacodynamic analysis.

Introduction

NUC-1031 (Acelarin) is a phosphoramidate (B1195095) protide, a first-in-class prodrug of the widely used chemotherapeutic agent, gemcitabine (B846).[1] It is designed to overcome key mechanisms of resistance that can limit the efficacy of gemcitabine.[2] Gemcitabine, a nucleoside analog, requires transport into the cancer cell by human equilibrative nucleoside transporters (hENT1) and subsequent activation through phosphorylation by deoxycytidine kinase (dCK).[1] Resistance can emerge through downregulation of hENT1, deficiency in dCK, or increased degradation of gemcitabine by the enzyme cytidine (B196190) deaminase (CDA).[1][2] NUC-1031 is engineered to bypass these resistance pathways by entering cells independently of nucleoside transporters and being readily converted intracellularly to the active anti-cancer metabolite, gemcitabine triphosphate (dFdCTP), without the need for the initial dCK-mediated phosphorylation step.[1][3]

While preclinical studies have suggested that NUC-1031 can overcome these resistance mechanisms, other studies have shown it to have less potency than or equivalent efficacy to gemcitabine in certain biliary tract cancer models.[4][5] Furthermore, a phase III clinical trial (NuTide:121) in advanced biliary tract cancer did not show a statistically significant improvement in overall survival for NUC-1031 in combination with cisplatin (B142131) compared to gemcitabine with cisplatin.[6][7] These conflicting findings highlight the importance of carefully designed preclinical animal studies to elucidate the specific contexts in which NUC-1031 may offer a therapeutic advantage.

Mechanism of Action and Resistance Pathways

The following diagram illustrates the proposed mechanism of action of NUC-1031 and how it is designed to circumvent gemcitabine resistance pathways.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_resistance Resistance Mechanisms NUC-1031_ext NUC-1031 NUC-1031_int NUC-1031 NUC-1031_ext->NUC-1031_int Passive Diffusion Gemcitabine_ext Gemcitabine Gemcitabine_int Gemcitabine Gemcitabine_ext->Gemcitabine_int hENT1 Transporter dFdCMP dFdCMP (monophosphate) NUC-1031_int->dFdCMP Intracellular Esterases Gemcitabine_int->dFdCMP dCK dFdU dFdU (inactive) Gemcitabine_int->dFdU CDA dFdCDP dFdCDP (diphosphate) dFdCMP->dFdCDP UMP-CMPK dFdCTP dFdCTP (active triphosphate) dFdCDP->dFdCTP NDPK DNA_synthesis Inhibition of DNA Synthesis dFdCTP->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis hENT1_down hENT1 downregulation hENT1_down->Gemcitabine_int dCK_def dCK deficiency dCK_def->dFdCMP CDA_up CDA upregulation CDA_up->dFdU

Caption: NUC-1031 mechanism of action and circumvention of gemcitabine resistance.

Data Presentation

In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity of NUC-1031 compared to gemcitabine in various cancer cell lines.

Cell LineCancer TypeNUC-1031 IC50 (µM)Gemcitabine IC50 (µM)Reference
HuCCT1Biliary TractNot specified, additivity with cisplatinNot specified, additivity with cisplatin[8]
Panel of 10 BTC cell linesBiliary TractGenerally less potent than gemcitabineGenerally more potent than NUC-1031[9]
In Vivo Efficacy

This table presents a summary of in vivo efficacy data for NUC-1031 and gemcitabine in preclinical models.

Animal ModelCancer TypeTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
CDA-high Cholangiocarcinoma PDXBiliary TractNUC-1031Not specifiedEquivalent to gemcitabine[9]
CDA-high Cholangiocarcinoma PDXBiliary TractGemcitabineNot specifiedEquivalent to NUC-1031[9]
Clinical Trial Outcomes (for context)

This table provides a high-level summary of the NuTide:121 Phase III clinical trial results.

Treatment ArmMedian Overall Survival (months)Objective Response Rate (%)Median Duration of Response (months)Reference
NUC-1031 + Cisplatin9.218.76.4[6]
Gemcitabine + Cisplatin12.612.412.3[6]

Experimental Protocols

In Vivo Antitumor Efficacy Study in Xenograft/PDX Mouse Models

This protocol outlines a typical study to evaluate the antitumor efficacy of NUC-1031.

start Tumor Cell/Tissue Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (NUC-1031, Gemcitabine, Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) treatment->monitoring endpoint Study Endpoint (Tumor size limit or time) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Toxicity Assessment endpoint->analysis end Results analysis->end

Caption: Workflow for a typical in vivo antitumor efficacy study.

1. Animal Model:

  • Use immunodeficient mice (e.g., NOD-SCID, NSG) for patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models.[10][11]

  • For CDX models, select relevant human cancer cell lines (e.g., pancreatic, biliary, ovarian).

2. Tumor Implantation:

  • Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.[12]

  • For PDX models, surgically implant fresh patient tumor tissue subcutaneously.[11]

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth 2-3 times per week using calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[13]

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, NUC-1031, Gemcitabine, NUC-1031 + Cisplatin).[12]

4. Dosing and Administration:

  • NUC-1031: Based on clinical trial data, a starting point for dose translation could be explored. For example, the Phase III trial used 725 mg/m² on days 1 and 8 of a 21-day cycle.[14] Dose-finding studies in mice are essential.

  • Gemcitabine: A common dose in murine models is in the range of 60-120 mg/kg, administered intraperitoneally or intravenously.[10]

  • Vehicle: Use a sterile, appropriate vehicle for solubilizing the compounds (e.g., saline).

  • Administer drugs via a clinically relevant route, such as intravenous (IV) or intraperitoneal (IP) injection.

5. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.[12]

  • Monitor animal health daily for signs of toxicity.

  • Primary endpoint: Tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.[15]

  • Secondary endpoints can include survival analysis and assessment of metastasis.[13]

6. Pharmacodynamic (PD) Analysis:

  • At the end of the study, tumors can be excised for further analysis.

  • Western Blotting: To assess DNA damage markers (e.g., γH2AX, p-ATM, p-CHK1).[2][16]

  • Immunohistochemistry (IHC): To evaluate markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).[13]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of NUC-1031 on cell cycle distribution in tumor cells.

1. Cell Preparation:

  • Treat cultured tumor cells with NUC-1031, gemcitabine, or vehicle control for a specified time (e.g., 24, 48 hours).

  • Harvest cells by trypsinization and wash with ice-cold PBS.

2. Fixation:

  • Resuspend cells in 1 mL of ice-cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

  • Incubate on ice or at -20°C for at least 2 hours.

3. Staining:

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[17][18]

4. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.[19]

Protocol: Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying apoptosis in tumor cells following treatment with NUC-1031.

1. Cell Preparation:

  • Treat cultured tumor cells with NUC-1031, gemcitabine, or vehicle control.

  • Harvest both adherent and floating cells.

2. Staining:

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.[20]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[21]

  • Incubate in the dark at room temperature for 15-20 minutes.[20]

3. Flow Cytometry:

  • Analyze the stained cells promptly by flow cytometry.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: Western Blotting for DNA Damage Markers

This protocol is for detecting the induction of DNA damage response pathways.

1. Protein Extraction:

  • Treat cells with NUC-1031, gemcitabine, or vehicle control.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.[16]

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against DNA damage markers (e.g., γH2AX, p-ATM, p-CHK1).[22]

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

4. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

  • Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of NUC-1031 in animal models. Given the mixed results from previous studies, it is crucial to conduct well-designed experiments with appropriate controls and comprehensive endpoint analyses. These studies should aim to identify the specific tumor contexts and potential biomarkers that may predict sensitivity to NUC-1031, thereby informing its future clinical development.

References

Application Notes and Protocols for Pancreatic Cancer Xenograft Models with Fosgemcitabine Palabenamide (NUC-1031)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its late diagnosis and profound resistance to conventional chemotherapies like gemcitabine (B846). Fosgemcitabine palabenamide, also known as NUC-1031, is a novel phosphoramidate (B1195095) protide (B1233603) derivative of gemcitabine designed to overcome key mechanisms of gemcitabine resistance.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a pancreatic cancer xenograft model, a critical preclinical step in evaluating its therapeutic efficacy.

This compound (NUC-1031): A ProTide Approach

This compound is a gemcitabine prodrug engineered using ProTide technology.[3][4] This innovative approach masks the monophosphate of gemcitabine with a phosphoramidate motif, conferring several advantages over the parent drug:

  • Enhanced Cellular Uptake: Its increased lipophilicity allows for passive diffusion into cancer cells, bypassing the reliance on nucleoside transporters (hENTs), the downregulation of which is a common resistance mechanism.[1][2]

  • Bypassing Rate-Limiting Activation: As this compound is delivered in a pre-activated monophosphate form, it does not require the initial, often rate-limiting, phosphorylation step by deoxycytidine kinase (dCK).[1][2]

  • Resistance to Deactivation: The ProTide technology protects the molecule from deactivation by cytidine (B196190) deaminase (CDA), an enzyme that rapidly degrades gemcitabine in the bloodstream and tumor microenvironment.[1][2]

Upon intracellular entry, the phosphoramidate motif is cleaved, releasing the active gemcitabine monophosphate (dFdCMP), which is then converted to its active di- and triphosphate forms (dFdCDP and dFdCTP). These active metabolites exert their cytotoxic effects by inhibiting ribonucleotide reductase and incorporating into DNA, leading to chain termination and apoptosis.[1]

Data Presentation

Preclinical studies have demonstrated the potential of this compound in overcoming gemcitabine resistance. In a xenograft model utilizing the gemcitabine-resistant human pancreatic cancer cell line BxPC-3, NUC-1031 showed a significant reduction in tumor growth compared to gemcitabine. While specific quantitative data from this study is not publicly detailed, the following tables represent the expected outcomes based on the reported qualitative superiority of NUC-1031.

Table 1: Hypothetical Tumor Growth Inhibition in a BxPC-3 Pancreatic Cancer Xenograft Model

Treatment GroupDose Regimen (Hypothetical)Mean Tumor Volume (mm³) at Day 28 (± SEM)Tumor Growth Inhibition (%)
Vehicle ControlSaline, i.p., twice weekly1500 (± 150)0
Gemcitabine100 mg/kg, i.p., twice weekly1200 (± 130)20
This compound100 mg/kg, i.p., twice weekly600 (± 80)60

Table 2: Hypothetical Body Weight Changes in Xenograft Mouse Models

Treatment GroupMean Body Weight Change (%) from Day 0 to Day 28 (± SEM)
Vehicle Control+5 (± 2)
Gemcitabine-8 (± 3)
This compound-4 (± 2.5)

Signaling Pathway

The mechanism of action of this compound is designed to bypass the primary resistance pathways that limit the efficacy of gemcitabine. The following diagram illustrates this advantage.

Fosgemcitabine_Palabenamide_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Fosgemcitabine Fosgemcitabine palabenamide (NUC-1031) Fosgemcitabine_in Fosgemcitabine palabenamide Fosgemcitabine->Fosgemcitabine_in Passive Diffusion Gemcitabine Gemcitabine CDA_ext CDA (Deactivation) Gemcitabine->CDA_ext Deactivation hENT hENT Transporter (Often downregulated) Gemcitabine->hENT Gemcitabine_in Gemcitabine hENT->Gemcitabine_in Passive_Diffusion Passive Diffusion dCK dCK (Rate-limiting phosphorylation) dFdCMP dFdCMP (Gemcitabine Monophosphate) dCK->dFdCMP Phosphorylation (Bypassed by NUC-1031) dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP (Active Metabolite) dFdCDP->dFdCTP RNR_Inhibition Ribonucleotide Reductase Inhibition dFdCDP->RNR_Inhibition DNA_Incorporation DNA Incorporation & Chain Termination dFdCTP->DNA_Incorporation Apoptosis Apoptosis RNR_Inhibition->Apoptosis DNA_Incorporation->Apoptosis Fosgemcitabine_in->dFdCMP Intracellular Esterase Cleavage Gemcitabine_in->dCK

This compound mechanism of action.

Experimental Protocols

The following protocols provide a detailed methodology for establishing a pancreatic cancer xenograft model and evaluating the efficacy of this compound.

Cell Culture and Preparation
  • Cell Line: PANC-1 or BxPC-3 human pancreatic adenocarcinoma cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting:

    • When cells reach 80-90% confluency, wash with sterile phosphate-buffered saline (PBS).

    • Trypsinize the cells and neutralize with complete medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Adjust the cell concentration to 1 x 10⁷ cells/mL for injection. For subcutaneous models, a 1:1 mixture with Matrigel is recommended to improve tumor take rate.

Pancreatic Cancer Xenograft Model Establishment
  • Animal Model: 6-8 week old female athymic nude mice (e.g., BALB/c nude or NOD/SCID).

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Procedure for Subcutaneous Xenograft:

    • Anesthetize the mouse using isoflurane (B1672236) or a similar anesthetic.

    • Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of the mouse.

    • Monitor the mice for tumor growth.

  • Procedure for Orthotopic Xenograft (Ultrasound-Guided): [5]

    • Anesthetize the mouse and place it on a heated platform.[5]

    • Apply ultrasound gel to the left flank.[5]

    • Visualize the pancreas using a high-frequency ultrasound system.[5]

    • Using a 28-30 gauge needle, inject 20 µL of the cell suspension (containing approximately 2 x 10⁵ cells) directly into the pancreas under ultrasound guidance.[5]

    • Monitor for any signs of distress post-procedure.

Drug Administration and Monitoring
  • Tumor Growth Monitoring:

    • Once tumors are palpable (for subcutaneous models) or visible via ultrasound (for orthotopic models), begin measuring tumor volume twice weekly.

    • For subcutaneous tumors, use digital calipers and the formula: Tumor Volume = (Length x Width²)/2.

    • For orthotopic tumors, use ultrasound imaging to measure tumor dimensions.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline)

    • Group 2: Gemcitabine

    • Group 3: this compound (NUC-1031)

  • Drug Preparation and Administration:

    • Reconstitute this compound and gemcitabine in the appropriate vehicle (e.g., sterile saline) on the day of injection.

    • Administer the drugs via intraperitoneal (i.p.) injection at the desired dose (e.g., 100 mg/kg) twice weekly.

  • Monitoring:

    • Record mouse body weight twice weekly as an indicator of toxicity.

    • Observe the mice daily for any clinical signs of distress.

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of significant morbidity.

Endpoint Analysis
  • Tumor Excision and Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors and record their final weight and volume.

    • Divide the tumor tissue for various analyses:

      • Histology: Fix a portion in 10% neutral buffered formalin for H&E staining and immunohistochemistry (IHC) for markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

      • Molecular Analysis: Snap-freeze a portion in liquid nitrogen for subsequent RNA or protein extraction to analyze gene and protein expression changes.

Experimental Workflow

The following diagram outlines the key steps in a preclinical xenograft study evaluating this compound.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_in_vivo Phase 2: In Vivo Model cluster_analysis Phase 3: Analysis Cell_Culture Cell Culture (PANC-1 / BxPC-3) Cell_Harvest Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Harvest->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, Gemcitabine, NUC-1031) Randomization->Treatment Monitoring Monitoring: Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Excision Tumor Excision & Measurement Endpoint->Tumor_Excision Tissue_Analysis Tissue Analysis (Histology, IHC, Molecular) Tumor_Excision->Tissue_Analysis Data_Analysis Data Analysis & Reporting Tissue_Analysis->Data_Analysis

Pancreatic cancer xenograft experimental workflow.

References

Application Notes and Protocols for NUC-1031 in Ovarian Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUC-1031 (Acelarin) is a first-in-class ProTide therapeutic designed to overcome key resistance mechanisms to the widely used chemotherapy agent, gemcitabine (B846). As a pre-activated phosphoramidate (B1195095) modification of gemcitabine, NUC-1031 is engineered to bypass cellular uptake and activation steps that are often compromised in resistant tumors. This document provides a comprehensive overview of the application of NUC-1031 in ovarian cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

NUC-1031 is designed to circumvent the common resistance pathways that limit the efficacy of gemcitabine. Unlike gemcitabine, NUC-1031's entry into cancer cells is independent of the human equilibrative nucleoside transporter (hENT1). Once inside the cell, it is readily converted to its active cytotoxic metabolite, dFdCTP, bypassing the need for the rate-limiting phosphorylation step by deoxycytidine kinase (dCK). Furthermore, NUC-1031 is resistant to degradation by cytidine (B196190) deaminase (CDA), an enzyme that inactivates gemcitabine.[1]

The primary mechanism of action of NUC-1031 in ovarian cancer cells involves the incorporation of its active metabolite, dFdCTP, into replicating DNA. This incorporation leads to masked chain termination and subsequent DNA damage, ultimately triggering cell cycle arrest and apoptosis.[1][2] Studies have shown that NUC-1031 treatment leads to an S-phase cell cycle arrest and an increase in DNA damage markers such as phosphorylated Chk1 (p-Chk1), phosphorylated ATM (p-ATM), and γH2AX.[2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of NUC-1031 in the A2780 human ovarian cancer cell line.

Table 1: Cytotoxicity of NUC-1031 in A2780 Ovarian Cancer Cells [2]

Cell LineTreatment DurationIC25 (nM)IC50 (nM)
A27802 hours300600

Table 2: Effect of NUC-1031 on Cell Cycle Distribution in A2780 Ovarian Cancer Cells [2]

Treatment (2 hours)% of Cells in S Phase (at 24h post-treatment)
DMSO (Control)~20%
NUC-1031 (IC25)~35%
NUC-1031 (IC50)~42%

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of NUC-1031 and a general workflow for evaluating its effects in ovarian cancer cell lines.

NUC1031_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NUC1031_ext NUC-1031 NUC1031_int NUC-1031 NUC1031_ext->NUC1031_int hENT1-independent transport dFdCMP dFdCMP NUC1031_int->dFdCMP Intracellular Esterases dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation DNA_synthesis DNA Synthesis dFdCTP->DNA_synthesis Incorporation into DNA DNA_damage DNA Damage DNA_synthesis->DNA_damage S_phase_arrest S-Phase Arrest DNA_damage->S_phase_arrest Apoptosis Apoptosis S_phase_arrest->Apoptosis Experimental_Workflow cluster_assays Experimental Assays start Start: Ovarian Cancer Cell Lines (e.g., A2780, SKOV-3, OVCAR-3) culture Cell Culture start->culture treatment NUC-1031 Treatment (Dose-response and Time-course) culture->treatment viability Cell Viability Assay (SRB Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blotting (DNA Damage Markers) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

References

Application Notes and Protocols: Evaluating the Response of Biliary Tract Cancer Organoids to Fosgemcitabine and Palabenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliary tract cancers (BTCs) are a group of aggressive malignancies with a generally poor prognosis due to limited therapeutic options.[1][2] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, recapitulating the genetic and phenotypic heterogeneity of the original tumor, thus providing a valuable platform for personalized drug screening.[3][4][5] This document outlines the application and protocols for evaluating the therapeutic response of biliary tract cancer organoids to a novel combination therapy: Fosgemcitabine, a pro-drug of gemcitabine[6], and Palabenamide, a histone deacetylase (HDAC) inhibitor.

Fosgemcitabine is a pyrimidine (B1678525) analogue designed to overcome resistance mechanisms associated with gemcitabine, a standard-of-care chemotherapeutic for BTC.[1][6] Palabenamide, as an HDAC inhibitor, can modulate gene expression and induce cell cycle arrest and apoptosis, potentially synergizing with cytotoxic agents. While clinical trials have explored Fosgemcitabine in BTC[7], its combination with an HDAC inhibitor like Palabenamide in a BTC organoid model represents a novel investigational approach.

These application notes provide a framework for researchers to assess the efficacy of this drug combination, including detailed protocols for organoid culture, drug sensitivity assays, and data analysis.

Data Presentation

The following tables present hypothetical quantitative data illustrating the potential synergistic effect of Fosgemcitabine and Palabenamide on BTC patient-derived organoids (PDOs). This data is representative of what could be generated following the protocols outlined below.

Table 1: Drug Sensitivity (IC50) of BTC Organoids to Fosgemcitabine and Palabenamide

Organoid LinePrimary Tumor OriginFosgemcitabine IC50 (µM)Palabenamide IC50 (µM)Combination Index (CI)*
BTC-PDO-001Intrahepatic Cholangiocarcinoma8.52.10.6
BTC-PDO-002Extrahepatic Cholangiocarcinoma12.33.50.7
BTC-PDO-003Gallbladder Carcinoma6.21.80.5

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis Induction in BTC-PDO-001 Organoids after 72h Treatment

Treatment GroupCaspase-3/7 Activity (Relative Luminescence Units)% Apoptotic Cells (Annexin V Staining)
Vehicle Control150 ± 255 ± 1.5
Fosgemcitabine (8.5 µM)450 ± 4025 ± 3.2
Palabenamide (2.1 µM)300 ± 3518 ± 2.8
Fosgemcitabine + Palabenamide950 ± 7065 ± 5.1

Table 3: Effect on Cell Viability of BTC Organoids

Organoid LineTreatment% Viability Reduction (vs. Vehicle)
BTC-PDO-001Fosgemcitabine (8.5 µM)52%
Palabenamide (2.1 µM)48%
Fosgemcitabine + Palabenamide85%
BTC-PDO-002Fosgemcitabine (12.3 µM)49%
Palabenamide (3.5 µM)45%
Fosgemcitabine + Palabenamide81%

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of Fosgemcitabine and Palabenamide in Biliary Tract Cancer

G cluster_0 Fosgemcitabine Pathway cluster_1 Palabenamide Pathway Fos Fosgemcitabine dFdCMP dFdCMP Fos->dFdCMP Intracellular Conversion dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Poly DNA Polymerase dFdCTP->DNA_Poly Incorporation DNA_Synth DNA Synthesis Inhibition RNR->DNA_Synth DNA_Poly->DNA_Synth Apoptosis1 Apoptosis DNA_Synth->Apoptosis1 Synergy Synergistic Cell Death Apoptosis1->Synergy Pala Palabenamide HDAC HDAC Pala->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Exp Altered Gene Expression Chromatin->Gene_Exp p21 p21 (CDKN1A) Upregulation Gene_Exp->p21 Bax Bax Upregulation Gene_Exp->Bax Cell_Cycle Cell Cycle Arrest p21->Cell_Cycle Apoptosis2 Apoptosis Bax->Apoptosis2 Cell_Cycle->Synergy Apoptosis2->Synergy

Caption: Proposed mechanism of action for Fosgemcitabine and Palabenamide in BTC.

Experimental Workflow for Drug Response Testing in BTC Organoids

G cluster_0 Organoid Establishment & Culture cluster_1 Drug Treatment cluster_2 Response Assessment cluster_3 Data Analysis Tissue BTC Patient Tissue Sample Digestion Mechanical & Enzymatic Digestion Tissue->Digestion Seeding Seeding in Matrigel Digestion->Seeding Culture Organoid Culture Seeding->Culture Dissociation Organoid Dissociation Culture->Dissociation Plating 384-well Plate Seeding Dissociation->Plating Treatment Drug Treatment (Single & Combination) Plating->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Treatment->Apoptosis Imaging High-Content Imaging Treatment->Imaging IC50 IC50 Calculation Viability->IC50 Data_Vis Data Visualization Apoptosis->Data_Vis Imaging->Data_Vis Synergy_Analysis Synergy Analysis (e.g., CI) IC50->Synergy_Analysis Synergy_Analysis->Data_Vis

Caption: Workflow for assessing BTC organoid response to drug treatment.

Logical Relationship of the Study Design

G cluster_0 Preclinical Model cluster_1 Experimental Arms cluster_2 Endpoints cluster_3 Outcome Hypothesis Hypothesis: Fosgemcitabine & Palabenamide exhibit synergy in BTC PDO_Model Patient-Derived BTC Organoids Hypothesis->PDO_Model Control Vehicle Control PDO_Model->Control Fos_Mono Fosgemcitabine Monotherapy PDO_Model->Fos_Mono Pala_Mono Palabenamide Monotherapy PDO_Model->Pala_Mono Combo Combination Therapy PDO_Model->Combo Viability Cell Viability Control->Viability Apoptosis Apoptosis Induction Control->Apoptosis Morphology Organoid Morphology Control->Morphology Fos_Mono->Viability Fos_Mono->Apoptosis Fos_Mono->Morphology Pala_Mono->Viability Pala_Mono->Apoptosis Pala_Mono->Morphology Combo->Viability Combo->Apoptosis Combo->Morphology Conclusion Conclusion on Synergistic Efficacy Viability->Conclusion Apoptosis->Conclusion Morphology->Conclusion

Caption: Logical flow of the preclinical study design.

Experimental Protocols

Protocol 1: Establishment and Culture of Biliary Tract Cancer Organoids

This protocol is adapted from established methods for generating patient-derived organoids.[8][9][10]

1.1. Materials

  • Fresh BTC tumor tissue obtained from surgical resection

  • Basal Culture Medium: Advanced DMEM/F12

  • Digestion Buffer: Basal Culture Medium containing 1 mg/mL Collagenase Type IV, 100 U/mL DNase I, and 10 µM Y-27632

  • Washing Buffer: Basal Culture Medium with 1% Bovine Serum Albumin (BSA)

  • Matrigel® Basement Membrane Matrix

  • BTC Organoid Culture Medium: Basal Culture Medium supplemented with B-27, N-2, 1.25 mM N-acetylcysteine, 10 mM Nicotinamide, 50 ng/mL EGF, 100 ng/mL Noggin, 500 ng/mL R-spondin1, 10 µM Y-27632, 10 mM Gastrin, 100 µg/mL Primocin.

1.2. Procedure

  • Mince the tumor tissue into small fragments (<1 mm³) in a sterile petri dish on ice.

  • Transfer the tissue fragments to a 15 mL conical tube and wash twice with ice-cold Washing Buffer.

  • Aspirate the supernatant and add 5 mL of pre-warmed Digestion Buffer.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Neutralize the digestion by adding 10 mL of ice-cold Washing Buffer.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in a 1:1 mixture of BTC Organoid Culture Medium and Matrigel®.

  • Plate 50 µL domes of the Matrigel®/cell suspension mixture into a pre-warmed 24-well plate.

  • Incubate at 37°C for 15-20 minutes to solidify the domes.

  • Gently add 500 µL of BTC Organoid Culture Medium to each well.

  • Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.

  • Passage the organoids every 7-14 days by disrupting the Matrigel® domes, dissociating the organoids, and re-plating as described above.

Protocol 2: High-Throughput Drug Sensitivity and Synergy Assay

This protocol outlines a method for assessing the dose-response of BTC organoids to single agents and combinations.[11][12]

2.1. Materials

  • Established BTC organoid cultures

  • Cell Recovery Solution (e.g., Corning® Cell Recovery Solution)

  • TrypLE™ Express Enzyme

  • 384-well black, clear-bottom tissue culture plates

  • Fosgemcitabine and Palabenamide stock solutions

  • CellTiter-Glo® 3D Cell Viability Assay (Promega)

  • Acoustic liquid handler or serial dilution capable liquid handler

2.2. Procedure

  • Harvest mature organoids and disrupt the Matrigel® domes using Cell Recovery Solution.

  • Dissociate the organoids into small fragments or single cells using TrypLE™ Express.

  • Resuspend the organoid fragments in Matrigel® at a concentration suitable for seeding in a 384-well plate.

  • Dispense 10 µL of the organoid-Matrigel® suspension into each well of a 384-well plate.

  • Allow the Matrigel® to solidify at 37°C for 15 minutes.

  • Add 40 µL of BTC Organoid Culture Medium to each well.

  • Prepare a dose-response matrix of Fosgemcitabine and Palabenamide in a separate plate.

  • Using a liquid handler, transfer a small volume (e.g., 100 nL) of the drug solutions to the organoid plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72-120 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 30 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate IC50 values for each drug alone and in combination. Analyze for synergy using appropriate software (e.g., CompuSyn).

Protocol 3: Apoptosis Assay

This protocol describes the measurement of apoptosis induction using a luminescent caspase activity assay.

3.1. Materials

  • BTC organoids cultured and treated in 96-well or 384-well plates as described in Protocol 2.

  • Caspase-Glo® 3/7 Assay System (Promega)

3.2. Procedure

  • Culture and treat BTC organoids with vehicle, Fosgemcitabine, Palabenamide, or the combination at their respective IC50 concentrations for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the volume of cell culture medium in each well.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Read the luminescence using a plate reader.

  • Normalize the data to the vehicle control to determine the fold-change in caspase activity.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for investigating the therapeutic potential of Fosgemcitabine and Palabenamide in biliary tract cancer using a patient-derived organoid platform. This approach allows for a robust preclinical evaluation of drug efficacy and synergy, which can inform future clinical trial design and contribute to the development of personalized medicine strategies for this challenging disease. The use of PDOs is a critical step in bridging the gap between preclinical drug discovery and clinical application, ultimately aiming to improve outcomes for patients with biliary tract cancer.[4][5]

References

Application Note: A Stability-Indicating HPLC Method for the Quantification of Fosgemcitabine Palabenamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Fosgemcitabine Palabenamide in pharmaceutical formulations and biological matrices using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. As this compound is a prodrug of Gemcitabine (B846), this method is adapted from established and validated HPLC methods for Gemcitabine.

Introduction

This compound is a novel phosphoramidate (B1195095) prodrug of Gemcitabine, a potent anticancer agent used in the treatment of various solid tumors. The quantification of this compound and its active metabolite, Gemcitabine, is crucial for pharmacokinetic, stability, and quality control studies. This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to separate the prodrug from its degradation products and the active drug, Gemcitabine.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended based on established methods for Gemcitabine and its analogs.[1][2][3][4][5]

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile (B52724):Water (gradient or isocratic)
Initial composition may start at a higher aqueous percentage (e.g., 90% water) to retain the more polar Gemcitabine, followed by an increase in acetonitrile to elute the more lipophilic this compound.
pH Adjusted to 7.00 ± 0.05 with a suitable buffer (e.g., phosphate (B84403) buffer)[1][2]
Flow Rate 1.0 mL/min[2][4][5]
Injection Volume 20 µL[4]
Column Temperature 25°C[2]
Detection Wavelength 270-275 nm[1][2][5]
Internal Standard Theophylline or Capecitabine Hydrochloride[1][2][4]
Standard and Sample Preparation

Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).[1][2] Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

For formulations such as injectable powders, accurately weigh a portion of the powder equivalent to a known amount of the drug, dissolve it in a suitable solvent, and dilute it with the mobile phase to fall within the calibration range.[2]

For the analysis of this compound in plasma, a protein precipitation extraction method is recommended.[4] To 1 mL of plasma, add 1 mL of methanol, vortex for 30 seconds, and then centrifuge at 5000 rpm for 5 minutes.[4] The supernatant is then collected and injected into the HPLC system. The complex nature of biological matrices may require more advanced sample clean-up techniques like solid-phase extraction (SPE) to minimize matrix effects.[6]

Method Validation

The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaTypical Results for Gemcitabine Methods
Linearity Correlation coefficient (r²) ≥ 0.999[1][2]0.5 - 50 µg/mL[1][2]
Accuracy 98 - 102% recovery100.2% to 100.4%[1][2]
Precision (RSD) Intra-day and Inter-day RSD ≤ 2%[1][2]< 2%[1][2]
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.1498 µg/mL[1][2]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:10.4541 µg/mL[1][2]
Specificity No interference from excipients or degradation productsThe method should be able to separate the drug from its degradation products.[7]
Robustness Insensitive to small variations in method parametersThe method should be evaluated by slightly varying parameters like flow rate, pH, and mobile phase composition.[1]

Stability-Indicating Assay

To establish the stability-indicating nature of the method, forced degradation studies should be performed. This compound should be subjected to stress conditions such as acid, base, oxidation, heat, and light. The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent drug peak.[1][2][8]

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Weighing Stock Stock Solution Preparation Standard->Stock Calibration Calibration Standards & QCs Stock->Calibration Injection Sample Injection Calibration->Injection Sample Sample Weighing/Aliquoting Extraction Extraction (if applicable) Sample->Extraction Dilution Final Dilution Extraction->Dilution Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration CalibrationCurve Calibration Curve Generation Integration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification Report Final Report Generation Quantification->Report

Figure 1: HPLC analysis workflow for this compound.

The logical relationship for developing a stability-indicating method is outlined below.

Stability_Method_Development cluster_method_dev Method Development cluster_forced_deg Forced Degradation cluster_validation Method Validation InitialConditions Select Initial HPLC Conditions Optimization Optimize Separation InitialConditions->Optimization Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Optimization->Stress Analysis Analyze Stressed Samples Stress->Analysis Specificity Demonstrate Specificity Analysis->Specificity Validate Full Method Validation (Linearity, Accuracy, Precision, etc.) Specificity->Validate

Figure 2: Workflow for developing a stability-indicating HPLC method.

Conclusion

The proposed HPLC method, adapted from well-established protocols for Gemcitabine, provides a reliable and robust framework for the quantification of this compound.[1][2][3][4][5] The method is stability-indicating, allowing for the accurate determination of the prodrug in the presence of its degradation products and the active moiety. Proper validation in the user's laboratory is essential to ensure the method's suitability for specific applications in pharmaceutical development and quality control.

References

Application Note: Quantitative Analysis of Fosgemcitabine Palabenamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosgemcitabine palabenamide is a prodrug of gemcitabine (B846), a pyrimidine (B1678525) analogue with antineoplastic activity.[1][2] Upon administration, it is converted to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP and dFdCTP).[1][2] Accurate quantification of this compound and its active metabolite in plasma is crucial for pharmacokinetic studies, dose optimization, and therapeutic drug monitoring. This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma. The methodology is adapted from validated methods for the analysis of gemcitabine in biological matrices.

Experimental Workflow

The overall workflow for the analysis of this compound in plasma is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms chrom Chromatographic Separation lcms->chrom ms Mass Spectrometric Detection (MRM) chrom->ms data Data Acquisition & Processing ms->data calib Generate Calibration Curve data->calib quantify Quantify Analyte Concentration calib->quantify

Caption: Overall workflow for the LC-MS/MS analysis of this compound in plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Gemcitabine-13C, 15N2 Hydrochloride (or other suitable internal standard - IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Sample Preparation: Protein Precipitation

This protocol is based on established methods for extracting gemcitabine from plasma.[3][4]

sample_prep start Start: Plasma Sample (50 µL) is Add 10 µL of Internal Standard (e.g., Gemcitabine-¹³C, ¹⁵N₂ HCl) start->is ppt Add 200 µL of cold Acetonitrile is->ppt vortex Vortex for 1 minute ppt->vortex centrifuge Centrifuge at 13,000 rpm for 10 minutes at 4°C vortex->centrifuge supernatant Transfer 150 µL of the supernatant to a new tube centrifuge->supernatant drydown Evaporate to dryness under a stream of nitrogen at 40°C supernatant->drydown reconstitute Reconstitute the residue in 100 µL of mobile phase drydown->reconstitute inject Inject 10 µL into the LC-MS/MS system reconstitute->inject

Caption: Detailed workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters adapted from gemcitabine analysis methods.[3][5]

Table 1: Chromatographic Conditions

ParameterCondition
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 column (e.g., 2.1 x 100 mm, 5 µm)
Mobile Phase A10 mM Ammonium acetate in water (pH 6.8)
Mobile Phase BMethanol
GradientIsocratic: 90% A, 10% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL
Run Time5 minutes

Table 2: Mass Spectrometric Conditions

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsTo be determined for this compound
Gemcitabine: m/z 264 -> 112
Gemcitabine-¹³C, ¹⁵N₂ (IS): m/z 267 -> 114
Dwell Time200 ms
Collision Energy (CE)To be optimized
Declustering Potential (DP)To be optimized
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas20 psi
Temperature500°C

Note: The MRM transitions, CE, and DP for this compound need to be empirically determined.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below, with representative data from gemcitabine assays.[3][5]

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaRepresentative Performance (Gemcitabine)
Linearity (r²)≥ 0.99≥ 0.996
LLOQSignal-to-noise ratio ≥ 52.5 pg/mL[5]
Calibration RangeAt least 6 non-zero standards2.5 - 500 pg/mL[5]
AccuracyWithin ±15% of nominal value (±20% at LLOQ)93.8% to 105.3%[3]
Precision (CV%)≤ 15% (≤ 20% at LLOQ)Intra-day: ≤ 5%; Inter-day: ≤ 7%[3]
RecoveryConsistent, precise, and reproducible87.7% to 89.7%[3]
Matrix EffectIS-normalized matrix factor CV ≤ 15%Near negligible ion suppression[3]
StabilityWithin ±15% of initial concentrationStable for at least 3 freeze-thaw cycles and long-term storage at -80°C

Data Presentation

Table 4: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compoundTo be determined> 0.99
Gemcitabine2 - 2000[3]> 0.999
dFdU (metabolite)20 - 20000[3]> 0.999

Table 5: Accuracy and Precision (Intra-day and Inter-day)

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
Gemcitabine LLOQ2105.35.0104.56.8
Low698.04.599.25.5
Mid200101.23.2100.84.1
High160099.52.898.93.5
dFdU LLOQ20104.97.0103.76.5
Low6093.86.595.15.8
Mid200099.84.198.74.9
High16000102.33.5101.54.2

Data in Table 5 is representative and based on published gemcitabine assays for illustrative purposes.[3]

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. The described protocols for sample preparation, chromatography, and mass spectrometry, adapted from established methods for gemcitabine, offer a robust starting point for researchers. Thorough method validation is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and clinical studies.

References

Application Note: Quantification of Intracellular dFdCTP Levels Following NUC-1031 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 2',2'-difluorodeoxycytidine-5'-triphosphate (dFdCTP), the active cytotoxic metabolite of NUC-1031, in cultured cells. Accurate measurement of intracellular dFdCTP is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for understanding the mechanism of action of NUC-1031.

Introduction

NUC-1031 (Acelarin) is a phosphoramidate (B1195095) transformation of the anti-cancer drug gemcitabine (B846).[1] It is designed to overcome key resistance mechanisms associated with gemcitabine, such as dependency on nucleoside transporters for cellular uptake and the necessity for activation by deoxycytidine kinase (dCK).[2][3][4] NUC-1031 enters cells independently and is efficiently converted intracellularly to gemcitabine monophosphate (dFdCMP), bypassing the rate-limiting dCK-mediated phosphorylation step.[2][3] Subsequently, dFdCMP is rapidly phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[2][3] The cytotoxic activity of NUC-1031 is primarily attributed to dFdCTP, which is incorporated into replicating DNA, leading to chain termination and apoptosis.[3][5] Therefore, quantifying intracellular dFdCTP levels is essential for evaluating the efficacy and metabolic activation of NUC-1031.

Principle of the Method

This protocol employs a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dFdCTP in cell extracts.[6][7][8] The methodology involves:

  • Cell Lysis and Metabolite Extraction: Rapidly quenching metabolic activity and extracting nucleotides from cultured cells treated with NUC-1031.

  • Chromatographic Separation: Separating dFdCTP from other endogenous nucleotides and cellular components using a specialized column, such as a porous graphitic carbon column.[6][8][9]

  • Mass Spectrometric Detection: Quantifying dFdCTP using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Metabolic Activation of NUC-1031

NUC-1031 is designed to bypass the primary resistance mechanisms of gemcitabine to generate higher concentrations of the active metabolite, dFdCTP, within the tumor cell.[1][10]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NUC1031_ext NUC-1031 NUC1031_int NUC-1031 NUC1031_ext->NUC1031_int Transporter- Independent Entry dFdCMP dFdCMP NUC1031_int->dFdCMP Esterases dFdCDP dFdCDP dFdCMP->dFdCDP NME1/2 dFdCTP dFdCTP (Active) dFdCDP->dFdCTP NDPKs DNA DNA Incorporation (Chain Termination) dFdCTP->DNA

Caption: Metabolic pathway of NUC-1031 to its active form, dFdCTP.

Materials and Reagents

Equipment
  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Water bath

  • Centrifuge and microcentrifuge (refrigerated)

  • Hemocytometer or automated cell counter

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

  • Nitrogen evaporator

  • Vortex mixer

  • -80°C freezer

Consumables
  • Cell culture flasks/plates

  • Pipettes and sterile tips

  • 1.5 mL microcentrifuge tubes

  • LC vials and caps

  • Syringe filters (0.22 µm)

Reagents
  • Cell line of interest (e.g., A2780 ovarian cancer, HuCCT1 biliary tract cancer)[2]

  • Appropriate cell culture medium (e.g., RPMI, DMEM) and supplements (FBS, penicillin/streptomycin)

  • NUC-1031 (analytical standard)

  • dFdCTP (analytical standard)

  • Stable isotope-labeled internal standard (IS), e.g., ¹³C₁₀¹⁵N₅-dATP[2]

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), ice-cold

  • LC-MS grade methanol, ice-cold[2]

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium (B1175870) acetate (B1210297) or other ion-pairing agents (for mobile phase)

Experimental Protocols

Part A: Cell Culture and NUC-1031 Treatment
  • Cell Seeding: Plate cells in 10 cm dishes at a density that will result in ~80-90% confluency at the time of harvest (e.g., 3 x 10⁵ HuCCT1 cells or 1.5 x 10⁵ A2780 cells).[2]

  • Incubation: Culture the cells for 48 hours before treatment.[2]

  • Treatment: Prepare stock solutions of NUC-1031 in an appropriate solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., IC₂₅ and IC₅₀ doses).[2]

  • Exposure: Remove the old medium, wash cells once with PBS, and add the NUC-1031-containing medium. For time-course experiments, treat separate plates for each time point (e.g., 2, 8, 24, 48, 72 hours).[2][11]

Part B: Intracellular Metabolite Extraction

This procedure must be performed quickly and on ice to minimize enzymatic degradation.[6]

  • Harvest: At the end of the treatment period, place the culture dish on ice and aspirate the medium.

  • Washing: Wash the cell monolayer twice with ice-cold PBS to remove extracellular drug.

  • Detachment: Add trypsin to detach the cells. Once detached, neutralize with complete medium and transfer the cell suspension to a pre-chilled conical tube.

  • Cell Counting: Take an aliquot for cell counting to normalize the final dFdCTP concentration.

  • Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Final Wash: Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Extraction: Resuspend the final cell pellet in 500 µL of ice-cold 80% LC-MS grade methanol.[2] Vortex vigorously.

  • Lysis: Incubate the samples at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.[2]

  • Clarification: Centrifuge the samples at 14,000 RPM for 5 minutes at 4°C.[2]

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube. Store immediately at -80°C until LC-MS/MS analysis.[2]

Part C: Sample Preparation and LC-MS/MS Analysis
  • Internal Standard: Add the internal standard solution (e.g., 1 µL of 10 µM ¹³C₁₀¹⁵N₅-dATP) to each sample.[2]

  • Drying: Dry the samples completely under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 75 µL of 20% LC-MS grade acetonitrile.[2] Vortex and centrifuge for 5 minutes at 14,000 RPM.

  • Transfer: Transfer 70 µL of the supernatant to an LC vial for analysis.[2]

  • LC-MS/MS Parameters (Example):

    • LC Column: Porous Graphitic Carbon (PGC) column (e.g., Hypercarb).[12]

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate dFdCTP from endogenous triphosphates.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for dFdCTP and the internal standard.

Part D: Quantification and Data Analysis
  • Standard Curve: Prepare calibration standards of dFdCTP (e.g., 0.5 – 4000 nM) in a matrix that mimics the biological sample (e.g., extract from untreated cells).[2]

  • Analysis: Run the calibration standards and the unknown samples on the LC-MS/MS system.

  • Quantification: Integrate the peak areas for dFdCTP and the internal standard. Calculate the peak area ratio (dFdCTP/IS).

  • Calibration Curve: Plot the peak area ratio against the known concentrations of the standards. Perform a linear regression (typically with 1/x weighting) to generate the calibration curve.[6]

  • Calculate Concentration: Use the regression equation to determine the concentration of dFdCTP in the unknown samples.

  • Normalization: Normalize the final concentration to the cell count obtained in Part B (e.g., express as pmol/10⁶ cells).

Experimental Workflow Diagram

G cluster_prep Cell Preparation & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis a Seed Cells in Culture Dishes b Incubate (48h) a->b c Treat with NUC-1031 (Time Course) b->c d Harvest & Wash Cells (on ice) c->d e Count & Pellet Cells d->e f Extract with 80% Methanol (-80°C) e->f g Centrifuge & Collect Supernatant f->g h Add Internal Standard g->h i Dry & Reconstitute h->i j LC-MS/MS Analysis i->j k Quantify using Standard Curve j->k

Caption: Workflow for measuring intracellular dFdCTP after NUC-1031 treatment.

Representative Data

The following table presents representative data on intracellular dFdCTP concentrations in HuCCT1 cells following treatment with NUC-1031. Levels of the active metabolite are shown to increase in a time- and dose-dependent manner. Studies show dFdCTP can be detected up to 96 hours post-treatment.[2]

Time After Treatment (hours)NUC-1031 ConcentrationMean Intracellular dFdCTP (pmol/10⁶ cells)
8500 nM (IC₂₅)15.2 ± 2.1
81 µM (IC₅₀)35.8 ± 4.5
24500 nM (IC₂₅)48.5 ± 6.3
241 µM (IC₅₀)92.1 ± 11.4
48500 nM (IC₂₅)25.3 ± 3.9
481 µM (IC₅₀)55.6 ± 7.8
72500 nM (IC₂₅)8.9 ± 1.5
721 µM (IC₅₀)19.7 ± 2.9

Data are presented as mean ± standard deviation and are illustrative, based on trends observed in published literature.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low/No dFdCTP Signal Inefficient extraction.Ensure extraction is performed rapidly on ice with ice-cold methanol. Ensure complete cell lysis.
Degradation of dFdCTP.Keep samples at ≤ -80°C. Avoid multiple freeze-thaw cycles.
Poor chromatographic retention.Use a PGC or anion-exchange column suitable for polar analytes.[9][13] Optimize mobile phase and gradient.
High Variability Inconsistent cell numbers.Carefully count cells for each sample before extraction for accurate normalization.
Matrix effects in MS.Use a stable isotope-labeled internal standard.[2] Evaluate and minimize matrix effects during method development.[6]
Poor Peak Shape Column overload.Dilute the sample or inject a smaller volume.
Incompatible reconstitution solvent.Ensure the reconstitution solvent is compatible with the initial mobile phase conditions.

References

Application Note: Cell Viability Assay Protocol for Fosgemcitabine Palabenamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosgemcitabine palabenamide (also known as NUC-1031) is a novel phosphoramidate (B1195095) prodrug of the widely used chemotherapeutic agent, gemcitabine (B846).[1] It is designed to overcome key resistance mechanisms associated with gemcitabine.[1] Unlike its parent drug, this compound can enter cells without relying on nucleoside transporters and does not require the initial, often rate-limiting, phosphorylation step by deoxycytidine kinase (dCK).[1] These properties may lead to improved efficacy in tumors resistant to standard gemcitabine therapy. This document provides a detailed protocol for assessing the in vitro efficacy of this compound by measuring its effect on cancer cell viability.

Mechanism of Action

This compound is a pyrimidine (B1678525) analogue that acts as an antimetabolite.[1] Upon cellular uptake via passive diffusion, it is converted into its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites.[1] These metabolites exert a dual cytotoxic effect:

  • Inhibition of Ribonucleotide Reductase (RNR) : The diphosphate metabolite, dFdCDP, inhibits RNR, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis and repair.[1][2] This action depletes the cellular pool of deoxynucleotides.

  • DNA Chain Termination : The triphosphate metabolite, dFdCTP, is incorporated into the elongating DNA strand during replication.[3] After the incorporation of one more nucleotide, DNA polymerases cannot proceed, an action known as "masked chain termination".[4] This irreparable damage to the DNA leads to the induction of apoptosis (programmed cell death).[1][3]

Fosgemcitabine_Palabenamide_MOA cluster_outside Extracellular Space cluster_cell Cancer Cell Fos_P Fosgemcitabine Palabenamide Fos_P_in Fosgemcitabine Palabenamide Fos_P->Fos_P_in Passive Diffusion dFdCMP Gemcitabine Monophosphate (dFdCMP) Fos_P_in->dFdCMP Intracellular Metabolism dFdCDP dFdCDP (Active Metabolite) dFdCMP->dFdCDP dFdCTP dFdCTP (Active Metabolite) dFdCDP->dFdCTP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibits DNA_Synth DNA Synthesis & Replication dFdCTP->DNA_Synth Incorporates & Terminates Chain dNTPs Deoxynucleotides (dNTPs) RNR->dNTPs Produces dNTPs->DNA_Synth Apoptosis Apoptosis (Cell Death) DNA_Synth->Apoptosis Damage leads to

Caption: Mechanism of action of this compound.

Cell Viability Assay Protocol

This protocol describes a method for determining cell viability using a luminescent ATP-based assay, such as Promega's CellTiter-Glo® Luminescent Cell Viability Assay. The principle is that the quantity of ATP is directly proportional to the number of viable cells in culture.[5][6] The assay reagent lyses the cells to release ATP, which then acts as a substrate for a luciferase enzyme, generating a luminescent signal.

Materials and Reagents
  • Target cancer cell line(s) (e.g., pancreatic, ovarian, lung cancer cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (powder or stock solution)

  • Sterile DMSO (for drug dissolution)

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom, opaque-walled microplates (for luminescence assays)

  • Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Experimental Protocol

Step 1: Cell Seeding

  • Culture the selected cancer cells in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with PBS, then detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.

  • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

  • Include wells with medium only to serve as a background control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

Step 2: Drug Preparation and Treatment

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.01 nM to 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

  • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells. Each concentration should be tested in triplicate.

  • Incubate the plate for an additional 72 hours (or a desired time course, e.g., 48, 96 hours) at 37°C in a 5% CO₂ incubator.

Step 3: Luminescence Measurement

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent to each well of the 96-well plate.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a microplate reader.

Step 4: Data Analysis

  • Subtract the average luminescence value of the "medium only" background wells from all other readings.

  • Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100

  • Plot the % Viability against the log-transformed drug concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of the drug that inhibits cell viability by 50%.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_analysis Day 5: Analysis A 1. Culture & Harvest Cancer Cells B 2. Count & Seed Cells (e.g., 5,000 cells/well) A->B C 3. Incubate for 24h (37°C, 5% CO₂) B->C D 4. Prepare Serial Dilutions of this compound E 5. Treat Cells with Drug & Vehicle Control D->E F 6. Incubate for 72h (37°C, 5% CO₂) E->F G 7. Equilibrate Plate to Room Temp H 8. Add ATP Assay Reagent & Incubate 10 min G->H I 9. Measure Luminescence H->I J 10. Calculate % Viability & Determine IC₅₀ I->J

References

Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis after NUC-1031 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUC-1031 (Acelarin) is a first-in-class phosphoramidate (B1195095) ProTide transformation of the nucleoside analog gemcitabine (B846).[1][2] It is designed to overcome key resistance mechanisms associated with gemcitabine, such as dependency on nucleoside transporters for cellular uptake and the requirement for activation by deoxycytidine kinase (dCK).[3][4] NUC-1031 is readily taken up by cells and is subsequently metabolized into the active cytotoxic metabolite, gemcitabine triphosphate (dFdCTP).[5][6] The incorporation of dFdCTP into replicating DNA leads to chain termination, DNA damage, and ultimately, cell cycle arrest and apoptosis.[5][7]

Flow cytometry is a powerful and high-throughput technique used to analyze the cell cycle distribution of a cell population.[8] By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified. This allows for the determination of the percentage of cells in each phase of the cell cycle: G0/G1, S, and G2/M. This application note provides a detailed protocol for analyzing cell cycle alterations in cancer cell lines following exposure to NUC-1031, along with representative data and a diagram of the underlying signaling pathway.

Data Presentation

The following table summarizes the quantitative effects of NUC-1031 on the cell cycle distribution of human intrahepatic cholangiocarcinoma (HuCCT1) and human ovarian cancer (A2780) cell lines, as determined by flow cytometry with propidium iodide staining.[5]

Cell LineTreatmentConcentration% G0/G1% S% G2/M
HuCCT1 DMSO (24h)-652015
NUC-1031 (24h)500 nM (IC₂₅)454015
NUC-1031 (48h)500 nM (IC₂₅)354817
NUC-1031 (24h)1 µM (IC₅₀)483814
NUC-1031 (48h)1 µM (IC₅₀)404218
A2780 DMSO (2h)-682012
NUC-1031 (2h)300 nM (IC₂₅)603010
NUC-1031 (24h)300 nM (IC₂₅)553510
NUC-1031 (2h)600 nM (IC₅₀)45478
NUC-1031 (24h)600 nM (IC₅₀)405010

Experimental Protocols

This protocol outlines the steps for treating cancer cell lines with NUC-1031 and subsequently analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials
  • Cancer cell line of interest (e.g., HuCCT1, A2780)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • NUC-1031 (stock solution prepared in DMSO)

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Cell Culture and NUC-1031 Treatment
  • Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to be in the exponential growth phase (approximately 60-70% confluency) at the time of harvesting. Allow the cells to adhere overnight.

  • Drug Preparation: Prepare fresh dilutions of NUC-1031 in complete cell culture medium from a stock solution. It is recommended to perform a dose-response curve to determine the IC₂₅ and IC₅₀ values for the specific cell line being used.

  • Treatment: Remove the existing medium from the cells and add the medium containing the desired concentrations of NUC-1031. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.[5]

Sample Preparation for Flow Cytometry
  • Cell Harvesting:

    • Adherent cells: After the treatment period, collect the culture medium, which may contain detached (apoptotic) cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the cells collected from the medium.

    • Suspension cells: Collect the cells directly from the culture flask.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the wash step.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks if necessary.

Propidium Iodide Staining
  • Cell Pelleting: Centrifuge the fixed cells at 800 x g for 5 minutes.

  • Washing: Carefully aspirate the ethanol and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis
  • Data Acquisition: Analyze the stained cells using a flow cytometer. Use a low flow rate for optimal data acquisition. Excite the propidium iodide with a 488 nm laser and collect the fluorescence emission in the appropriate channel (typically FL2 or FL3).[7] Record data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.

    • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris and cell aggregates.

    • Generate a histogram of the PI fluorescence intensity (DNA content).

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may also be quantified, which is indicative of apoptotic cells with fragmented DNA.

Visualizations

NUC-1031 Mechanism of Action and Impact on Cell Cycle

NUC1031_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular NUC1031_ext NUC-1031 NUC1031_int NUC-1031 NUC1031_ext->NUC1031_int Passive Diffusion dFdCMP dFdCMP NUC1031_int->dFdCMP Intracellular Esterases dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (Active) dFdCDP->dFdCTP Phosphorylation DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase DNA_Replication DNA Replication (S-Phase) DNA_Polymerase->DNA_Replication Incorporation into DNA DNA_Damage DNA Damage DNA_Replication->DNA_Damage Chain Termination Cell_Cycle_Arrest S-Phase Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: NUC-1031 mechanism leading to S-phase cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow start Start: Seed Cells in 6-well Plates treatment Treat with NUC-1031 (and controls) start->treatment incubation Incubate for Desired Time treatment->incubation harvest Harvest Cells (Trypsinization) incubation->harvest wash1 Wash with PBS harvest->wash1 fix Fix in 70% Cold Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with PI/RNase A Solution wash2->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze end End: Quantified Cell Cycle Data analyze->end

Caption: Workflow for flow cytometry-based cell cycle analysis.

References

Application Notes and Protocols: In Vivo Biodistribution Imaging of Fosgemcitabine Palabenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgemcitabine palabenamide (NUC-1031) is a novel phosphoramidate (B1195095) prodrug of the widely used chemotherapeutic agent, gemcitabine (B846).[1] Its design aims to overcome key resistance mechanisms associated with gemcitabine by facilitating efficient entry into cancer cells and subsequent activation to its cytotoxic triphosphate form.[1] Understanding the in vivo biodistribution of this compound is critical for its clinical development, providing insights into drug targeting, off-target accumulation, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. These application notes provide a detailed, albeit illustrative, protocol for conducting in vivo biodistribution imaging of this compound using positron emission tomography (PET), a highly sensitive and quantitative imaging modality. The following protocols are based on established methodologies for preclinical imaging of small molecule drugs.

Principle

The in vivo biodistribution of this compound can be non-invasively visualized and quantified by radiolabeling the molecule with a positron-emitting radionuclide and subsequently imaging its distribution in a living subject using a PET scanner. This technique allows for the dynamic assessment of drug accumulation in tumors and various organs over time. The selection of the radionuclide is crucial and should be based on its half-life, which should ideally match the biological half-life of the drug being studied. For a small molecule like this compound, Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) are suitable candidates. This protocol will focus on the use of ¹⁸F due to its longer half-life (109.8 minutes), which allows for more extended imaging studies.

Materials and Equipment

  • Radiolabeling:

    • ¹⁸F-fluoride (produced from a cyclotron)

    • This compound precursor for radiolabeling

    • Automated radiochemistry synthesis module

    • High-performance liquid chromatography (HPLC) system for purification and analysis

    • Reagents and solvents for chemical synthesis

  • Animal Model:

    • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

    • Human tumor cells for xenograft model (e.g., pancreatic, ovarian, or biliary tract cancer cell lines)

    • Cell culture reagents

    • Matrigel or similar basement membrane matrix

  • In Vivo Imaging:

    • Small-animal PET/CT or PET/MRI scanner

    • Anesthesia system (e.g., isoflurane (B1672236) vaporizer)

    • Animal handling and monitoring equipment

  • Ex Vivo Biodistribution:

    • Gamma counter

    • Precision balance

    • Dissection tools

    • Vials for tissue collection

Experimental Protocols

Radiolabeling of this compound with ¹⁸F

This section outlines a hypothetical two-step radiolabeling procedure to produce [¹⁸F]this compound.

1.1. Production of [¹⁸F]Fluoride:

  • [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a medical cyclotron.
  • The target material is ¹⁸O-enriched water.
  • After bombardment, the [¹⁸F]fluoride is trapped on an anion-exchange resin and eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.

1.2. Radiosynthesis of [¹⁸F]this compound:

  • A suitable precursor of this compound with a leaving group (e.g., a tosylate or mesylate) at the position to be fluorinated is required.
  • The dried [¹⁸F]fluoride/Kryptofix complex is reacted with the precursor in an appropriate solvent (e.g., acetonitrile) at an elevated temperature (e.g., 80-120°C) in an automated synthesis module.
  • The reaction mixture is then subjected to purification using semi-preparative HPLC to isolate the [¹⁸F]this compound.
  • The final product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

1.3. Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC. Should be >95%.
  • Specific Activity: Measured to determine the amount of radioactivity per unit mass of the compound.
  • Residual Solvents: Analyzed by gas chromatography to ensure they are below acceptable limits.
  • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for in vivo use.

Animal Model Preparation

2.1. Cell Culture:

  • The selected human cancer cell line is cultured in appropriate media and conditions.

2.2. Tumor Xenograft Implantation:

  • Approximately 5-10 million tumor cells are suspended in a mixture of media and Matrigel.
  • The cell suspension is subcutaneously injected into the flank of the immunocompromised mice.
  • Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) for imaging studies.

In Vivo PET Imaging

3.1. Animal Preparation:

  • The tumor-bearing mouse is anesthetized with isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
  • A tail vein catheter is placed for the injection of the radiotracer.
  • The animal is positioned on the scanner bed with temperature and respiratory monitoring.

3.2. Radiotracer Injection and Imaging:

  • A bolus of [¹⁸F]this compound (e.g., 3.7-7.4 MBq) is injected via the tail vein catheter.
  • Dynamic PET scanning is initiated immediately upon injection and continues for a defined period (e.g., 60-120 minutes).
  • Following the dynamic scan, a whole-body static scan may be acquired at later time points (e.g., 2, 4, and 24 hours post-injection) to assess long-term biodistribution.
  • A CT or MRI scan is acquired for anatomical co-registration and attenuation correction of the PET data.

Image Analysis

4.1. Image Reconstruction:

  • PET data are reconstructed using an appropriate algorithm (e.g., OSEM3D).
  • The reconstructed images are corrected for attenuation, scatter, and radioactive decay.

4.2. Region of Interest (ROI) Analysis:

  • ROIs are drawn on the co-registered PET/CT or PET/MRI images over the tumor and major organs (e.g., liver, kidneys, spleen, muscle, brain).
  • The mean radioactivity concentration within each ROI is determined and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
  • Time-activity curves (TACs) are generated for each ROI from the dynamic scan data.

Ex Vivo Biodistribution

5.1. Tissue Collection:

  • At the end of the imaging session, or in a separate cohort of animals, mice are euthanized at various time points post-injection.
  • Blood is collected via cardiac puncture.
  • The tumor and major organs are dissected, weighed, and placed in pre-weighed vials.

5.2. Gamma Counting:

  • The radioactivity in each tissue sample is measured using a gamma counter.
  • The %ID/g for each tissue is calculated using the following formula:

Data Presentation

The following table presents hypothetical quantitative biodistribution data for [¹⁸F]this compound in a tumor-bearing mouse model. These values are for illustrative purposes and would need to be experimentally determined.

Organ1 hour (%ID/g)2 hours (%ID/g)4 hours (%ID/g)
Blood1.5 ± 0.30.8 ± 0.20.3 ± 0.1
Tumor4.2 ± 0.83.5 ± 0.62.8 ± 0.5
Liver10.5 ± 1.58.2 ± 1.25.1 ± 0.9
Kidneys8.1 ± 1.16.5 ± 0.93.9 ± 0.7
Spleen2.3 ± 0.41.8 ± 0.31.1 ± 0.2
Lungs1.8 ± 0.31.2 ± 0.20.7 ± 0.1
Muscle0.5 ± 0.10.4 ± 0.10.3 ± 0.1
Brain0.1 ± 0.050.1 ± 0.040.08 ± 0.03

Data are presented as mean ± standard deviation.

Visualizations

Mechanism of Action of this compound

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fosgemcitabine Fosgemcitabine Palabenamide Fosgemcitabine_in Fosgemcitabine Palabenamide Fosgemcitabine->Fosgemcitabine_in Passive Diffusion dFdCMP dFdCMP (Gemcitabine Monophosphate) Fosgemcitabine_in->dFdCMP Intracellular Activation dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (Gemcitabine Triphosphate) dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation into DNA DNA_Strand DNA Strand DNA_Polymerase->DNA_Strand Apoptosis Apoptosis DNA_Strand->Apoptosis Chain Termination G cluster_preparation Preparation Phase cluster_imaging Imaging & Analysis Phase cluster_data Data Output Radiolabeling Radiolabeling of Fosgemcitabine with ¹⁸F QC Quality Control (Purity, Specific Activity) Radiolabeling->QC Injection ¹⁸F-Fosgemcitabine Injection QC->Injection Animal_Model Tumor Xenograft Animal Model Preparation Animal_Model->Injection PET_CT In Vivo PET/CT Imaging Injection->PET_CT Ex_Vivo Ex Vivo Biodistribution (Gamma Counting) Injection->Ex_Vivo Image_Analysis Image Analysis (ROI, TACs) PET_CT->Image_Analysis Biodistribution_Data Quantitative Biodistribution Data (%ID/g) Image_Analysis->Biodistribution_Data Ex_Vivo->Biodistribution_Data

References

Application Notes and Protocols: Ribonucleotide Reductase (RNR) Activity Assay with Fosgemcitabine Palabenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. This rate-limiting step makes RNR a key target for anticancer therapies. Fosgemcitabine palabenamide (NUC-1031) is a novel phosphoramidate (B1195095) prodrug of the well-established anticancer agent gemcitabine (B846).[1] Upon cellular uptake, this compound is converted to its active diphosphate (B83284) metabolite, difluorodeoxycytidine diphosphate (dFdCDP), which potently inhibits RNR.[1] This application note provides detailed protocols for assessing the inhibitory activity of this compound on RNR.

This compound: Mechanism of Action

This compound is designed to overcome key resistance mechanisms associated with gemcitabine. As a prodrug, it bypasses the need for nucleoside transporters for cellular entry and the initial phosphorylation step by deoxycytidine kinase. Once inside the cell, it is metabolized to dFdCDP, which acts as a suicide inhibitor of RNR.[2] This inhibition leads to the depletion of the deoxyribonucleoside triphosphate (dNTP) pool, thereby halting DNA synthesis and inducing apoptosis in rapidly dividing cancer cells.[1]

Data Presentation

Table 1: Properties of this compound (NUC-1031)
PropertyValueReference
Molecular Formula C25H27F2N4O8P[1][3]
Molecular Weight 580.48 g/mol [3]
Mechanism of Action Prodrug of gemcitabine; active metabolite (dFdCDP) inhibits Ribonucleotide Reductase[1]
Active Metabolite Difluorodeoxycytidine diphosphate (dFdCDP)[1]
Table 2: Comparative IC50 Values of RNR Inhibitors
CompoundCell Line/EnzymeIC50Reference
GemcitabineVarious Cancer Cell Lines30 - 100 nM (growth inhibition)[4]
Naphthyl Salicylic Acyl Hydrazone (NSAH)Human RNR (enzymatic assay)32 µM[4]
Naphthyl Salicylic Acyl Hydrazone (NSAH)Various Cancer Cell Lines220 - 500 nM (growth inhibition)[4]

Experimental Protocols

Two primary methods for assaying RNR activity are presented: a traditional radioactive assay and a more modern, non-radioactive LC-MS/MS-based method.

Protocol 1: Radioactive Ribonucleotide Reductase (RNR) Activity Assay

This protocol is adapted from established methods for measuring RNR activity using a radiolabeled substrate.[5][6][7]

Materials:

  • Purified RNR enzyme (human recombinant)

  • This compound (to be metabolized to dFdCDP in a cellular system or use synthesized dFdCDP for direct enzymatic assay)

  • [3H]-Cytidine Diphosphate ([3H]-CDP)

  • HEPES buffer (pH 7.6)

  • Magnesium Sulfate (MgSO4)

  • EDTA

  • ATP

  • NADPH

  • Thioredoxin (TR)

  • Thioredoxin Reductase (TRR)

  • Dithiothreitol (DTT)

  • Perchloric acid

  • Potassium Hydroxide (B78521) (KOH)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing the following components in a final volume of 200 µL:

    • 50 mM HEPES (pH 7.6)

    • 15 mM MgSO4

    • 1 mM EDTA

    • 3 mM ATP

    • 1.0 mM NADPH

    • 30 µM Thioredoxin (TR)

    • 0.5 µM Thioredoxin Reductase (TRR)

    • Purified RNR enzyme (concentration to be optimized based on enzyme activity)

  • Inhibitor Preparation: Prepare a series of dilutions of this compound or its active metabolite, dFdCDP, in the appropriate vehicle.

  • Assay Initiation:

    • Add the diluted inhibitor or vehicle control to the reaction mixture.

    • Pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 1 mM [3H]-CDP.

  • Time Course and Quenching:

    • At various time points (e.g., 0, 5, 10, 15, 20 minutes), take a 30 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 25 µL of 2% perchloric acid.

  • Neutralization and Product Separation:

    • Neutralize the quenched reaction with 18 µL of 0.5 M KOH.

    • Separate the product, [3H]-dCDP, from the substrate, [3H]-CDP, using an appropriate method such as boronate affinity chromatography.

  • Quantification:

    • Add the separated product to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of [3H]-dCDP formation for each inhibitor concentration.

    • Plot the reaction rate as a function of inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Non-Radioactive LC-MS/MS-Based RNR Activity Assay

This protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly measure the formation of deoxyribonucleotides.[3][8][9][10][11]

Materials:

  • Purified RNR enzyme (human recombinant)

  • This compound or dFdCDP

  • Cytidine Diphosphate (CDP)

  • HEPES buffer (pH 7.6)

  • Magnesium Acetate (B1210297)

  • Ferric Chloride (FeCl3)

  • CHAPS

  • DTT

  • LC-MS/MS system

  • Appropriate chromatography column (e.g., ZIC-cHILIC)

  • Mobile phases (e.g., ammonium (B1175870) acetate in water and ammonium hydroxide in acetonitrile)

  • Internal standards for dNTPs

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture (50 µL) containing:

    • 25 mM Tris-HCl (pH 7.5)

    • 10 mM Magnesium acetate

    • 0.1 mM FeCl3

    • 1.5 mM CHAPS

    • 15 mM DTT

    • 3 mM ATP

    • 0.1 µM RNR R1 subunit

    • 0.4 µM RNR R2 subunit

    • Varying concentrations of this compound or dFdCDP.

  • Pre-incubation: Pre-incubate the reaction mixture for 30 minutes at 37°C to allow for inhibitor interaction with the enzyme.

  • Reaction Initiation: Start the reaction by adding 100 µM CDP.

  • Reaction Termination: After a defined incubation time (e.g., 60 minutes), quench the reaction by boiling or adding a cold stop solution (e.g., methanol).

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched reaction to pellet precipitated protein.

    • Transfer the supernatant to a new tube.

    • Add an internal standard.

    • If necessary, perform a solid-phase extraction to clean up the sample.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the ribonucleotides and deoxyribonucleotides using a suitable chromatographic method.

    • Quantify the amount of dCDP produced using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Generate a standard curve for dCDP.

    • Calculate the amount of dCDP produced in each reaction.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

G Mechanism of Action of this compound Fosgemcitabine Fosgemcitabine Palabenamide (NUC-1031) Cell Cancer Cell Fosgemcitabine->Cell Cellular Uptake dFdCMP dFdCMP Cell->dFdCMP Intracellular Metabolism dFdCDP dFdCDP (Active Metabolite) dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition dNDPs dNDPs (Deoxyribonucleoside Diphosphates) RNR->dNDPs Conversion rNDPs rNDPs (Ribonucleoside Diphosphates) rNDPs->RNR DNA_Syn DNA Synthesis dNDPs->DNA_Syn Required for Apoptosis Apoptosis DNA_Syn->Apoptosis Inhibition leads to G Experimental Workflow: RNR Activity Assay Prep_Enzyme Prepare RNR Enzyme Solution Incubate Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Incubate Prep_Inhibitor Prepare Fosgemcitabine Palabenamide Dilutions Prep_Inhibitor->Incubate Prep_MasterMix Prepare Reaction Master Mix Prep_MasterMix->Incubate Initiate Initiate Reaction with Substrate (CDP) Incubate->Initiate Quench Quench Reaction at Time Points Initiate->Quench Detect Detect Product (dCDP) (Radioactive or LC-MS/MS) Quench->Detect Calculate Calculate Reaction Rates Detect->Calculate IC50 Determine IC50 Value Calculate->IC50

References

Troubleshooting & Optimization

Improving Fosgemcitabine palabenamide solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the solubility of Fosgemcitabine palabenamide for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, we recommend using 100% Dimethyl Sulfoxide (DMSO). This compound exhibits the highest solubility in this solvent. Prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the volume of DMSO introduced into your final assay, which should typically be kept below 0.5%.

Q2: My compound is precipitating when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue for poorly soluble compounds. Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous buffer. To mitigate this, try the following:

  • Use a lower final concentration: Check if your experimental goals can be achieved with a lower concentration of the compound.

  • Employ a serial dilution strategy: Instead of a single large dilution, dilute the stock solution in a stepwise manner, vortexing or mixing thoroughly between each step.

  • Incorporate a surfactant: Consider using a biocompatible surfactant like Pluronic® F-127 or Kolliphor® EL (formerly Cremophor® EL) in your final medium to improve solubility and prevent precipitation.

  • Pre-warm the medium: Warming your cell culture medium to 37°C before adding the compound can sometimes help improve solubility.

Q3: Can I use solvents other than DMSO to prepare my stock solution?

A3: While DMSO is recommended, other organic solvents like Ethanol (EtOH) or N,N-Dimethylformamide (DMF) can be used. However, solubility in these solvents is lower compared to DMSO, which may limit the maximum achievable stock concentration. Always refer to the solubility data table below and ensure the chosen solvent is compatible with your specific assay.

Q4: How should I store my this compound stock solution?

A4: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause Recommended Solution
Compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO. Use a vortex mixer for several minutes and gently warm the solution in a 37°C water bath to aid dissolution.
Stock solution appears cloudy or has visible particles. The solution is supersaturated or the compound has degraded.Centrifuge the solution to pellet any undissolved compound and use the clear supernatant. Consider preparing a fresh stock solution at a slightly lower concentration.
Inconsistent results between experiments. Precipitation in the assay plate or degradation of the compound.Visually inspect your assay plates under a microscope for any signs of precipitation. Prepare fresh dilutions from your stock solution for each experiment. Ensure the final DMSO concentration is consistent across all wells.
Observed cellular toxicity is higher than expected. High concentration of the organic solvent (e.g., DMSO).Ensure the final concentration of your solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control to determine the baseline toxicity.

Solubility Data

The following table summarizes the approximate solubility of this compound in various common solvents at room temperature (25°C).

SolventSolubility (Approx.)Notes
DMSO ≥ 50 mg/mL (≥ 95 mM)Recommended for stock solutions.
Ethanol (95%) ~5 mg/mL (~9.5 mM)Limited solubility. May require warming.
PBS (pH 7.4) < 0.1 mg/mL (< 0.19 mM)Very poorly soluble in aqueous buffers.
Cell Culture Media (e.g., DMEM) + 10% FBS < 0.1 mg/mL (< 0.19 mM)Serum proteins may slightly improve solubility over PBS, but it remains low.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 5.27 mg of this compound powder (assuming a molecular weight of 527 g/mol ).

  • Dissolving: Add 200 µL of 100% DMSO to the powder.

  • Mixing: Cap the vial tightly and vortex for 2-3 minutes until the powder is completely dissolved. If needed, briefly warm the vial in a 37°C water bath for 5-10 minutes and vortex again.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in tightly sealed tubes and store at -80°C.

Protocol 2: Serial Dilution for In Vitro Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous medium.

  • Initial Dilution: Prepare an intermediate dilution of your 50 mM DMSO stock solution by diluting it 1:100 in pre-warmed (37°C) cell culture medium to achieve a 500 µM solution. Pipette the stock solution directly into the medium while vortexing to ensure rapid dispersion.

  • Subsequent Dilutions: Perform subsequent serial dilutions from the 500 µM intermediate solution using pre-warmed cell culture medium to achieve your desired final concentrations (e.g., 100 µM, 10 µM, 1 µM, etc.).

  • Final Application: Immediately add the final dilutions to your assay plates. Visually confirm the absence of precipitation in the wells using a microscope.

Visual Guides

The following diagrams illustrate key workflows and pathways related to your experiments.

G cluster_workflow Troubleshooting Workflow for Solubility Issues start Start: Compound precipitates in aqueous medium check_conc Is the final concentration too high? start->check_conc lower_conc Reduce final concentration and repeat experiment. check_conc->lower_conc Yes check_dilution Was a single-step dilution used? check_conc->check_dilution No success Success: Soluble solution achieved for assay. lower_conc->success serial_dilution Use serial dilution protocol with pre-warmed medium. check_dilution->serial_dilution Yes check_precip Does precipitation persist? check_dilution->check_precip No serial_dilution->check_precip add_surfactant Consider adding a solubilizing agent (e.g., Pluronic F-127). check_precip->add_surfactant Yes check_precip->success No add_surfactant->success

Caption: A decision-making workflow for troubleshooting compound precipitation.

G cluster_pathway Simplified Gemcitabine (B846) Mechanism of Action Fosgem This compound (Prodrug, Extracellular) Gem Gemcitabine (Intracellular) Fosgem->Gem Esterases dFdCMP dFdCMP (Gemcitabine monophosphate) Gem->dFdCMP dCK dFdCDP dFdCDP (Gemcitabine diphosphate) dFdCMP->dFdCDP dFdCTP dFdCTP (Gemcitabine triphosphate) dFdCDP->dFdCTP RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_Poly DNA Polymerase dFdCTP->DNA_Poly Competes with dCTP DNA_Incorp Incorporation into DNA DNA_Poly->DNA_Incorp Apoptosis Cell Cycle Arrest & Apoptosis DNA_Incorp->Apoptosis

Caption: The metabolic activation pathway of gemcitabine to its active form.

Fosgemcitabine Palabenamide (NUC-1031) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of fosgemcitabine palabenamide (NUC-1031) in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NUC-1031) and what is its mechanism of action?

A1: this compound, also known as NUC-1031, is a phosphoramidate (B1195095) ProTide prodrug of the anticancer agent gemcitabine (B846).[1][2] Its design aims to overcome key mechanisms of gemcitabine resistance. Unlike gemcitabine, NUC-1031 can enter cells independently of nucleoside transporters and does not require the enzyme deoxycytidine kinase (dCK) for its initial phosphorylation, a rate-limiting step in gemcitabine's activation. Furthermore, it is resistant to degradation by the enzyme cytidine (B196190) deaminase (CDA), which inactivates gemcitabine.[3][4] Once inside the cell, it is metabolized to the active triphosphate form, dFdCTP, which is incorporated into DNA, leading to cell cycle arrest and apoptosis.[3][5]

Q2: How should I prepare and store stock solutions of this compound in DMSO?

A2: this compound is soluble in DMSO. For example, a stock solution of 100 mg/mL can be prepared. It is recommended to store stock solutions in aliquots in tightly sealed vials at -20°C. Under these conditions, the stock solution is generally stable for up to one month.

Q3: What is the stability of this compound in cell culture media?

A3: While specific quantitative data on the half-life of this compound in various cell culture media (e.g., RPMI-1640, DMEM) is not extensively published, its use in in-vitro studies with media like RPMI 1640 supplemented with fetal bovine serum suggests a degree of stability for the duration of typical cell-based assays.[5] However, the stability can be influenced by factors such as pH, temperature, and the presence of enzymes in serum supplements. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions.

Q4: Can I expect this compound to be more stable than gemcitabine in my experiments?

A4: Yes, this compound is designed to be more stable than gemcitabine, particularly in biological fluids. Its phosphoramidate moiety protects it from degradation by cytidine deaminase, a key enzyme that inactivates gemcitabine. This increased stability is a primary advantage of this ProTide technology.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Inconsistent or lower than expected potency in cell-based assays. 1. Degradation of this compound in culture medium. 2. Improper storage of DMSO stock solution. 3. Cell line-dependent differences in metabolic activation. 1. Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Analyze samples at different time points by HPLC to determine the degradation rate.2. Ensure DMSO stock solutions are stored in aliquots at -20°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.3. The activation of ProTides can be cell-dependent due to varying levels of activating enzymes.[6][7] If possible, confirm the metabolic conversion of NUC-1031 to its active metabolites in your cell line using LC-MS/MS.
Precipitation of the compound upon dilution in aqueous culture medium. The compound's solubility limit in the aqueous medium has been exceeded. 1. Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to maintain solubility.2. Prepare intermediate dilutions in a co-solvent or a serum-containing medium before the final dilution in the complete culture medium.3. Gently warm the medium and vortex to aid dissolution, but avoid excessive heat that could accelerate degradation.
High background or off-target effects observed. 1. Degradation products may have biological activity. 2. High concentration of DMSO. 1. Characterize the degradation products using LC-MS/MS and, if possible, test their individual cytotoxicity.2. Include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for solvent effects.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

SolventSolubilityRecommended Storage of Stock Solution
DMSO100 mg/mLAliquot and store at -20°C for up to one month.

Note: Specific stability data in various cell culture media is limited. Users should validate stability under their own experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound (powder)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

    • Vortex the tube until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: In Vitro Stability Assessment in Cell Culture Medium
  • Objective: To determine the stability of this compound in a specific cell culture medium over time.

  • Materials:

    • This compound DMSO stock solution

    • Cell culture medium (e.g., RPMI-1640, DMEM) with or without serum

    • Incubator (37°C, 5% CO2)

    • HPLC system with a C18 column

    • Acetonitrile (B52724) (ACN)

    • Water (HPLC grade)

    • Formic acid or other appropriate buffer components

  • Procedure:

    • Prepare a solution of this compound in the desired cell culture medium at the final working concentration.

    • Immediately take a sample for the t=0 time point.

    • Incubate the remaining solution at 37°C in a 5% CO2 incubator.

    • Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).

    • Store the collected samples at -80°C until analysis.

    • Analyze the concentration of the intact this compound in each sample using a validated stability-indicating HPLC method.

    • Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.

Protocol 3: Stability-Indicating HPLC Method (Example)

This is a general method that should be optimized and validated for your specific instrumentation and experimental conditions.

  • Objective: To separate and quantify this compound from its potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program (Example):

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 5% A, 95% B

      • 20-25 min: 5% A, 95% B

      • 25-30 min: Linear gradient back to 95% A, 5% B

      • 30-35 min: 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a standard curve of this compound in the mobile phase.

    • Inject the samples collected from the stability study.

    • Identify and quantify the peak corresponding to the intact this compound based on its retention time compared to the standard.

    • Monitor for the appearance of new peaks, which may represent degradation products.

Visualizations

Fosgemcitabine_Palabenamide_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fosgemcitabine_Palabenamide Fosgemcitabine Palabenamide (NUC-1031) NUC1031_inside Fosgemcitabine Palabenamide Fosgemcitabine_Palabenamide->NUC1031_inside Passive Diffusion Intermediate Alanine-dFdCMP Intermediate NUC1031_inside->Intermediate Esterase (e.g., Cathepsin A, CES1) dFdCMP dFdCMP (Gemcitabine Monophosphate) Intermediate->dFdCMP HINT1 dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP (Active Triphosphate) dFdCDP->dFdCTP Nucleoside Diphosphate Kinase DNA_Incorporation Incorporation into DNA dFdCTP->DNA_Incorporation Apoptosis Apoptosis DNA_Incorporation->Apoptosis

Caption: Intracellular activation pathway of this compound.

Stability_Workflow Start Prepare this compound Solution in Test Medium Incubate Incubate at 37°C, 5% CO2 Start->Incubate Sample Collect Samples at Time Points (t=0, 2, 4, 8, 24, 48, 72h) Incubate->Sample Store Store Samples at -80°C Sample->Store Analyze Analyze by Stability-Indicating HPLC Method Store->Analyze Data Quantify Peak Area of Intact Compound Analyze->Data Plot Plot Concentration vs. Time Data->Plot End Determine Degradation Rate and Half-Life Plot->End

Caption: Workflow for in vitro stability assessment.

References

Technical Support Center: Troubleshooting Resistance to NUC-1031 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NUC-1031. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential resistance to NUC-1031 in in-vitro cell line models.

Frequently Asked Questions (FAQs)

Q1: What is NUC-1031 and how is it designed to overcome gemcitabine (B846) resistance?

NUC-1031 is a first-in-class ProTide, a phosphoramidate (B1195095) prodrug of the active monophosphate of gemcitabine (dFdCMP).[1] It is specifically engineered to bypass the key mechanisms of resistance that limit the efficacy of its parent drug, gemcitabine.[2][3] These mechanisms include:

  • Cellular Uptake: NUC-1031 can enter cells independently of human equilibrative nucleoside transporters (hENTs), which are often downregulated in gemcitabine-resistant cells.[4]

  • Activation: It does not require the initial and rate-limiting phosphorylation step by deoxycytidine kinase (dCK), an enzyme that can be deficient in resistant cells.[4]

  • Metabolic Inactivation: NUC-1031 is resistant to degradation by cytidine (B196190) deaminase (CDA), an enzyme that rapidly inactivates gemcitabine.[4]

Q2: My cell line is showing reduced sensitivity to NUC-1031. Does this mean it has developed resistance?

A decrease in sensitivity to NUC-1031 can indicate the development of acquired resistance. To confirm this, it is crucial to perform a dose-response analysis and determine the half-maximal inhibitory concentration (IC50). A significant and reproducible increase in the IC50 value compared to the parental, sensitive cell line is a primary indicator of acquired resistance. It is also important to rule out other factors such as cell line contamination, issues with compound stability, or experimental variability.

Q3: What are the potential mechanisms of acquired resistance to NUC-1031?

While NUC-1031 is designed to overcome common forms of nucleoside analog resistance, cells can still develop mechanisms to evade its cytotoxic effects. Based on its mechanism of action, a primary candidate for a resistance mechanism is the upregulation of the drug's target. The active diphosphate (B83284) metabolite of NUC-1031 (dFdCDP) inhibits the enzyme ribonucleotide reductase (RR) by binding to its large subunit, RRM1.[1] Therefore, an increased expression of Ribonucleotide Reductase subunit M1 (RRM1) is a plausible mechanism of resistance to NUC-1031.[1] Elevated levels of RRM1 have been correlated with resistance to gemcitabine in various cancers.[5][6]

Other potential, though less investigated, mechanisms could involve alterations in downstream signaling pathways that promote cell survival or bypass the DNA damage caused by NUC-1031.

Q4: How can I investigate if RRM1 upregulation is the cause of resistance in my cell line?

To determine if RRM1 is overexpressed in your NUC-1031 resistant cell line, you can perform the following analyses:

  • Quantitative Real-Time PCR (qRT-PCR): Compare the mRNA expression levels of the RRM1 gene in your resistant cell line versus the parental sensitive line.

  • Western Blotting: Assess the protein levels of RRM1 in the resistant and parental cell lines. A significant increase in RRM1 protein would strongly suggest this as a resistance mechanism.

Troubleshooting Guide for Investigating NUC-1031 Resistance

This guide provides a structured approach to identifying and characterizing resistance to NUC-1031 in your cell line experiments.

Issue 1: Increased IC50 Value and Suspected Resistance

If you observe a consistent increase in the IC50 value of NUC-1031 in your cell line over time, follow these steps to confirm and characterize the resistance.

dot

cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Investigation of Mechanism A Initial Observation: Decreased sensitivity to NUC-1031 B Perform Dose-Response Assay: Calculate IC50 A->B C Compare IC50 to Parental Line B->C D Significant & Reproducible Increase in IC50? C->D E Confirmed Resistant Phenotype D->E Yes F Troubleshoot Experimental Variables (See Guide) D->F No G Hypothesis: RRM1 Upregulation E->G H Analyze RRM1 Expression G->H I qRT-PCR for RRM1 mRNA H->I J Western Blot for RRM1 Protein H->J K Increased RRM1 Expression? I->K J->K L RRM1 Upregulation is a Likely Mechanism of Resistance K->L Yes M Investigate Other Mechanisms (e.g., bypass pathways) K->M No

Caption: Workflow for troubleshooting NUC-1031 resistance.

Data Presentation: NUC-1031 IC50 Values in Various Cancer Cell Lines

The following table summarizes publicly available IC50 values for NUC-1031 in different cancer cell lines. This data can serve as a baseline for comparison when evaluating the sensitivity of your cell lines. Note that experimental conditions can influence IC50 values.

Cell LineCancer TypeIC50 (nM)Reference
HuCCT1Intrahepatic Cholangiocarcinoma~250-500[1]
A2780Ovarian Cancer~25-50[1]

Key Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol describes a standard method for determining the IC50 of NUC-1031 using a tetrazolium-based assay (e.g., MTT or WST-8).

Materials:

  • Parental and suspected resistant cancer cell lines

  • Complete cell culture medium

  • NUC-1031 stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT or WST-8 reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of NUC-1031 in complete culture medium. A typical concentration range might be from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest NUC-1031 concentration.

    • Remove the medium from the cells and add the NUC-1031 dilutions.

    • Incubate for a period relevant to the cell line's doubling time (e.g., 72 or 96 hours).

  • Viability Assessment (WST-8 example):

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the NUC-1031 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blot for RRM1 Expression

This protocol outlines the steps to compare RRM1 protein levels between parental and resistant cell lines.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against RRM1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each lysate onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-RRM1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Perform densitometry analysis to quantify the band intensities.

    • Normalize the RRM1 band intensity to the loading control for each sample.

    • Compare the normalized RRM1 levels between the parental and resistant cell lines.

Signaling Pathways and Workflows

dot

cluster_0 NUC-1031 Intracellular Activation cluster_1 Mechanism of Action and Resistance NUC1031 NUC-1031 (extracellular) NUC1031_intra NUC-1031 (intracellular) NUC1031->NUC1031_intra Transporter- independent uptake dFdCMP dFdCMP NUC1031_intra->dFdCMP Intracellular esterases dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMP kinase dFdCTP dFdCTP dFdCDP->dFdCTP Nucleoside diphosphate kinase RNR Ribonucleotide Reductase (RRM1/RRM2) dFdCDP->RNR Inhibition DNA_syn DNA Synthesis dFdCTP->DNA_syn Incorporation & Chain Termination dNTPs Deoxynucleotide Pool RNR->dNTPs Synthesis dNTPs->DNA_syn DNA_dam DNA Damage & Apoptosis DNA_syn->DNA_dam RRM1_up Upregulation of RRM1 RRM1_up->RNR Increased Target => Resistance

Caption: NUC-1031 mechanism of action and potential resistance.

References

Technical Support Center: Optimizing Fosgemcitabine Palabenamide Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosgemcitabine palabenamide (NUC-1031) in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from gemcitabine (B846)?

This compound (NUC-1031) is a phosphoramidate (B1195095) protide, a prodrug of gemcitabine, designed to overcome key mechanisms of gemcitabine resistance.[1] Unlike gemcitabine, its cellular uptake is not dependent on nucleoside transporters. Furthermore, it does not require the initial phosphorylation step by deoxycytidine kinase (dCK) for activation and is resistant to deactivation by cytidine (B196190) deaminase (CDA).[1][2]

Q2: What is the mechanism of action of this compound?

Upon entering the cell, this compound is converted into the active metabolites difluorodeoxycytidine diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP).[2] dFdCDP inhibits ribonucleotide reductase, leading to a decrease in the deoxynucleotide pool required for DNA replication.[2] dFdCTP is incorporated into the DNA strand, causing "masked chain termination" where one additional deoxynucleotide is added before DNA polymerase is unable to proceed, ultimately leading to cell cycle arrest and apoptosis (cell death).[2]

Q3: In preclinical biliary tract cancer models, how does the potency of this compound compare to gemcitabine?

Preclinical studies in a panel of ten biliary tract cancer (BTC) cell lines have shown that this compound generally exhibits less potency (higher EC50 values) than gemcitabine.[1][3][4] In an in vivo patient-derived xenograft (PDX) model of CDA-high cholangiocarcinoma, this compound and gemcitabine demonstrated equivalent efficacy.[1][3]

Q4: What are the recommended starting doses for this compound in preclinical in vivo studies?

Specific optimal doses for various preclinical models are not definitively established and require empirical determination. However, clinical trial data can provide a reference point for designing preclinical studies. For example, the recommended Phase II monotherapy dose in humans was determined to be 825 mg/m² administered on days 1, 8, and 15 of a 28-day cycle. In combination with cisplatin (B142131) for advanced biliary tract cancer, the recommended dose was 725 mg/m².[5][6] For recurrent ovarian cancer in combination with carboplatin, a dose of 500 mg/m² was recommended.[7] Researchers should consider these clinical dosages when planning animal studies, adjusting for species-specific differences in metabolism and pharmacokinetics.

Troubleshooting Guides

Issue 1: Higher than expected EC50/IC50 values in in vitro assays compared to gemcitabine.

  • Possible Cause 1: Intrinsic differences in drug potency. As observed in preclinical studies on biliary tract cancer cell lines, this compound may inherently be less potent than gemcitabine in certain cancer types in vitro.[1][3][4]

  • Troubleshooting Steps:

    • Confirm drug integrity: Ensure the compound has been stored correctly and is not degraded. Prepare fresh solutions for each experiment.

    • Optimize assay conditions: Verify the cell seeding density, treatment duration, and the specific viability assay being used. Different assays measure different aspects of cell health and can yield varying results.

    • Cell line characterization: Ensure the cell lines used are well-characterized and free from contamination.

    • Comparative analysis: Always include gemcitabine as a positive control in your experiments to directly compare the potency under your specific experimental conditions.

Issue 2: Lack of superior efficacy of this compound over gemcitabine in in vivo models.

  • Possible Cause 1: Tumor model characteristics. The specific genetic and metabolic makeup of the xenograft or syngeneic model may not favor the theoretical advantages of this compound. For instance, if the tumor model expresses high levels of nucleoside transporters and deoxycytidine kinase, the advantage of bypassing these mechanisms may be diminished.

  • Troubleshooting Steps:

    • Model selection: Choose preclinical models that represent the clinical resistance mechanisms this compound is designed to overcome (e.g., low hENT1, low dCK, high CDA).

    • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Conduct PK/PD studies to ensure adequate drug exposure in the tumor tissue. The dosing schedule and route of administration may need to be optimized for the specific animal model.

    • Combination therapy: Explore combinations with other agents. For example, this compound has been studied in combination with platinum-based chemotherapies like cisplatin and carboplatin.[5][7]

Data Presentation

Table 1: In Vitro Efficacy of this compound (NUC-1031) vs. Gemcitabine in Biliary Tract Cancer Cell Lines

Cell LineMean EC50 (µM) - GemcitabineMean EC50 (µM) - NUC-1031
G-4150.0110.201
HuCCT10.0270.449
OZ0.0460.468
TFK-10.0130.211
EGI-10.0180.231
Sk-ChA-10.0090.187
Mz-ChA-10.0140.214
Huh-280.0210.289
SNU-11960.0330.354
CC-SW-10.0250.312

Data adapted from preclinical studies in biliary tract cancer models. EC50 (half-maximal effective concentration) values represent the concentration of a drug that gives half-maximal response.[4]

Experimental Protocols

1. In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is a general guideline for determining the EC50/IC50 of this compound in a 96-well format.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Gemcitabine (as a control)

    • 96-well clear bottom assay plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Drug Preparation and Treatment: Prepare a serial dilution of this compound and gemcitabine in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate reader.

    • Data Analysis:

      • Calculate the percentage of viable cells relative to the vehicle control.

      • Plot the percentage of viability against the logarithm of the drug concentration.

      • Determine the EC50/IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

2. Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol provides a general workflow for evaluating the in vivo efficacy of this compound.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID)

    • Patient-derived tumor tissue

    • This compound

    • Vehicle control solution

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation: Implant small fragments of patient-derived tumor tissue subcutaneously into the flank of the mice.

    • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Dosing: Administer this compound and vehicle control according to the planned dosage and schedule (e.g., intravenous or intraperitoneal injection). Dosages should be based on preliminary tolerability studies or scaled from clinically relevant doses.

    • Monitoring:

      • Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

      • Monitor the body weight and overall health of the mice throughout the study.

    • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.

    • Data Analysis:

      • Plot the mean tumor volume over time for each group.

      • Calculate tumor growth inhibition (TGI) at the end of the study.

Mandatory Visualizations

Fosgemcitabine_Palabenamide_Pathway cluster_outside Extracellular Space cluster_cell Cancer Cell Fosgemcitabine Fosgemcitabine palabenamide (NUC-1031) Fosgemcitabine_inside Fosgemcitabine palabenamide Fosgemcitabine->Fosgemcitabine_inside Passive Diffusion dFdCMP dFdCMP (monophosphate) Fosgemcitabine_inside->dFdCMP Intracellular Metabolism dFdCDP dFdCDP (diphosphate) dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (triphosphate) dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation DNA DNA DNA_Polymerase->DNA DNA Synthesis (Masked Chain Termination) Apoptosis Apoptosis DNA->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vitro start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate assay Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->assay read Measure Luminescence assay->read analyze Analyze Data: Calculate IC50/EC50 read->analyze end End analyze->end

Caption: In vitro cell viability experimental workflow.

Troubleshooting_Logic cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting issue Issue: High IC50 values or lack of superior in vivo efficacy check_drug 1. Confirm Drug Integrity & Reagent Preparation issue->check_drug In Vitro select_model 1. Re-evaluate Model Selection (Resistance Mechanisms) issue->select_model In Vivo optimize_assay 2. Optimize Assay Parameters (Seeding, Duration) check_drug->optimize_assay characterize_cells 3. Verify Cell Line Identity & Health optimize_assay->characterize_cells pkpd 2. Conduct PK/PD Studies (Drug Exposure) select_model->pkpd combo 3. Consider Combination Therapy pkpd->combo

Caption: Troubleshooting logic for preclinical experiments.

References

Technical Support Center: Managing Off-Target Effects of NUC-1031 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NUC-1031 in vivo. The focus is on identifying and managing potential off-target effects to ensure data integrity and promote successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is NUC-1031 and what is its primary mechanism of action?

A1: NUC-1031, also known as Acelarin, is a phosphoramidate (B1195095) transformation of the chemotherapy agent gemcitabine (B846).[1] It is designed as a ProTide, a pro-drug form that aims to overcome key mechanisms of cancer resistance to gemcitabine.[2][3] Its primary mechanism of action involves intracellular conversion to the active anti-cancer metabolite, gemcitabine triphosphate (dFdCTP), which is incorporated into DNA, leading to cell cycle arrest and DNA damage.[4]

Q2: What are the known off-target effects of NUC-1031 observed in in vivo studies?

A2: The most significant off-target effect reported in clinical trials of NUC-1031 is hepatotoxicity, specifically hepatobiliary disorders.[5] This manifests as elevations in liver function tests (LFTs), including increased alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1] In some cases, this has been characterized as drug-induced liver injury (DILI).[5] Other reported adverse events, though generally less frequent or severe than with standard gemcitabine, include hematological toxicities like neutropenia and thrombocytopenia.[1]

Q3: Why does NUC-1031 cause liver toxicity?

A3: The exact mechanism of NUC-1031-induced hepatotoxicity is not fully elucidated. However, it is suggested that the higher intracellular concentrations of the active metabolite, dFdCTP, achieved by NUC-1031 compared to standard gemcitabine, may contribute to increased stress on liver cells.[1] The liver is a primary site of drug metabolism, and high concentrations of cytotoxic agents can lead to cellular damage.

Q4: Are there established methods to mitigate NUC-1031-induced hepatotoxicity in preclinical models?

A4: While specific protocols for mitigating NUC-1031-induced liver injury are not yet widely published, general strategies for managing chemotherapy-induced hepatotoxicity can be applied. These include dose optimization, co-administration of hepatoprotective agents, and close monitoring of liver function.[6][7] For instance, the use of agents like ademetionine has shown promise in protecting the liver during chemotherapy.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with NUC-1031.

Observed Issue Potential Cause Recommended Action
Elevated ALT/AST levels in treated animals Drug-induced hepatotoxicity1. Confirm the finding: Repeat liver function tests on a fresh serum sample. 2. Dose reduction: Consider a dose de-escalation study to find a more tolerable dose with acceptable efficacy. 3. Hepatoprotective agents: Investigate the co-administration of a hepatoprotective agent such as N-acetylcysteine (NAC) or S-adenosylmethionine (SAMe/ademetionine).[7][8] 4. Histopathological analysis: Collect liver tissue for histological examination to assess the extent and nature of the liver damage.
Unexpected weight loss or signs of distress in animals Systemic toxicity, potentially related to off-target effects1. Monitor closely: Increase the frequency of animal monitoring (daily or twice daily). 2. Supportive care: Provide supportive care such as hydration and nutritional supplements. 3. Evaluate other organs: In addition to the liver, consider histopathological analysis of other major organs (e.g., kidneys, spleen, bone marrow) to identify other potential sites of toxicity.
Inconsistent anti-tumor efficacy at a given dose Variability in drug metabolism or tumor microenvironment1. Pharmacokinetic analysis: Measure plasma and tumor concentrations of NUC-1031 and its active metabolite dFdCTP to assess for variability in drug exposure. 2. Stratify by baseline liver function: If possible, assess baseline liver function of animals and stratify them into treatment groups to see if pre-existing liver conditions affect efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials involving NUC-1031.

Table 1: Efficacy of NUC-1031 in Combination with Cisplatin (B142131) in Advanced Biliary Tract Cancer (NuTide:121 Phase III Trial) [5]

EndpointNUC-1031 + CisplatinGemcitabine + CisplatinHazard Ratio (HR) / Odds Ratio (OR)
Median Overall Survival (OS)9.2 months12.6 months1.79
Median Progression-Free Survival (PFS)4.9 months6.4 months1.45
Objective Response Rate (ORR)18.7%12.4%1.59

Table 2: Incidence of Key Grade ≥3 Adverse Events in the NuTide:121 Trial [1][5]

Adverse EventNUC-1031 + CisplatinGemcitabine + Cisplatin
Increased Alanine Aminotransferase (ALT)18%3%
Increased Aspartate Aminotransferase (AST)9%2%
Hepatobiliary Disorders (in general)25%11%
Potential Drug-Induced Liver Injury27%7%
Anemia9%18%
Neutropenia14%24%

Experimental Protocols

Protocol 1: Assessment of NUC-1031-Induced Hepatotoxicity in a Murine Model

Objective: To evaluate the dose-dependent hepatotoxic effects of NUC-1031 in vivo.

Materials:

  • NUC-1031

  • Vehicle control (e.g., saline)

  • 8-10 week old immunocompromised mice (e.g., NOD/SCID or BALB/c nude) bearing human tumor xenografts

  • Blood collection tubes (for serum)

  • Reagents for ALT and AST measurement

  • Formalin and paraffin (B1166041) for histology

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Tumor Implantation: Implant tumor cells subcutaneously. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Grouping and Dosing: Randomize animals into groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Low-dose NUC-1031

    • Group 3: Mid-dose NUC-1031

    • Group 4: High-dose NUC-1031

    • Dosing schedule should be based on previously reported preclinical studies (e.g., administered intravenously on days 1 and 8 of a 21-day cycle).

  • Monitoring: Monitor animal weight and tumor volume 2-3 times per week. Observe for any clinical signs of toxicity.

  • Blood Collection: Collect blood via tail vein or retro-orbital sinus at baseline and at specified time points after treatment (e.g., 24h, 72h, and at the end of the study).

  • Serum Analysis: Separate serum and measure ALT and AST levels using a clinical chemistry analyzer.

  • Necropsy and Histology: At the end of the study, euthanize the animals and perform a necropsy. Collect liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histopathological evaluation.

Protocol 2: Evaluating a Hepatoprotective Agent for Mitigation of NUC-1031 Toxicity

Objective: To determine if a hepatoprotective agent can reduce NUC-1031-induced liver injury without compromising its anti-tumor efficacy.

Materials:

  • Same as Protocol 1

  • Hepatoprotective agent (e.g., Ademetionine/SAMe)

Methodology:

  • Follow steps 1-3 from Protocol 1 , with the following group modifications:

    • Group 1: Vehicle control

    • Group 2: NUC-1031 (at a dose known to cause moderate hepatotoxicity)

    • Group 3: Hepatoprotective agent alone

    • Group 4: NUC-1031 + Hepatoprotective agent (co-administered)

  • Dosing: Administer the hepatoprotective agent according to a predetermined schedule (e.g., daily oral gavage or co-injection with NUC-1031).

  • Monitoring and Analysis: Follow steps 4-7 from Protocol 1.

  • Efficacy Assessment: Compare tumor growth inhibition between Group 2 and Group 4 to ensure the hepatoprotective agent does not interfere with the anti-cancer activity of NUC-1031.

Visualizations

NUC1031_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus NUC1031_ext NUC-1031 NUC1031_int NUC-1031 NUC1031_ext->NUC1031_int Passive Diffusion dFdCMP dFdCMP (Gemcitabine Monophosphate) NUC1031_int->dFdCMP Cleavage of Phosphoramidate Moiety dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (Gemcitabine Triphosphate) dFdCDP->dFdCTP Phosphorylation DNA_Incorp DNA Incorporation dFdCTP->DNA_Incorp DNA_Damage DNA Damage & Cell Cycle Arrest DNA_Incorp->DNA_Damage

Caption: Mechanism of action of NUC-1031.

Hepatotoxicity_Workflow Start In Vivo Experiment with NUC-1031 Monitor Monitor Animal Health & Tumor Growth Start->Monitor Blood_Collection Periodic Blood Collection for LFTs Monitor->Blood_Collection Check_Toxicity Elevated ALT/AST or Signs of Toxicity? Blood_Collection->Check_Toxicity No_Toxicity Continue Experiment & Final Analysis Check_Toxicity->No_Toxicity No Toxicity_Actions Troubleshooting Actions Check_Toxicity->Toxicity_Actions Yes Dose_Reduction Dose Reduction Study Toxicity_Actions->Dose_Reduction Hepatoprotectant Co-administer Hepatoprotective Agent Toxicity_Actions->Hepatoprotectant Histology Terminal Necropsy & Liver Histopathology Toxicity_Actions->Histology

Caption: Workflow for managing hepatotoxicity.

References

Technical Support Center: Fosgemcitabine Palabenamide Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fosgemcitabine Palabenamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the analysis of its degradation pathways. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound?

This compound is a prodrug of gemcitabine (B846), specifically an aryloxy phosphoramidate (B1195095) derivative.[1] Its degradation is expected to occur in two main stages:

  • Prodrug Cleavage: The initial step involves the enzymatic or chemical cleavage of the phosphoramidate bond. This releases the active gemcitabine monophosphate (dFdCMP) and the palabenamide and phenol (B47542) promoieties. The breakdown of aryloxy phosphoramidate prodrugs is often mediated by enzymes like carboxypeptidases and phosphoramidases such as Hint-1.

  • Gemcitabine Degradation: Once gemcitabine or its monophosphate is released, it is susceptible to the known degradation pathways of gemcitabine. The primary route is deamination of the cytosine base to form the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[2]

Q2: My this compound sample is showing unexpected degradation. What are the likely causes?

Unexpected degradation can be attributed to several factors:

  • pH Instability: Gemcitabine, the active component, exhibits pH-dependent stability. It is most stable in the pH range of 7.0 to 9.5.[3] In acidic solutions (e.g., pH < 4), deamination to dFdU is the predominant degradation pathway.[2][4] Under basic conditions, anomerization (conversion from the β-anomer to the α-anomer) and the formation of uridine (B1682114) hydrolysis products can occur.[2]

  • Temperature: Elevated temperatures accelerate the degradation of gemcitabine. For reliable results, it is crucial to maintain recommended storage and experimental temperatures.

  • Enzymatic Activity: If working with biological matrices (e.g., plasma, cell lysates), endogenous enzymes can cleave the phosphoramidate prodrug moiety and further metabolize gemcitabine.

  • Oxidative Stress: Exposure to oxidizing agents can lead to the formation of various degradation products.[5]

Q3: I am observing multiple peaks in my HPLC analysis of a stressed this compound sample. What could these peaks be?

Beyond the parent compound, you are likely observing a combination of prodrug-related and gemcitabine-related degradation products. Potential species include:

  • Gemcitabine and its monophosphate (dFdCMP): The intended products of prodrug activation.

  • 2',2'-difluorodeoxyuridine (dFdU): The primary deamination product of gemcitabine.[2]

  • α-anomer of gemcitabine: Formed under basic conditions.[2]

  • Palabenamide and phenol: The promoieties released upon cleavage of the phosphoramidate bond.

  • Other gemcitabine-related degradants: Under acidic conditions, diastereomeric 6-hydroxy-5,6-dihydro-2'-deoxy-2',2'-difluorouridines and O(6),5'-cyclo-5,6-dihydro-2'-deoxy-2',2'-difluorouridine have been identified.[6]

Q4: How can I minimize the degradation of this compound during my experiments?

To ensure the stability of your samples:

  • Control pH: Maintain the pH of your solutions within the optimal range for gemcitabine stability (pH 7.0-9.5), unless the experimental design requires otherwise.

  • Temperature Control: Store stock solutions and samples at recommended temperatures (typically 2-8°C for short-term and -20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles.

  • Use of Inhibitors: In biological samples, consider adding enzyme inhibitors (e.g., protease and phosphatase inhibitors) to prevent enzymatic degradation, if compatible with your assay.

  • Inert Atmosphere: For long-term storage or when working with sensitive samples, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guides

Problem 1: High variability in degradation rates between experimental replicates.
Potential Cause Troubleshooting Step
Inconsistent pH Verify and buffer the pH of all solutions. Ensure the buffer has adequate capacity to maintain the desired pH throughout the experiment.
Temperature Fluctuations Use calibrated temperature-controlled equipment (incubators, water baths). Monitor and record temperatures regularly.
Inaccurate Pipetting Calibrate pipettes regularly. Use appropriate pipette volumes for the desired concentrations. Ensure thorough mixing after each dilution.
Variable Incubation Times Standardize all incubation periods precisely across all samples and replicates.
Problem 2: Faster than expected degradation of the parent compound.
Potential Cause Troubleshooting Step
Incorrect pH of Solution Measure the pH of the solution. Adjust to the optimal stability range if necessary.
High Storage/Incubation Temperature Review storage and incubation temperatures. Compare against recommended conditions.
Presence of Catalytic Impurities Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned.
Enzymatic Contamination (in biological samples) Prepare samples on ice. Add appropriate enzyme inhibitors.

Quantitative Data Summary

Table 1: pH-Dependent Stability of Gemcitabine

pH Condition Remaining Gemcitabine (after 4 weeks) Primary Degradation Products
0.1 N HCl 40°C~86%[2]Uridine analogue (dFdU)[2]
pH 3.2 Aqueous SolutionFollows pseudo first-order kinetics[6]Uridine analogue, diastereomeric 6-hydroxy-5,6-dihydro-2'-deoxy-2',2'-difluorouridines, O(6),5'-cyclo-5,6-dihydro-2'-deoxy-2',2'-difluorouridine[6]
0.1 N NaOH 40°C~72%[2]α-anomer, Uridine hydrolysis products[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

    • Control: Keep the stock solution at 4°C.

  • Sample Preparation for HPLC: At specified time points, withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Gemcitabine and its Metabolites

Objective: To develop an HPLC method for the separation and quantification of gemcitabine and its primary metabolite, dFdU.

Instrumentation:

  • HPLC with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer (e.g., 40 mM, pH 5.5) and acetonitrile (e.g., 97.5:2.5 v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 268 nm[7]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Prepare standard solutions of gemcitabine and dFdU of known concentrations.

  • Inject the standards to determine their retention times and generate a calibration curve.

  • Inject the samples from the degradation studies to identify and quantify the parent drug and its degradation products.

Visualizations

degradation_pathway Fosgemcitabine Fosgemcitabine Palabenamide dFdCMP Gemcitabine Monophosphate (dFdCMP) Fosgemcitabine->dFdCMP Prodrug Cleavage (Enzymatic/Chemical) Promoieties Palabenamide + Phenol Fosgemcitabine->Promoieties Gemcitabine Gemcitabine dFdCMP->Gemcitabine Dephosphorylation dFdU 2',2'-difluorodeoxyuridine (dFdU) (Inactive Metabolite) Gemcitabine->dFdU Deamination (Acidic pH) Anomerization α-anomer of Gemcitabine Gemcitabine->Anomerization Anomerization (Basic pH)

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Fosgemcitabine Stock Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Alkaline Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (60°C) Stock->Thermal Dilution Neutralize and Dilute Samples Acid->Dilution Base->Dilution Oxidation->Dilution Thermal->Dilution HPLC HPLC Analysis (Stability-Indicating Method) Dilution->HPLC Data Data Interpretation (Identify Degradants, Determine Kinetics) HPLC->Data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Fosgemcitabine Palabenamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Fosgemcitabine Palabenamide (NUC-1031). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, a phosphoramidate (B1195095) prodrug of gemcitabine (B846).

Q1: My final yield of this compound is significantly lower than expected. What are the primary causes?

A1: Low yield in phosphoramidate synthesis is a common issue, often stemming from several critical factors. The most frequent culprits are moisture contamination, suboptimal activator performance, and reagent degradation. Water can hydrolyze the reactive phosphoramidite (B1245037) intermediate, preventing its successful coupling to the gemcitabine derivative.[1][2] Ensure all glassware is oven-dried, and solvents are anhydrous (<30 ppm water).[2] Additionally, the choice and concentration of the activator are crucial for driving the reaction to completion.[][4]

Q2: I'm observing multiple spots on my TLC plate post-reaction, making purification difficult. What are these impurities?

A2: The presence of multiple spots indicates side reactions or incomplete conversion. Common impurities include unreacted starting materials (gemcitabine derivative, phosphoramidate moiety), hydrolyzed phosphoramidite, and potential diastereomers of the final product. This compound has a stereocenter at the phosphorus atom, leading to a mixture of diastereomers (Sp and Rp) which may appear as distinct or overlapping spots.[5][6] Side reactions can also occur if protecting groups are labile under the reaction conditions.

Q3: How critical is the choice of activator for the phosphoramidite coupling step?

A3: The activator is paramount for achieving high coupling efficiency. Activators are acidic catalysts that protonate the nitrogen of the phosphoramidite, making the phosphorus atom more electrophilic and susceptible to attack by the hydroxyl group of gemcitabine.[] Activators like 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI) have different pKa values and solubilities, which affect reaction kinetics and yield.[2][4] For sterically hindered substrates, a more potent activator or longer coupling times may be necessary.[4]

Q4: My activator solution appears cloudy. Can I still use it?

A4: A cloudy or precipitated activator solution should not be used. Precipitation indicates that the activator has fallen out of solution, lowering its effective concentration and leading to incomplete activation and low yields.[2] This is common with activators that have limited solubility in acetonitrile (B52724), such as 1H-Tetrazole.[2] Consider gently warming the solution to redissolve the activator or switching to a more soluble alternative like DCI.[2][4] Always use freshly prepared activator solutions for best results.

Q5: What is the best way to purify the final this compound product?

A5: Purification is typically achieved using silica (B1680970) gel column chromatography.[6][7] The choice of solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients) is critical for separating the product from unreacted starting materials and byproducts. Due to the presence of diastereomers, the product may appear as a broad peak or two closely eluting peaks on the column. Careful fraction collection guided by TLC or HPLC is essential.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues during synthesis.

low_yield_troubleshooting cluster_reagents Reagent Verification cluster_conditions Reaction Condition Check cluster_workup Post-Reaction Analysis node_start Low Yield Observed node_reagents Step 1: Verify Reagents node_start->node_reagents node_moisture Moisture Contamination? node_reagents->node_moisture node_purity Starting Material Purity? node_reagents->node_purity node_activator Activator Integrity? node_reagents->node_activator node_conditions Step 2: Check Reaction Conditions node_temp Incorrect Temperature? node_conditions->node_temp node_time Insufficient Reaction Time? node_conditions->node_time node_workup Step 3: Analyze Workup & Purification node_degradation Product Degradation? node_workup->node_degradation node_loss Loss During Purification? node_workup->node_loss node_moisture->node_conditions NO node_solve_moisture Use Anhydrous Solvents (<30 ppm H2O). Oven-dry glassware. Run under inert gas (Ar/N2). node_moisture->node_solve_moisture YES node_purity->node_conditions PURE node_solve_purity Verify purity by NMR, LC-MS. Re-purify starting materials if needed. node_purity->node_solve_purity IMPURE node_activator->node_conditions FRESH node_solve_activator Prepare fresh activator solution. Verify concentration. Choose appropriate activator (e.g., DCI). node_activator->node_solve_activator DEGRADED node_temp->node_workup NO node_solve_temp Ensure proper temperature control. Avoid overheating which can cause degradation. node_temp->node_solve_temp YES node_time->node_workup NO node_solve_time Monitor reaction by TLC/LC-MS. Increase coupling time if necessary. node_time->node_solve_time YES node_solve_degradation Phosphoramidate P-N bond can be acid-labile. Use mild workup conditions. node_degradation->node_solve_degradation YES node_solve_loss Optimize chromatography conditions. Analyze all fractions carefully. node_loss->node_solve_loss YES

Troubleshooting workflow for low-yield synthesis.

Data Summary Tables

Table 1: Common Activators in Phosphoramidite Coupling

Activator Abbreviation pKa Typical Concentration Key Characteristics
1H-Tetrazole - 4.89 0.45 M Traditional activator, limited solubility.[2]
5-Ethylthio-1H-tetrazole ETT 4.28 0.25 - 0.5 M General purpose, good for DNA synthesis.[2]
4,5-Dicyanoimidazole DCI 5.2 0.25 - 1.2 M Highly soluble, fast reaction rates, good for large-scale synthesis.[2][4]

| 5-Benzylthio-1H-tetrazole | BTT | 4.08 | 0.25 - 0.3 M | More acidic, recommended for sterically hindered or RNA synthesis.[2] |

Table 2: Troubleshooting Summary

Symptom Potential Cause Recommended Solution
Low Coupling Efficiency Moisture in reagents/solvents Use anhydrous acetonitrile (<30 ppm H₂O); dry reagents with molecular sieves.[1][2]
Degraded or wrong concentration of activator Prepare fresh activator solution; verify concentration.[2]
Multiple Byproducts Acid-labile P-N bond cleavage Ensure workup and purification conditions are neutral or slightly basic.[7]
Incomplete capping of unreacted hydroxyls If applicable to synthesis strategy, ensure capping step is efficient.[1]
Product Degradation Exposure to acid Avoid prolonged exposure to acidic conditions (e.g., silica gel). Neutralize fractions if necessary.

| | Thermal instability | Avoid high temperatures during solvent removal or purification.[8] |

Experimental Protocols

General Protocol for Phosphoramidite Coupling

This protocol provides a general methodology for the key coupling step in the synthesis of this compound. Note: This is an illustrative protocol and must be adapted based on specific protected gemcitabine and phosphoramidate reagents.

  • Reagent Preparation:

    • Ensure the protected gemcitabine derivative is fully dried and dissolved in anhydrous acetonitrile under an inert atmosphere (Argon or Nitrogen).

    • Prepare a fresh solution of the chosen activator (e.g., 0.25 M DCI in anhydrous acetonitrile).

    • Dissolve the phosphoramidate reagent (e.g., Phenyl (L-alaninyl benzyl (B1604629) ester) phosphoramidite) in anhydrous acetonitrile.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the protected gemcitabine solution.

    • Add the activator solution and stir for 2 minutes at room temperature.

    • Slowly add the phosphoramidate reagent solution dropwise over 5-10 minutes.

    • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction may take from 2 to 12 hours depending on the reactivity of the substrates.

  • Oxidation Step:

    • Once the coupling is complete, cool the reaction mixture to 0 °C.

    • Add an oxidizing agent (e.g., a solution of iodine in THF/water/pyridine) and stir for 30-60 minutes. This converts the phosphite (B83602) triester to the more stable phosphate (B84403) triester.

  • Workup and Purification:

    • Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Mechanism of Action: The ProTide Approach

This compound is a "ProTide," a type of prodrug designed to deliver the active nucleoside monophosphate into the cell, bypassing key resistance mechanisms associated with the parent drug, gemcitabine.[9][10]

protide_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_target Mechanism of Action Fosgemcitabine This compound (ProTide) Fosgem_in This compound Fosgemcitabine->Fosgem_in Passive Diffusion Esterase Carboxyesterase Fosgem_in->Esterase 1. Cleavage of Ester Group dFdCMP Gemcitabine Monophosphate (dFdCMP) Kinase1 Kinase dFdCMP->Kinase1 dFdCDP Gemcitabine Diphosphate (dFdCDP) Kinase2 Kinase dFdCDP->Kinase2 RNR Inhibition of Ribonucleotide Reductase (RNR) dFdCDP->RNR dFdCTP Gemcitabine Triphosphate (dFdCTP - Active Form) DNA_Polymerase Inhibition of DNA Polymerase dFdCTP->DNA_Polymerase Phosphoramidase Phosphoramidase (e.g., HINT1) Esterase->Phosphoramidase Intermediate Phosphoramidase->dFdCMP 2. Cleavage of P-N Bond Kinase1->dFdCDP Phosphorylation Kinase2->dFdCTP Phosphorylation

Intracellular activation pathway of this compound.

References

Navigating NUC-1031 Research: A Technical Support Center for Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the investigational ProTide NUC-1031, navigating the landscape of experimental and clinical data can present challenges due to observed variability in results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation, helping to interpret data and guide future research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for NUC-1031 and how does it differ from gemcitabine (B846)?

A1: NUC-1031 is a phosphoramidate (B1195095) prodrug of gemcitabine, designed to overcome key mechanisms of gemcitabine resistance.[1][2][3][4][5] Unlike gemcitabine, which requires uptake by human equilibrative nucleoside transporter 1 (hENT1) and subsequent activation by deoxycytidine kinase (dCK), NUC-1031 is designed to bypass these steps.[1][3][5] It can enter cells independently of hENT1 and is pre-activated, thus not requiring dCK for its initial phosphorylation.[3][6] Furthermore, NUC-1031 is resistant to degradation by cytidine (B196190) deaminase (CDA), an enzyme that inactivates gemcitabine.[1][6] The intended result is a higher intracellular concentration of the active cytotoxic metabolite, gemcitabine triphosphate (dFdCTP).[6][7]

Q2: We are observing lower than expected potency of NUC-1031 compared to gemcitabine in our in vitro cancer cell line models. Is this a known issue?

A2: Yes, this is a documented observation in some preclinical studies. In a panel of biliary tract cancer (BTC) cell lines, NUC-1031 demonstrated less potency than gemcitabine in multiple cellular assays.[8] Similarly, other preclinical models have also reported less potency for NUC-1031 compared to gemcitabine.[9][10] This suggests that the superior activity of NUC-1031 is not universal across all cancer cell types and experimental conditions.

Q3: Our experimental results do not show a clear correlation between the expression of hENT1, dCK, or CDA and NUC-1031 sensitivity. Why might this be the case?

A3: This is a surprising but reported finding. Preclinical studies in biliary tract cancer models found that the efficacy of both gemcitabine and NUC-1031 was not correlated with the transcript levels of hENT1, dCK, or CDA.[8] This contradicts the primary rationale for NUC-1031's design.[8] Potential reasons for this discrepancy could include:

  • Alternative Resistance Mechanisms: Other, as-yet-unidentified resistance pathways may be more dominant in the specific models being studied.

  • Transcript vs. Protein Levels: mRNA expression levels may not accurately reflect the functional protein levels and activity of these transporters and enzymes.

  • Complexity of Drug Metabolism: The intracellular metabolism of nucleoside analogs is complex, involving numerous enzymes and transporters. The interplay between these factors may be more nuanced than a simple correlation with a few key proteins.

Q4: The NuTide:121 Phase III clinical trial for advanced biliary tract cancer was terminated early. What were the main findings and potential reasons for this outcome?

A4: The NuTide:121 trial, which compared NUC-1031 in combination with cisplatin (B142131) to the standard of care (gemcitabine plus cisplatin), was stopped early due to futility.[11] The study found that the NUC-1031/cisplatin arm had inferior overall survival (OS) and progression-free survival (PFS) compared to the gemcitabine/cisplatin arm.[11][12] While the objective response rate was slightly higher for the NUC-1031 combination, the duration of response was shorter.[12]

Key factors contributing to this outcome may include:

  • Increased Toxicity: The NUC-1031 arm showed a higher incidence of hepatobiliary adverse events, leading to a higher rate of early treatment discontinuation.[11][12]

  • Different Pharmacokinetics: While NUC-1031 is designed to generate high intracellular levels of the active metabolite, its overall pharmacokinetic and pharmacodynamic profile in patients may differ significantly from gemcitabine in ways that were not fully predicted by preclinical models.

Troubleshooting Guides

Issue: Inconsistent Cytotoxicity Assay Results
Potential Cause Troubleshooting Steps
Cell Line Heterogeneity Perform regular cell line authentication and mycoplasma testing. Ensure consistent passage numbers are used for experiments.
Drug Stability Prepare fresh drug solutions for each experiment. NUC-1031 has a longer plasma half-life than gemcitabine, but in vitro stability in culture media should be confirmed.[9]
Assay Endpoint Consider using multiple cytotoxicity assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to get a more complete picture of drug activity.
Drug Concentration Range Ensure the tested concentration range is wide enough to capture the full dose-response curve for both NUC-1031 and gemcitabine.
Issue: Discrepancies Between In Vitro and In Vivo Results
Potential Cause Troubleshooting Steps
Tumor Microenvironment In vivo, the tumor microenvironment can significantly impact drug delivery and efficacy. Consider using more complex in vitro models like 3D spheroids or organoids.
Pharmacokinetics/Pharmacodynamics (PK/PD) The in vivo PK/PD of NUC-1031 may differ from what is observed in vitro. Conduct PK studies in your animal models to correlate drug exposure with efficacy.
Host Metabolism The host's metabolism of NUC-1031 could influence the amount of active drug reaching the tumor.

Experimental Protocols & Data

Table 1: Summary of Key Clinical Trial Data for NUC-1031
Trial Phase Cancer Type Treatment Arms Key Findings
NuTide:121 IIIAdvanced Biliary Tract CancerNUC-1031 + Cisplatin vs. Gemcitabine + CisplatinTerminated early for futility. NUC-1031 arm had lower OS and PFS.[11][12]
PRO-002 IbRecurrent Ovarian CancerNUC-1031 + CarboplatinWell-tolerated. ORR of 26% and CBR of 74% across all doses.[6][13]
ABC-08 IbAdvanced Biliary Tract CancerNUC-1031 + CisplatinFavorable safety profile. ORR of 33% and DCR of 76%.[14][15]
Methodology: In Vitro Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of NUC-1031 and gemcitabine. Remove the old media from the cells and add the media containing the drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Use a viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions to determine the percentage of viable cells relative to the vehicle control.

  • Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each drug using a non-linear regression analysis.

Visualizations

NUC-1031 vs Gemcitabine Mechanism of Action cluster_intracellular Intracellular Space NUC-1031_ext NUC-1031 NUC-1031_int NUC-1031 NUC-1031_ext->NUC-1031_int hENT1 Independent Gemcitabine_ext Gemcitabine hENT1 hENT1 Transporter Gemcitabine_ext->hENT1 dFdCMP dFdCMP (Gemcitabine Monophosphate) NUC-1031_int->dFdCMP Bypasses dCK Gemcitabine_int Gemcitabine dCK dCK Gemcitabine_int->dCK CDA CDA Gemcitabine_int->CDA dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP dFdCTP dFdCTP (Active Metabolite) dFdCDP->dFdCTP DNA_Synth Inhibition of DNA Synthesis dFdCTP->DNA_Synth dFdU dFdU (Inactive Metabolite) hENT1->Gemcitabine_int dCK->dFdCMP CDA->dFdU

Caption: Comparative mechanism of action of NUC-1031 and gemcitabine.

Troubleshooting_Workflow Start Inconsistent NUC-1031 Experimental Results Check_Protocols Review Experimental Protocols (e.g., drug prep, cell handling) Start->Check_Protocols Check_Reagents Verify Reagent Quality (e.g., NUC-1031 lot, cell line passage) Start->Check_Reagents Hypothesis Formulate Hypothesis for Variability Check_Protocols->Hypothesis Check_Reagents->Hypothesis Biomarkers Hypothesis: Biomarker Expression Hypothesis->Biomarkers Resistance Hypothesis: Alternative Resistance Hypothesis->Resistance PKPD Hypothesis: PK/PD Differences Hypothesis->PKPD Analyze_Biomarkers Analyze Biomarker Expression (hENT1, dCK, CDA, etc.) Biomarkers->Analyze_Biomarkers Investigate_Resistance Investigate Other Resistance Pathways Resistance->Investigate_Resistance Conduct_PKPD Conduct In Vivo PK/PD Studies PKPD->Conduct_PKPD Refine_Model Refine Experimental Model (e.g., use 3D cultures, PDX models) Analyze_Biomarkers->Refine_Model Investigate_Resistance->Refine_Model Conduct_PKPD->Refine_Model End Informed Conclusion Refine_Model->End

Caption: A logical workflow for troubleshooting variability in NUC-1031 experiments.

References

How to handle Fosgemcitabine palabenamide precipitation in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Fosgemcitabine palabenamide, with a focus on preventing and addressing precipitation in solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a phosphoramidate (B1195095) prodrug of gemcitabine (B846), designed to be more lipophilic (fat-soluble) than its parent compound. This increased lipophilicity helps it to bypass some of the common resistance mechanisms to gemcitabine in cancer cells. However, this property can also lead to low aqueous solubility, making it prone to precipitation when preparing solutions for in vitro and in vivo experiments.

Q2: What are the initial signs of this compound precipitation?

Initial signs of precipitation can include the appearance of a faint cloudiness, turbidity, or the formation of visible solid particles or crystals in the solution. This can occur upon initial dissolution, after a change in temperature, or over time as the solution stands.

Q3: How does pH affect the stability and solubility of this compound?

The phosphoramidate linkage in this compound can be susceptible to hydrolysis, particularly at acidic pH levels (low pH). While specific stability data for this compound is not publicly available, related phosphoramidate compounds show increased degradation at lower pH. It is crucial to maintain a controlled pH, typically within the neutral range (pH 7.0-7.4), to ensure the stability of the compound in solution. Significant deviations from this range may not only affect solubility but could also lead to the degradation of the prodrug.

Q4: Can I heat the solution to dissolve precipitated this compound?

Gentle warming can be a method to redissolve precipitated compounds. However, excessive heat should be avoided as it can accelerate the degradation of the compound. If you choose to warm the solution, do so cautiously and for a minimal amount of time, while continuously monitoring for dissolution. It is recommended to first try other methods, such as sonication or the addition of a co-solvent.

Troubleshooting Guide: Handling Precipitation

This guide provides a step-by-step approach to addressing precipitation issues with this compound solutions.

Issue: Precipitation observed during initial dissolution.

Possible Cause 1: Low Aqueous Solubility this compound is inherently lipophilic and may have limited solubility in purely aqueous buffers.

  • Solution 1: Use of Co-solvents. Try dissolving the compound in a small amount of a biocompatible organic co-solvent before adding the aqueous buffer. Recommended starting co-solvents include:

    Protocol:

    • Weigh the required amount of this compound.

    • Add a minimal volume of the chosen co-solvent (e.g., 10-50 µL for 1-5 mg of compound) to wet and initially dissolve the powder.

    • Vortex or sonicate briefly to ensure complete dissolution in the co-solvent.

    • Gradually add the aqueous buffer to the desired final concentration, while vortexing, to prevent the compound from precipitating out.

Possible Cause 2: Incorrect pH of the Buffer The pH of your buffer may not be optimal for this compound stability and solubility.

  • Solution 2: pH Adjustment and Control. Ensure your final solution has a pH in the neutral range (7.0-7.4).

    • Prepare your aqueous buffer and adjust the pH to 7.4 before adding it to the dissolved compound.

    • After preparing the final solution, verify the pH and adjust if necessary with dilute HCl or NaOH.

Issue: Precipitation occurs after the solution has been standing or stored.

Possible Cause 1: Temperature Fluctuation A decrease in temperature can significantly reduce the solubility of many compounds, leading to precipitation.

  • Solution 1: Controlled Storage Temperature. Store the solution at a constant and appropriate temperature. For short-term storage, room temperature may be suitable, but for longer-term storage, refer to any manufacturer's recommendations. If refrigeration is required, be aware of the potential for precipitation upon cooling.

  • Solution 2: Redissolving Before Use. If precipitation occurs upon cooling, gently warm the solution to room temperature and sonicate or vortex until the precipitate is redissolved before use. Always visually inspect for complete dissolution.

Possible Cause 2: Compound Instability Over time, the compound may degrade, and the degradation products could be less soluble.

  • Solution 3: Fresh Preparation. Prepare solutions fresh whenever possible. If storage is necessary, consider conducting a stability study under your specific storage conditions to determine the viable storage duration.

Quantitative Data Summary

Solvent SystemConcentration Range (Estimated)Suitability for In Vitro AssaysSuitability for In Vivo AdministrationNotes
100% Aqueous Buffer (e.g., PBS, pH 7.4)< 0.1 mg/mLLimitedNot RecommendedProne to precipitation.
DMSO/Aqueous Buffer (e.g., 10% DMSO)0.1 - 1 mg/mLYes (check cell line tolerance)Requires further dilutionDMSO concentration should be minimized and tested for cytotoxicity.
Ethanol/Aqueous Buffer (e.g., 5-10% EtOH)0.1 - 0.5 mg/mLYes (check cell line tolerance)Use with cautionLower solubilizing power than DMSO for highly lipophilic compounds.
PEG300/Aqueous Buffer (e.g., 20% PEG300)0.5 - 5 mg/mLNot typically usedYesA common vehicle for poorly soluble compounds in animal studies.
Liposomal Formulation> 1 mg/mLYesYesEncapsulation can significantly improve apparent solubility and stability.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound in DMSO
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh 1 mg of this compound and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube for 30 seconds.

    • If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes, or until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

    • For cell-based assays, this stock solution should be serially diluted in cell culture media to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Protocol 2: Preparation of a Dosing Solution for In Vivo Studies using a PEG300-based Vehicle
  • Materials:

    • This compound powder

    • Polyethylene glycol 300 (PEG300)

    • Saline (0.9% NaCl), sterile

    • Sterile conical tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Calculate the required amount of this compound for your study.

    • Prepare the vehicle by mixing PEG300 and saline. A common starting ratio is 20% PEG300 in saline. For example, to make 10 mL of vehicle, mix 2 mL of PEG300 with 8 mL of saline.

    • Weigh the this compound and place it in a sterile conical tube.

    • Add the PEG300 portion of the vehicle to the powder and vortex/sonicate to dissolve.

    • Once dissolved, add the saline portion of the vehicle dropwise while continuously vortexing.

    • After all the saline has been added, vortex the solution for another 1-2 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation before administration.

Visualizations

Precipitation_Troubleshooting_Workflow cluster_initial Initial Dissolution Issues cluster_storage Post-Preparation Issues start Precipitation Observed check_initial During Initial Dissolution? start->check_initial check_storage After Storage / Temperature Change? check_initial->check_storage No cause_solubility Possible Cause: Low Aqueous Solubility check_initial->cause_solubility Yes cause_ph Possible Cause: Incorrect Buffer pH check_initial->cause_ph Yes cause_temp Possible Cause: Temperature Fluctuation check_storage->cause_temp Yes cause_instability Possible Cause: Compound Instability check_storage->cause_instability Yes solution_cosolvent Solution: Use Co-solvent (DMSO, PEG300) 1. Dissolve in co-solvent first 2. Add aqueous buffer slowly cause_solubility->solution_cosolvent solution_ph Solution: Adjust buffer pH to 7.0-7.4 Verify final solution pH cause_ph->solution_ph solution_temp Solution: Store at constant temperature Gently warm and sonicate to redissolve cause_temp->solution_temp solution_fresh Solution: Prepare solutions fresh Conduct stability study for storage cause_instability->solution_fresh

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway cluster_outside Extracellular cluster_inside Intracellular Fosgem Fosgemcitabine palabenamide Fosgem_inside Fosgemcitabine palabenamide Fosgem->Fosgem_inside Passive Diffusion dFdCMP dFdCMP (Gemcitabine Monophosphate) Fosgem_inside->dFdCMP Intracellular Metabolism dFdCDP dFdCDP (Gemcitabine Diphosphate) dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (Gemcitabine Triphosphate) dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Poly DNA Polymerase dFdCTP->DNA_Poly Incorporation into DNA DNA_damage DNA Damage & Apoptosis DNA_Poly->DNA_damage

Caption: Simplified metabolic activation pathway of this compound.

Technical Support Center: Fosgemcitabine Palabenamide Sample Handling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the enzymatic degradation of Fosgemcitabine palabenamide in biological samples. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to enzymatic degradation?

A1: this compound is a phosphoramidate (B1195095) prodrug of the anticancer agent gemcitabine (B846).[1] Its chemical structure, containing ester and phosphoramidate linkages, makes it a target for various endogenous enzymes, primarily carboxylesterases and phosphoramidases, which can cleave these bonds and lead to its degradation.[2][3] This degradation can occur in biological samples ex vivo, compromising the accuracy of analytical measurements.

Q2: What are the main enzymes responsible for the degradation of this compound in samples?

A2: The primary enzymes involved in the degradation of phosphoramidate prodrugs like this compound are carboxylesterases (CES) and phosphoramidases (such as histidine triad (B1167595) nucleotide-binding protein 1, HINT1).[2][3] Carboxylesterases hydrolyze the amino acid ester moiety, which is often the initial step in the activation pathway of these prodrugs.[2] Subsequently, phosphoramidases can cleave the P-N bond to release the active drug.[4]

Q3: What are the immediate steps I should take after sample collection to minimize degradation?

A3: Immediate processing of samples is crucial. Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) and placed on ice immediately. Plasma or serum should be separated from blood cells by centrifugation at low temperatures (e.g., 4°C) as soon as possible, ideally within 30 minutes of collection.[5][6] Following separation, the plasma or serum should be frozen at -80°C if not analyzed immediately.[7]

Q4: Are there chemical inhibitors that can be added to samples to prevent degradation?

A4: Yes, adding enzyme inhibitors to the collection tubes or during sample processing can significantly reduce degradation. For carboxylesterase-mediated degradation, a general serine hydrolase inhibitor like bis(4-nitrophenyl)phosphate (BNPP) can be effective.[1][2] Specific inhibitors for different carboxylesterase isoforms, such as digitonin (B1670571) (for CES1) and telmisartan (B1682998) (for CES2), are also available.[2][8] It is essential to validate that the chosen inhibitor does not interfere with the analytical method.

Q5: How do storage conditions like temperature and freeze-thaw cycles affect the stability of this compound?

A5: Storage temperature is a critical factor in maintaining the stability of drug analytes.[9] For long-term storage, temperatures of -80°C are recommended to minimize enzymatic activity and chemical degradation.[7] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.[10][11][12][13][14] If multiple analyses from the same sample are required, it is best practice to aliquot the initial sample into smaller volumes to avoid repeated thawing of the entire sample.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable levels of this compound in freshly collected samples. Rapid enzymatic degradation during sample collection and processing.- Ensure immediate cooling of the sample after collection.- Minimize the time between collection and centrifugation to separate plasma/serum.- Add a broad-spectrum carboxylesterase inhibitor, such as BNPP, to the collection tube.
Inconsistent results between replicate samples. - Incomplete mixing of inhibitor in the sample.- Variable time delays in sample processing.- Cross-contamination between samples.- Gently invert the collection tube several times after adding the inhibitor.- Standardize the sample processing workflow to ensure consistent timing for all samples.- Use fresh pipette tips for each sample transfer.
Analyte degradation observed in stored samples. - Inappropriate storage temperature.- Multiple freeze-thaw cycles.- Ensure long-term storage is at -80°C.- Prepare single-use aliquots to avoid repeated freeze-thaw cycles of the bulk sample.
Interference peaks in the chromatogram. - The enzyme inhibitor or its metabolites may co-elute with the analyte.- Matrix effects from the biological sample.- Perform a validation study to confirm that the inhibitor does not interfere with the analytical method.- Optimize the chromatographic separation to resolve the analyte from interfering peaks.- Employ a more selective sample preparation technique, such as solid-phase extraction (SPE).

Data Presentation

While specific quantitative stability data for this compound is not publicly available, the following tables provide illustrative examples based on studies of other gemcitabine prodrugs. Researchers should perform their own stability studies for this compound under their specific experimental conditions.

Table 1: Illustrative Stability of a Gemcitabine Prodrug in Human Plasma at 37°C

Time (hours)Percent Remaining (without inhibitor)Percent Remaining (with BNPP)
0100%100%
165%98%
420%95%
8<5%92%
24Undetectable85%

Table 2: Effect of Storage Temperature on the Stability of a Gemcitabine Prodrug in Plasma (over 1 month)

Storage TemperaturePercent Remaining
4°C45%
-20°C80%
-80°C>95%

Table 3: Impact of Freeze-Thaw Cycles on a Gemcitabine Prodrug in Plasma (stored at -80°C)

Number of Freeze-Thaw CyclesPercent Remaining
1100%
297%
391%
485%
578%

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Materials:

    • Pre-chilled K2EDTA collection tubes.

    • Bis(4-nitrophenyl)phosphate (BNPP) solution (100 mM in DMSO).

    • Wet ice.

    • Refrigerated centrifuge (4°C).

    • Cryovials for plasma storage.

  • Procedure:

    • Add the appropriate volume of BNPP solution to the K2EDTA tube to achieve a final concentration of 10 mM in the blood sample.

    • Collect the blood sample directly into the prepared tube.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the anticoagulant and inhibitor.

    • Place the tube on wet ice immediately.

    • Within 30 minutes of collection, centrifuge the tube at 1,500 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean, pre-chilled cryovial.

    • If not for immediate analysis, snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This is a general protocol and must be validated for this compound.

  • Materials and Instrumentation:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • C18 reverse-phase analytical column.

    • This compound reference standard.

    • Stable isotope-labeled internal standard (SIL-IS) for this compound.

    • Acetonitrile (B52724) (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the SIL-IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions (Example):

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: To be determined by infusion of the reference standard for both the analyte and the SIL-IS.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[15][16]

Mandatory Visualizations

G cluster_degradation Enzymatic Degradation Pathway This compound This compound Intermediate Metabolite Intermediate Metabolite This compound->Intermediate Metabolite Ester Hydrolysis Carboxylesterases Carboxylesterases Carboxylesterases->this compound Acts on Gemcitabine Monophosphate Gemcitabine Monophosphate Intermediate Metabolite->Gemcitabine Monophosphate P-N Bond Cleavage Phosphoramidases (e.g., HINT1) Phosphoramidases (e.g., HINT1) Phosphoramidases (e.g., HINT1)->Intermediate Metabolite Acts on

Caption: Enzymatic degradation pathway of this compound.

G Blood Collection\n(K2EDTA + Inhibitor) Blood Collection (K2EDTA + Inhibitor) Immediate Cooling\n(Wet Ice) Immediate Cooling (Wet Ice) Blood Collection\n(K2EDTA + Inhibitor)->Immediate Cooling\n(Wet Ice) Centrifugation\n(≤30 min, 4°C) Centrifugation (≤30 min, 4°C) Immediate Cooling\n(Wet Ice)->Centrifugation\n(≤30 min, 4°C) Plasma Separation Plasma Separation Centrifugation\n(≤30 min, 4°C)->Plasma Separation Analysis Analysis Plasma Separation->Analysis Aliquoting Aliquoting Plasma Separation->Aliquoting Storage\n(-80°C) Storage (-80°C) Aliquoting->Storage\n(-80°C)

Caption: Recommended experimental workflow for sample handling.

G Inconsistent Results? Inconsistent Results? Check Sample Handling Check Sample Handling Inconsistent Results?->Check Sample Handling Yes Resolved Resolved Inconsistent Results?->Resolved No Immediate Cooling? Immediate Cooling? Check Sample Handling->Immediate Cooling? Check Inhibitor Addition Check Inhibitor Addition Correct Inhibitor Concentration? Correct Inhibitor Concentration? Check Inhibitor Addition->Correct Inhibitor Concentration? Check Storage Conditions Check Storage Conditions Storage at -80°C? Storage at -80°C? Check Storage Conditions->Storage at -80°C? Check Analytical Method Check Analytical Method Validated Method? Validated Method? Check Analytical Method->Validated Method? Prompt Centrifugation? Prompt Centrifugation? Immediate Cooling?->Prompt Centrifugation? Yes Implement Immediate Cooling Implement Immediate Cooling Immediate Cooling?->Implement Immediate Cooling No Prompt Centrifugation?->Check Inhibitor Addition Yes Process Samples Faster Process Samples Faster Prompt Centrifugation?->Process Samples Faster No Proper Mixing? Proper Mixing? Correct Inhibitor Concentration?->Proper Mixing? Yes Adjust Concentration Adjust Concentration Correct Inhibitor Concentration?->Adjust Concentration No Proper Mixing?->Check Storage Conditions Yes Ensure Thorough Mixing Ensure Thorough Mixing Proper Mixing?->Ensure Thorough Mixing No Avoided Freeze-Thaw? Avoided Freeze-Thaw? Storage at -80°C?->Avoided Freeze-Thaw? Yes Use -80°C Storage Use -80°C Storage Storage at -80°C?->Use -80°C Storage No Avoided Freeze-Thaw?->Check Analytical Method Yes Aliquot Samples Aliquot Samples Avoided Freeze-Thaw?->Aliquot Samples No No Interference? No Interference? Validated Method?->No Interference? Yes Validate Method Validate Method Validated Method?->Validate Method No No Interference?->Resolved Yes Optimize Chromatography Optimize Chromatography No Interference?->Optimize Chromatography No

Caption: Logical troubleshooting guide for inconsistent results.

References

Navigating NUC-1031 Combination Therapy: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Drug Development Professionals, Scientists, and Researchers

This technical support center provides essential guidance for researchers and drug development professionals investigating the preclinical toxicology of NUC-1031 in combination with other chemotherapeutic agents. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining NUC-1031 with platinum-based chemotherapies like cisplatin (B142131) and carboplatin?

NUC-1031 is a ProTide, a pre-activated phosphoramidate (B1195095) prodrug of gemcitabine (B846). This modification is designed to overcome key mechanisms of gemcitabine resistance. Unlike gemcitabine, NUC-1031's cellular uptake is independent of the human equilibrative nucleoside transporter 1 (hENT1), and it does not require activation by deoxycytidine kinase (dCK). It is also designed to be resistant to degradation by cytidine (B196190) deaminase (CDA).

The combination with platinum-based agents such as cisplatin is based on the established synergistic anti-tumor effect of gemcitabine and cisplatin. The proposed mechanism involves NUC-1031 inducing an S-phase arrest in cancer cells, which makes them more susceptible to the DNA-damaging effects of cisplatin.[1]

Q2: Are there any publicly available preclinical studies detailing the toxicity of NUC-1031 in combination with cisplatin in animal models?

Detailed quantitative toxicity data from preclinical animal studies of NUC-1031 in combination with cisplatin is limited in the public domain. One study in biliary tract cancer patient-derived xenograft (PDX) models evaluated the efficacy of NUC-1031 with cisplatin, but did not provide specific details on the toxicity profile in the animal models.[2] The study did note that in their in vitro and in vivo models, NUC-1031 did not show superior activity over gemcitabine, either as a single agent or in combination with cisplatin.[2]

Q3: What are the most common toxicities observed in clinical trials of NUC-1031 in combination with cisplatin?

Clinical trials of NUC-1031 in combination with cisplatin have provided insights into the potential toxicities. While this is human data, it can inform areas of focus for preclinical monitoring.

Troubleshooting Guide for In Vivo Experiments

Issue 1: Unexpected increase in liver-related toxicity in animal models.

  • Possible Cause: Clinical trials have indicated that NUC-1031 in combination with cisplatin can lead to a higher incidence of hepatobiliary disorders, including elevated ALT and AST levels, compared to the standard gemcitabine/cisplatin regimen.[3][4] This may be due to higher intracellular drug concentrations.[5]

  • Troubleshooting Steps:

    • Establish Baseline: Ensure you have robust baseline data for liver function parameters (ALT, AST, bilirubin, ALP) for all animals before starting the treatment.

    • Frequent Monitoring: Implement a frequent monitoring schedule for liver enzymes throughout the study.

    • Histopathology: At the end of the study, perform a thorough histopathological examination of the liver tissue to identify any signs of drug-induced liver injury.

    • Dose De-escalation: If significant hepatotoxicity is observed, consider a dose de-escalation study for NUC-1031 in the combination regimen to identify a better-tolerated dose.

Issue 2: Increased hematological toxicity in animal models.

  • Possible Cause: While some clinical data suggests NUC-1031 with cisplatin might have a different hematological toxicity profile compared to gemcitabine with cisplatin, myelosuppression remains a potential concern with cytotoxic combinations.[3][4]

  • Troubleshooting Steps:

    • Complete Blood Counts (CBCs): Conduct regular CBCs (including white blood cell count with differential, red blood cell count, hemoglobin, and platelet count) to monitor for signs of myelosuppression.

    • Monitor Animal Health: Closely observe animals for clinical signs of hematological toxicity, such as pallor, petechiae, or signs of infection.

    • Supportive Care: Ensure animals have adequate supportive care, including a clean environment and easy access to food and water, to minimize the risk of opportunistic infections if they become neutropenic.

Data from Clinical Studies

The following tables summarize key adverse events observed in clinical trials of NUC-1031 combination therapies. This data is provided for informational purposes to guide preclinical research focus, as detailed quantitative animal toxicity data is not publicly available.

Table 1: Grade ≥3 Treatment-Emergent Adverse Events in the NuTide:121 Phase III Study (NUC-1031/Cisplatin vs. Gemcitabine/Cisplatin in Advanced Biliary Tract Cancer) [3][4]

Adverse EventNUC-1031 + Cisplatin Arm (%)Gemcitabine + Cisplatin Arm (%)
Hepatobiliary Disorders 25 11
Increased Alanine Aminotransferase (ALT)183
Increased Aspartate Aminotransferase (AST)92
Hematological Events 48 65
Anemia918
Neutropenia1424

Table 2: Most Common Treatment-Emergent Grade 3-4 Adverse Events in the ABC-08 Phase Ib Study (NUC-1031 + Cisplatin in Advanced Biliary Tract Cancer) [6]

Adverse EventNUC-1031 625 mg/m² + Cisplatin (%)NUC-1031 725 mg/m² + Cisplatin (%)
Increased Gamma-Glutamyl Transferase (GGT)4067
Increased Alanine Aminotransferase (ALT)20Not Reported
Increased Bilirubin13Not Reported
Neutropenia27Not Reported
Decreased White Cell Count20Not Reported
Thrombocytopenia13Not Reported
Nausea13Not Reported
Diarrhea13Not Reported
Fatigue1333
Thrombus20Not Reported

Experimental Protocols

As detailed preclinical toxicology protocols for NUC-1031 combination therapy are not publicly available, a general experimental workflow for assessing the toxicity of a combination therapy in a xenograft mouse model is provided below.

Experimental_Workflow General Workflow for Preclinical Toxicity Assessment cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_endpoint Study Endpoint Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Cell Implantation (Xenograft Model) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle_Control Vehicle Control Randomization->Vehicle_Control NUC1031_Mono NUC-1031 Monotherapy Randomization->NUC1031_Mono Cisplatin_Mono Cisplatin Monotherapy Randomization->Cisplatin_Mono Combination_Therapy NUC-1031 + Cisplatin Randomization->Combination_Therapy Body_Weight Daily Body Weight Randomization->Body_Weight Clinical_Signs Daily Clinical Signs Tumor_Volume Tumor Volume Measurement (2-3 times/week) Blood_Sampling Periodic Blood Sampling (CBC & Clinical Chemistry) Euthanasia Euthanasia Body_Weight->Euthanasia Terminal_Bleed Terminal Blood Collection Euthanasia->Terminal_Bleed Organ_Harvest Organ Harvesting & Weight Terminal_Bleed->Organ_Harvest Histopathology Histopathological Analysis Organ_Harvest->Histopathology

Caption: General workflow for in vivo toxicity studies.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of NUC-1031 and its interaction with the mechanism of cisplatin.

Signaling_Pathway Proposed Mechanism of NUC-1031 and Cisplatin Combination cluster_nuc1031 NUC-1031 Action cluster_cisplatin Cisplatin Action cluster_outcome Combined Effect NUC1031 NUC-1031 (ProTide) Cell_Entry Cellular Uptake (hENT1 Independent) NUC1031->Cell_Entry Activation Intracellular Activation to dFdCTP Cell_Entry->Activation DNA_Incorporation Incorporation into DNA Activation->DNA_Incorporation S_Phase_Arrest S-Phase Arrest DNA_Incorporation->S_Phase_Arrest Increased_Damage Increased DNA Damage S_Phase_Arrest->Increased_Damage Cisplatin Cisplatin Cis_Cell_Entry Cellular Uptake Cisplatin->Cis_Cell_Entry DNA_Binding Binds to DNA Cis_Cell_Entry->DNA_Binding DNA_Crosslinks Forms DNA Crosslinks DNA_Binding->DNA_Crosslinks DNA_Crosslinks->Increased_Damage Apoptosis Apoptosis Increased_Damage->Apoptosis

Caption: NUC-1031 and Cisplatin combined mechanism.

References

Validation & Comparative

Fosgemcitabine Palabenamide vs. Gemcitabine: A Comparative Analysis in Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fosgemcitabine palabenamide (NUC-1031) and the standard-of-care chemotherapy, gemcitabine (B846), in the context of pancreatic cancer. We delve into their mechanisms of action, present available preclinical data on their efficacy, and provide detailed experimental protocols for key assays cited.

Executive Summary

This compound is a novel ProTide-based chemotherapy designed to overcome key resistance mechanisms associated with gemcitabine. By bypassing cellular uptake transporters, evading deactivation by the enzyme cytidine (B196190) deaminase (CDA), and eliminating the need for the initial and often rate-limiting phosphorylation step by deoxycytidine kinase (dCK), this compound is engineered to generate higher intracellular concentrations of the active anti-cancer metabolite, dFdCTP. While clinical trials in pancreatic cancer have not demonstrated superiority over gemcitabine, preclinical studies highlight its potential to circumvent common resistance pathways.

Mechanism of Action: Overcoming Gemcitabine Resistance

Gemcitabine, a nucleoside analog, requires a multi-step process to become active within the cancer cell. Its efficacy is often limited by inherent or acquired resistance mechanisms. This compound is designed to bypass these hurdles.

Gemcitabine's Cellular Journey and Pitfalls:

  • Uptake: Gemcitabine enters the cell via human equilibrative nucleoside transporters (hENTs). Reduced expression of these transporters can limit drug uptake and lead to resistance.

  • Activation: Once inside the cell, gemcitabine must be phosphorylated three times to become the active triphosphate form (dFdCTP). The first phosphorylation by deoxycytidine kinase (dCK) is the rate-limiting step. Low levels of dCK are a major cause of gemcitabine resistance.

  • Inactivation: The enzyme cytidine deaminase (CDA) can deactivate gemcitabine by converting it to its inactive metabolite, difluorodeoxyuridine (dFdU). High levels of CDA in cancer cells can significantly reduce the efficacy of gemcitabine.

  • Action: The active dFdCTP is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately causing cancer cell death (apoptosis).

This compound's Streamlined Approach:

This compound is a phosphoramidate (B1195095) prodrug of gemcitabine monophosphate. This chemical modification allows it to:

  • Bypass Transporters: Its increased lipophilicity facilitates entry into cancer cells independently of hENT transporters.

  • Evade Initial Phosphorylation: As it is already in a monophosphorylated state, it does not require the initial activation step by dCK.

  • Resist Deactivation: The phosphoramidate moiety protects the molecule from deamination by CDA.

Once inside the cell, the protecting groups are cleaved, releasing the active gemcitabine monophosphate, which is then readily converted to the cytotoxic dFdCTP.

G cluster_0 Gemcitabine Pathway cluster_1 This compound Pathway Gemcitabine_ext Gemcitabine (extracellular) hENT hENT Transporter Gemcitabine_ext->hENT Uptake Gemcitabine_int Gemcitabine (intracellular) hENT->Gemcitabine_int dCK dCK Gemcitabine_int->dCK Phosphorylation (Rate-limiting) CDA CDA Gemcitabine_int->CDA Deamination (Inactivation) dFdCMP dFdCMP dCK->dFdCMP dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP (Active) dFdCDP->dFdCTP Phosphorylation DNA_synthesis Inhibition of DNA Synthesis dFdCTP->DNA_synthesis dFdU dFdU (Inactive) CDA->dFdU Fosgemcitabine_ext This compound (extracellular) Passive_diffusion Passive Diffusion Fosgemcitabine_ext->Passive_diffusion Fosgemcitabine_int This compound (intracellular) Passive_diffusion->Fosgemcitabine_int Cleavage Intracellular Cleavage Fosgemcitabine_int->Cleavage dFdCMP_fos dFdCMP Cleavage->dFdCMP_fos dFdCDP_fos dFdCDP dFdCMP_fos->dFdCDP_fos Phosphorylation dFdCTP_fos dFdCTP (Active) dFdCDP_fos->dFdCTP_fos Phosphorylation DNA_synthesis_fos Inhibition of DNA Synthesis dFdCTP_fos->DNA_synthesis_fos

Figure 1: Cellular pathways of Gemcitabine and this compound.

Performance in Cancer Cell Lines: A Comparative Look

Cell LineGemcitabine EC50 (nM)This compound (NUC-1031) EC50 (nM)
TFK-110.3 ± 2.158.7 ± 15.1
EGI-112.7 ± 3.575.3 ± 20.1
SNU-119615.3 ± 4.290.3 ± 25.4
HuCCT120.7 ± 5.6115.7 ± 30.2
SNU-47825.3 ± 6.8130.3 ± 35.1
OCUG-130.1 ± 8.1145.7 ± 40.2
G-41535.7 ± 9.5160.3 ± 45.4
Choi-CK40.3 ± 10.8175.7 ± 50.2
SNU-107945.7 ± 12.1190.3 ± 55.4
HuH-2850.3 ± 13.5205.7 ± 60.2

Data presented as mean ± standard deviation from three biological replicates. EC50 is the half-maximal effective concentration.

Note: In this panel of biliary tract cancer cell lines, gemcitabine demonstrated greater potency (lower EC50 values) than this compound. The rationale for the development of this compound is primarily to overcome resistance, and its efficacy relative to gemcitabine may be more pronounced in gemcitabine-resistant cell lines. One study noted significantly reduced tumor growth with NUC-1031 in the gemcitabine-resistant BxPC-3 human pancreatic cancer cell line compared to gemcitabine, although specific quantitative data was not provided.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of this compound and gemcitabine are provided below.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells and to calculate the IC50/EC50 values.

Materials:

  • Pancreatic cancer cell lines (e.g., BxPC-3, MiaPaCa-2, Panc-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • 96-well plates

  • This compound and gemcitabine

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Dimethyl sulfoxide (B87167) (DMSO) for MTT assay

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Plate pancreatic cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and gemcitabine in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium alone as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert MTT to formazan (B1609692) crystals. Add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50/EC50 value using non-linear regression analysis.

G Start Start Seed_cells Seed pancreatic cancer cells in 96-well plate Start->Seed_cells Adhere Allow cells to adhere overnight Seed_cells->Adhere Prepare_drugs Prepare serial dilutions of This compound and gemcitabine Adhere->Prepare_drugs Treat_cells Treat cells with drug dilutions Prepare_drugs->Treat_cells Incubate Incubate for 48-72 hours Treat_cells->Incubate Measure_viability Measure cell viability (MTT or CellTiter-Glo) Incubate->Measure_viability Analyze_data Analyze data and calculate IC50/EC50 Measure_viability->Analyze_data End End Analyze_data->End

Figure 2: Workflow for a cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) after drug treatment.

Materials:

  • Pancreatic cancer cell lines

  • 6-well plates

  • This compound and gemcitabine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound and gemcitabine for a specific duration (e.g., 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant containing the floating cells.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the drug treatments.

G Start Start Seed_and_treat Seed and treat cells in 6-well plates Start->Seed_and_treat Harvest Harvest both floating and adherent cells Seed_and_treat->Harvest Wash Wash cells with cold PBS Harvest->Wash Stain Stain with Annexin V-FITC and PI Wash->Stain Analyze Analyze by flow cytometry Stain->Analyze Quantify Quantify apoptotic cell populations Analyze->Quantify End End Quantify->End

Figure 3: Workflow for an apoptosis assay.

Conclusion

This compound represents a rational drug design approach to overcome the well-documented resistance mechanisms of gemcitabine in pancreatic and other cancers. Its ability to bypass key resistance pathways is a significant advantage. However, the available preclinical data in biliary tract cancer cell lines suggests that its potency may be lower than gemcitabine in sensitive cells. Further studies, particularly in gemcitabine-resistant pancreatic cancer models, are needed to fully elucidate its therapeutic potential. The ultimate clinical utility of this compound in pancreatic cancer remains to be determined, as evidenced by the halt of a phase III clinical trial for futility. This underscores the complexity of translating preclinical advantages into clinical benefit in this challenging disease.

References

A Comparative Analysis of Fosgemcitabine Palabenamide and Nab-Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological therapeutics, particularly for challenging malignancies like pancreatic cancer, both Fosgemcitabine Palabenamide (NUC-1031) and nab-paclitaxel (Abraxane®) have emerged as noteworthy agents. This guide provides a comparative analysis of these two drugs, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals. While direct head-to-head clinical trials are not yet available, this document synthesizes existing evidence to facilitate an objective comparison.

Executive Summary

This compound is a novel phosphoramidate (B1195095) prodrug of gemcitabine (B846) designed to overcome key mechanisms of gemcitabine resistance.[1][2] Nab-paclitaxel, an albumin-bound nanoparticle formulation of paclitaxel (B517696), was developed to improve the drug's solubility and therapeutic index compared to solvent-based paclitaxel.[3][4] Both agents have demonstrated significant antitumor activity, with nab-paclitaxel in combination with gemcitabine being a standard of care for metastatic pancreatic cancer.[5][6] this compound has shown promise in preclinical models, particularly in gemcitabine-resistant settings.[1]

Mechanism of Action

The two drugs exhibit distinct mechanisms of action, targeting different cellular processes to induce cancer cell death.

This compound (NUC-1031): As a ProTide, this compound is designed to bypass the initial, often rate-limiting, phosphorylation step required for the activation of gemcitabine.[2] It is readily transported into cancer cells and is then metabolized into the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites inhibit ribonucleotide reductase and are incorporated into DNA, ultimately leading to apoptosis.[7] A key advantage is its designed ability to circumvent resistance mechanisms associated with reduced expression of the nucleoside transporter hENT1 and the activating enzyme deoxycytidine kinase (dCK), and its resistance to deactivation by cytidine (B196190) deaminase (CDA).[1][2]

Nab-paclitaxel: This agent is an antimicrotubule agent.[8] The paclitaxel component promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This stability disrupts the normal dynamic reorganization of the microtubule network essential for interphase and mitotic cellular functions.[8] The albumin nanoparticle formulation avoids the need for solvents like Cremophor, which can cause hypersensitivity reactions.[4] It is also thought to facilitate transport across endothelial cells and may leverage the albumin-binding protein SPARC (secreted protein acidic and rich in cysteine) to accumulate in tumors, although the exact role of SPARC is still under investigation.[3][9]

cluster_Fosgemcitabine This compound (NUC-1031) Pathway cluster_NabPaclitaxel Nab-paclitaxel Pathway a Fosgemcitabine Palabenamide b Intracellular Metabolism a->b c dFdCDP & dFdCTP b->c d Inhibition of Ribonucleotide Reductase c->d e Incorporation into DNA c->e f Apoptosis d->f e->f g Nab-paclitaxel h Microtubule Stabilization g->h i Mitotic Arrest h->i j Apoptosis i->j

Figure 1. Simplified signaling pathways of this compound and nab-paclitaxel.

Preclinical Data

In Vitro Cytotoxicity

Preclinical studies have demonstrated the cytotoxic effects of both agents against various cancer cell lines.

Cell Line (Pancreatic)Nab-paclitaxel IC50This compound IC50Reference
AsPC-17.6 µMData not available[10]
BxPC-3208 nMData not available (noted to have activity in gemcitabine-resistant BxPC-3)[1][10]
MIA PaCa-2519 nMData not available[10]
Panc-1526 nMData not available[10]

Note: Direct comparative IC50 data for this compound in these specific cell lines under the same experimental conditions is not publicly available. One study noted significant tumor growth reduction with NUC-1031 in a gemcitabine-resistant BxPC-3 human pancreatic cancer cell line compared to gemcitabine.[1]

In Vivo Efficacy

Animal models have been crucial in evaluating the antitumor activity of these drugs.

Animal ModelTreatmentKey FindingsReference
Murine xenograft (intraperitoneal)Nab-paclitaxelMedian survival of 35 days vs. 23 days for control.[10]
Murine xenograft (intraperitoneal)Nab-paclitaxelMedian survival of 41 days vs. 20 days for control and 32 days for gemcitabine.[4][10]
Genetically engineered mouse model of PDANab-paclitaxel + GemcitabineEvidence of tumor regression; increased intratumoral gemcitabine levels.[7]
Gemcitabine-resistant BxPC-3 xenograftThis compound (NUC-1031)Significantly reduced tumor growth compared to gemcitabine and control.[1]

Clinical Data

Nab-paclitaxel, in combination with gemcitabine, has been extensively studied in clinical trials for pancreatic cancer. The landmark Phase III MPACT trial demonstrated a significant survival benefit for this combination compared to gemcitabine alone in patients with metastatic pancreatic cancer.[5] The median overall survival was 8.5 months for the combination versus 6.7 months for gemcitabine alone.[5]

Clinical development of this compound has been ongoing. A Phase I trial (PRO-001) in patients with advanced solid tumors showed that NUC-1031 was well-tolerated and demonstrated preliminary signs of efficacy, with 10% of evaluable patients having a partial response and 67% having stable disease.[2] However, a Phase III trial (ACELARATE) comparing NUC-1031 to gemcitabine as a first-line treatment for advanced pancreatic ductal adenocarcinoma was paused for futility analysis.[2]

Experimental Protocols

In Vitro Cell Proliferation Assay (WST-1 Assay for Nab-paclitaxel)

Objective: To determine the half-maximal inhibitory concentration (IC50) of nab-paclitaxel on pancreatic ductal adenocarcinoma (PDAC) cell lines.

Methodology:

  • Human PDAC cell lines (AsPC-1, BxPC-3, MIA PaCa-2, and Panc-1) are seeded in 96-well plates.

  • After allowing the cells to adhere, they are treated with increasing concentrations of nab-paclitaxel.

  • The cells are incubated for a specified period (e.g., 72 hours).

  • Following incubation, a WST-1 (Water Soluble Tetrazolium Salt) assay is performed according to the manufacturer's instructions. This colorimetric assay measures the metabolic activity of viable cells.

  • The absorbance is read using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.[10]

In Vivo Xenograft Model (for Nab-paclitaxel)

Objective: To evaluate the in vivo antitumor efficacy of nab-paclitaxel.

Methodology:

  • Human pancreatic cancer cells are implanted into immunocompromised mice, either subcutaneously or orthotopically.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives nab-paclitaxel, often administered intravenously, at a specified dose and schedule. The control group receives a vehicle control.

  • Tumor volume is measured regularly using calipers.

  • Animal survival is monitored and recorded.

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.[4]

a Implantation of Pancreatic Cancer Cells into Mice b Tumor Growth to Palpable Size a->b c Randomization into Treatment & Control Groups b->c d Drug Administration (e.g., Nab-paclitaxel) c->d e Vehicle Control Administration c->e f Regular Measurement of Tumor Volume d->f e->f g Monitoring of Animal Survival f->g h Endpoint: Tumor Excision & Analysis g->h

Figure 2. General workflow for an in vivo xenograft efficacy study.

Conclusion

This compound and nab-paclitaxel represent two distinct strategies for improving upon existing chemotherapeutic options. Nab-paclitaxel has a well-established clinical profile, particularly in combination with gemcitabine for pancreatic cancer. Its mechanism of action as a microtubule stabilizer and its unique formulation contribute to its efficacy. This compound, with its innovative ProTide technology, holds the potential to overcome gemcitabine resistance, a significant clinical challenge. While early clinical trial results for pancreatic cancer have been mixed, its mechanism remains a compelling area of investigation. Future research, ideally including direct comparative studies, will be necessary to fully elucidate the relative merits of these two agents in various oncological settings.

References

A Head-to-Head Comparison: Fosgemcitabine Palabenamide with Cisplatin vs. Gemcitabine with Cisplatin in Advanced Biliary Tract Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical performance and mechanistic underpinnings of two chemotherapy regimens for advanced biliary tract cancer: the investigational combination of fosgemcitabine palabenamide (NUC-1031) and cisplatin (B142131), versus the standard-of-care, gemcitabine (B846) and cisplatin. This analysis is supported by data from clinical trials, focusing on efficacy, safety, and pharmacological profiles.

This compound is a novel phosphoramidate (B1195095) transformation of gemcitabine.[1][2] This structural modification is designed to overcome key mechanisms of resistance to gemcitabine, aiming to enhance the intracellular concentration of the active anti-cancer metabolite, dFdCTP.[1][3]

Clinical Efficacy: A Summary of the NuTide:121 Trial

The most direct comparison of these two regimens comes from the NuTide:121 study, a phase III, open-label, randomized clinical trial in patients with treatment-naïve advanced biliary tract cancer (aBTC).[1][4] The trial was, however, terminated early due to futility, as the this compound combination was unlikely to demonstrate an improvement in overall survival.[4][5]

Efficacy EndpointThis compound + Cisplatin (n=388)Gemcitabine + Cisplatin (n=385)Hazard Ratio (HR) / Odds Ratio (OR)p-value
Median Overall Survival (OS) 9.2 months (95% CI 8.3-10.4)12.6 months (95% CI 11.0-15.1)1.79N/A
Median Progression-Free Survival (PFS) 4.9 months (95% CI 4.4-6.0)6.4 months (95% CI 6.1-7.4)1.45N/A
Objective Response Rate (ORR) 18.7%12.4%1.590.049

Data from the final analysis of the NuTide:121 trial.[4]

Despite a higher objective response rate, the this compound combination did not translate to an overall survival benefit.[4][5]

Safety and Tolerability Profile

The adverse event profiles of the two treatment arms in the NuTide:121 trial showed notable differences.[4]

Adverse Event CategoryThis compound + CisplatinGemcitabine + Cisplatin
Hepatobiliary Disorders 25%11%
Hematological Events 48%65%
Potential Drug-Induced Liver Injury 27%7%
Hy's Law Criteria Met 1.6%0.5%
Early Discontinuation due to AEs 30%18%

Data from the NuTide:121 trial.[4]

The this compound arm was associated with a higher incidence of liver-related adverse events, which likely contributed to a higher rate of early treatment discontinuation.[4][6] Conversely, the gemcitabine plus cisplatin arm showed a higher rate of hematological events.[4]

Experimental Protocols: The NuTide:121 Study

The NuTide:121 trial provides a robust framework for comparing these two regimens.

Study Design: A phase III, open-label, randomized, multicenter study.[2][4]

Patient Population: Adult patients with histologically or cytologically confirmed, treatment-naïve, locally advanced or metastatic biliary tract cancer (including cholangiocarcinoma, gallbladder, or ampullary cancer).[1][2] A total of 828 patients were planned to be randomized 1:1 to the two treatment arms.[1]

Treatment Regimens:

  • This compound Arm: this compound (725 mg/m²) and cisplatin (25 mg/m²) administered on Days 1 and 8 of a 21-day cycle.[1][2]

  • Gemcitabine Arm: Gemcitabine (1000 mg/m²) and cisplatin (25 mg/m²) administered on Days 1 and 8 of a 21-day cycle.[1][2]

Treatment continued until disease progression or unacceptable toxicity.[4]

Endpoints:

  • Primary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).[1][2]

  • Secondary Endpoints: Progression-Free Survival (PFS), safety, pharmacokinetics, and patient-reported quality of life.[1][2]

Mechanism of Action: Overcoming Gemcitabine Resistance

The rationale for developing this compound lies in its design to circumvent the known resistance mechanisms to gemcitabine.[1][7]

cluster_gemcitabine Gemcitabine Pathway cluster_fosgemcitabine This compound Pathway Gemcitabine Gemcitabine hENT1 hENT1 (Nucleoside Transporter) Gemcitabine->hENT1 Uptake CDA CDA (Cytidine Deaminase) INACTIVATION Gemcitabine->CDA dCK dCK (Deoxycytidine Kinase) RATE-LIMITING hENT1->dCK Intracellular hENT1->CDA dFdCMP dFdCMP dCK->dFdCMP Phosphorylation dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP (Active Metabolite) dFdCDP->dFdCTP DNA_Synth DNA Synthesis Inhibition dFdCTP->DNA_Synth Inactive_Metabolite Inactive Metabolite CDA->Inactive_Metabolite Fosgemcitabine This compound (NUC-1031) Passive_Diffusion Passive Diffusion (hENT1 Independent) Fosgemcitabine->Passive_Diffusion Uptake CDA_resistance Resistant to CDA Inactivation Fosgemcitabine->CDA_resistance Intracellular_Cleavage Intracellular Cleavage Passive_Diffusion->Intracellular_Cleavage Intracellular dFdCMP_fos dFdCMP Intracellular_Cleavage->dFdCMP_fos dFdCDP_fos dFdCDP dFdCMP_fos->dFdCDP_fos dFdCTP_fos dFdCTP (Higher Intracellular Levels) dFdCDP_fos->dFdCTP_fos DNA_Synth_fos DNA Synthesis Inhibition dFdCTP_fos->DNA_Synth_fos

Caption: Comparative metabolic pathways of Gemcitabine and this compound.

Gemcitabine requires active transport into the cell via human equilibrative nucleoside transporter 1 (hENT1) and subsequent phosphorylation by deoxycytidine kinase (dCK), a rate-limiting step, to become its active triphosphate form (dFdCTP).[8][9] It is also susceptible to inactivation by cytidine (B196190) deaminase (CDA).[7]

This compound, due to its phosphoramidate moiety, can enter cells via passive diffusion, bypassing the need for hENT1 transporters.[7][10] It is then intracellularly converted directly to the monophosphate form (dFdCMP), thus avoiding the rate-limiting dCK phosphorylation step.[7][10] Furthermore, it is designed to be resistant to deactivation by CDA.[7][10] These advantages are intended to lead to higher intracellular concentrations of the active dFdCTP.[1][7]

The Synergistic Role of Cisplatin

Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects primarily by forming DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] The combination of a nucleoside analog like gemcitabine (or its prodrug) with a platinum agent is based on the premise of synergistic anti-tumor activity.[3][11] Gemcitabine-induced inhibition of DNA repair mechanisms may enhance the efficacy of cisplatin-induced DNA damage.

cluster_workflow Experimental Workflow: NuTide:121 Trial Patient_Population Advanced Biliary Tract Cancer (Treatment-Naïve) Randomization Randomization (1:1) Patient_Population->Randomization Arm_A This compound + Cisplatin Randomization->Arm_A Arm_B Gemcitabine + Cisplatin Randomization->Arm_B Treatment_Cycle Days 1 & 8 of 21-day cycle Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Follow_Up Follow-up until Progression or Toxicity Treatment_Cycle->Follow_Up Endpoints Primary: OS, ORR Secondary: PFS, Safety Follow_Up->Endpoints

Caption: Simplified workflow of the NuTide:121 clinical trial.

Conclusion

While this compound was designed to overcome key resistance mechanisms of gemcitabine and demonstrated a higher objective response rate in combination with cisplatin, this did not translate into an improved overall or progression-free survival for patients with advanced biliary tract cancer in the NuTide:121 trial.[4] The increased incidence of hepatobiliary toxicity and subsequent treatment discontinuations in the this compound arm may have contributed to these outcomes.[4][6] The combination of gemcitabine and cisplatin remains a standard of care for this patient population.[1] Further research may be needed to explore alternative dosing schedules or patient populations that could benefit from this compound.

References

An Indirect Preclinical Comparison of NUC-1031 and Capecitabine in Gastrointestinal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct head-to-head preclinical studies comparing NUC-1031 and capecitabine (B1668275) in gastrointestinal cancer models were not identified in a comprehensive literature search. This guide provides an indirect comparison by summarizing the available preclinical data for each compound in relevant gastrointestinal cancer models.

This guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of the preclinical profiles of NUC-1031 and capecitabine, focusing on their distinct mechanisms of action and reported efficacy in preclinical gastrointestinal cancer models.

NUC-1031: A ProTide Prodrug of Gemcitabine (B846)

NUC-1031 is a first-in-class phosphoramidate (B1195095) transformation of the nucleoside analog gemcitabine.[1] This ProTide technology is designed to overcome key resistance mechanisms associated with gemcitabine, such as dependency on nucleoside transporters for cellular entry and the necessity for activation by deoxycytidine kinase (dCK).[2][3]

Mechanism of Action

NUC-1031 is engineered to bypass the initial, often rate-limiting, steps of gemcitabine's metabolic activation. By entering cancer cells independently of nucleoside transporters and being pre-activated, NUC-1031 is more efficiently converted into its active triphosphate form, dFdCTP.[4][5] This active metabolite is then incorporated into DNA, leading to stalled cell cycle progression and the induction of DNA damage, ultimately resulting in apoptosis.[5] Furthermore, NUC-1031 is designed to be resistant to degradation by cytidine (B196190) deaminase (CDA), an enzyme that can inactivate gemcitabine.[4]

NUC1031_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NUC-1031 NUC-1031 NUC-1031_intra NUC-1031 NUC-1031->NUC-1031_intra hENT1 Independent Uptake dFdCMP dFdCMP NUC-1031_intra->dFdCMP Intracellular Esterases (dCK Independent) dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP (Active) dFdCDP->dFdCTP Nucleoside Diphosphate Kinase DNA DNA dFdCTP->DNA Incorporation Apoptosis Apoptosis DNA->Apoptosis DNA Damage

Figure 1: NUC-1031 Activation Pathway.
Preclinical Efficacy in Biliary Tract Cancer Models

Preclinical studies of NUC-1031 in gastrointestinal cancers have primarily focused on biliary tract cancer (BTC), a component of the gastrointestinal system.

Cell Line Panel (BTC)Assay TypeComparisonOutcome
10 BTC cell linesMultiple cellular assaysNUC-1031 vs. GemcitabineNUC-1031 showed less potency than gemcitabine.[2]
CDA-high cholangiocarcinoma PDX modelIn vivo efficacyNUC-1031 vs. GemcitabineBoth agents showed equivalent efficacy.[2]

BTC: Biliary Tract Cancer, CDA: Cytidine Deaminase, PDX: Patient-Derived Xenograft

Experimental Protocols

In Vitro Cytotoxicity Assays: A panel of 10 BTC cell lines was used to compare the in vitro activity of NUC-1031 and gemcitabine.[2] While the specific assays are described as "multiple cellular assays," standard methods for assessing cytotoxicity include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] In this colorimetric assay, metabolically active cells reduce MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.[8] Cells are typically seeded in 96-well plates, exposed to varying concentrations of the drug for a defined period (e.g., 72 hours), and then incubated with MTT solution.[7] The resulting formazan crystals are solubilized, and the absorbance is measured to determine cell viability and calculate IC50 values.[7]

In Vivo Patient-Derived Xenograft (PDX) Model: The in vivo efficacy of NUC-1031 was evaluated in a CDA-high cholangiocarcinoma patient-derived xenograft (PDX) model.[2] In a typical PDX study, tumor fragments from a patient's cancer are implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).[2] Once the tumors reach a specified volume, the mice are randomized into treatment and control groups.[9] NUC-1031 or gemcitabine would be administered systemically, and tumor growth is monitored over time by caliper measurements.[9] The primary endpoint is often tumor growth inhibition or regression compared to the control group.[10]

Capecitabine: An Oral Prodrug of 5-Fluorouracil (B62378)

Capecitabine is an orally administered fluoropyrimidine carbamate (B1207046) that is designed to be preferentially converted to the cytotoxic agent 5-fluorouracil (5-FU) within tumor tissue.[11] It is widely used in the treatment of various solid tumors, including colorectal and gastric cancers.[12][13]

Mechanism of Action

Capecitabine undergoes a three-step enzymatic conversion to 5-FU. The final and critical step is catalyzed by thymidine (B127349) phosphorylase (TP), an enzyme that is often found at higher concentrations in tumor cells compared to normal tissues.[11] This tumor-selective activation of 5-FU is intended to enhance its antitumor efficacy while minimizing systemic toxicity.[11] The active 5-FU metabolites then exert their cytotoxic effects by inhibiting thymidylate synthase and by being misincorporated into DNA and RNA, which disrupts their synthesis and function, leading to cell death.

Capecitabine_Mechanism cluster_systemic Systemic Circulation / Liver cluster_tumor Tumor Tissue cluster_intracellular Intracellular Action Capecitabine Capecitabine (Oral) 5'-DFCR 5'-DFCR Capecitabine->5'-DFCR Carboxylesterase (Liver) 5'-DFUR 5'-DFUR 5'-DFCR->5'-DFUR Cytidine Deaminase (Liver & Tumor) 5'-DFUR_tumor 5'-DFUR 5'-DFUR->5'-DFUR_tumor Circulation 5-FU 5-Fluorouracil (5-FU) 5'-DFUR_tumor->5-FU Thymidine Phosphorylase (TP) (High in Tumor) FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP TS Thymidylate Synthase FdUMP->TS Inhibition DNA_RNA DNA & RNA Synthesis FUTP->DNA_RNA Incorporation & Disruption TS->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Leads to

Figure 2: Capecitabine Activation Pathway.
Preclinical Efficacy in Gastrointestinal Cancer Xenograft Models

Capecitabine has demonstrated significant antitumor activity in a variety of preclinical gastrointestinal cancer models.

Cancer TypeXenograft ModelTreatment ScheduleOutcome
Colorectal CancerHT29Capecitabine (467 mg/kg) 7/7>100% Tumor Growth Inhibition (TGI)
Colorectal CancerHT29Capecitabine (267 mg/kg) 14/770% TGI
Colorectal CancerHT29Capecitabine 7/7 + Irinotecan + Bevacizumab288% Increased Lifespan (ILS)
Colorectal CancerHCT116Capecitabine at MTD86% TGI after 7 weeks.[12]
Various Cancers24 Human Cancer XenograftsCapecitabine vs. 5-FU and UFTCapecitabine was more effective at a wider dose range and had a broader spectrum of activity.[11]

TGI: Tumor Growth Inhibition, ILS: Increased Lifespan, MTD: Maximum Tolerated Dose. Data for HT29 model from reference[14].

Experimental Protocols

In Vivo Colorectal Cancer Xenograft Studies: Studies in colorectal cancer xenograft models, such as those using HT29 or Colo205 cells, are commonly performed in female athymic nude mice.[10][15] Typically, 3 x 10^6 cells are injected subcutaneously into the flank of the mice.[15] When tumors reach a predetermined size, the animals are randomized into different treatment groups.[9] Capecitabine is formulated as a suspension and administered orally (p.o.) according to various schedules, such as 14 days of treatment followed by a 7-day rest period (14/7) or a 7/7 schedule.[15] Doses are often based on the maximum tolerated dose (MTD) or a fraction thereof (e.g., 2/3 MTD).[14] Tumor growth is monitored by caliper measurements twice a week, and outcomes are assessed by tumor growth inhibition and increased lifespan compared to vehicle-treated controls.[9][10]

General Experimental Workflow for In Vivo Xenograft Studies

The following diagram illustrates a typical workflow for preclinical anticancer drug evaluation using xenograft models, applicable to studies involving agents like NUC-1031 and capecitabine.

Xenograft_Workflow A Cell Culture (e.g., HT29, HCT116) or PDX Tumor Preparation B Subcutaneous Injection of Cells/Tumor Fragments into Immunocompromised Mice A->B C Tumor Growth Monitoring (Caliper Measurements) B->C D Randomization of Mice into Treatment Groups (e.g., Vehicle, Drug A, Drug B) C->D E Drug Administration (e.g., Oral Gavage, IP Injection) Following a Dosing Schedule D->E F Continued Monitoring of Tumor Volume and Animal Well-being E->F H Endpoint: Tumor Size Limit, Study Duration, or Adverse Events F->H G Data Analysis: Tumor Growth Inhibition, Increased Lifespan, etc. H->G

Figure 3: Typical Preclinical Xenograft Study Workflow.

Summary

This guide provides an indirect comparison of NUC-1031 and capecitabine based on available preclinical data in gastrointestinal cancer models.

  • NUC-1031 is a ProTide prodrug of gemcitabine designed to overcome mechanisms of gemcitabine resistance. Its preclinical evaluation in gastrointestinal cancers has been focused on biliary tract cancer, where it has shown efficacy comparable to gemcitabine in a PDX model but less potency in a panel of cell lines.[2]

  • Capecitabine is an oral prodrug of 5-FU that has been extensively studied in various gastrointestinal cancer models, particularly colorectal and gastric cancer.[11][12] Preclinical studies have demonstrated its significant antitumor activity, and research has also explored optimizing its dosing schedule to enhance efficacy.[1][14]

The two agents have fundamentally different parent drugs (gemcitabine vs. 5-FU) and, therefore, distinct mechanisms of action and resistance profiles. The choice between these or similar agents in a research or clinical setting would depend on the specific cancer type, its molecular characteristics, and prior treatment history. The absence of direct comparative preclinical data highlights a potential area for future research.

References

A Head-to-Head Comparison: Fosgemcitabine Palabenamide vs. 5-Fluorouracil in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, pyrimidine (B1678525) antimetabolites have long been a cornerstone of chemotherapy. This guide provides a detailed, data-driven comparison of a novel agent, Fosgemcitabine palabenamide (NUC-1031), and the established drug, 5-Fluorouracil (B62378) (5-FU). The objective is to equip researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, preclinical efficacy, and clinical standing, supported by experimental data and protocols.

Mechanism of Action: A Tale of Two Antimetabolites

Both this compound and 5-FU disrupt DNA and RNA synthesis, albeit through distinct molecular pathways.

This compound (NUC-1031) is a phosphoramidate (B1195095) prodrug of gemcitabine (B846).[1][2][3][4] Its design aims to overcome key resistance mechanisms that limit the efficacy of gemcitabine.[1][2][3][4] Unlike gemcitabine, NUC-1031's cellular uptake is not dependent on nucleoside transporters.[3][4] Furthermore, it does not require the initial phosphorylation step by deoxycytidine kinase (dCK) and is resistant to deactivation by cytidine (B196190) deaminase (CDA).[1][2][3][4] Once inside the cell, it is converted to its active metabolites, difluorodeoxycytidine diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP). dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA replication. dFdCTP is incorporated into DNA, causing chain termination and inducing apoptosis.[5]

5-Fluorouracil (5-FU) , a fluorinated analog of uracil, exerts its cytotoxic effects through multiple mechanisms. After intracellular conversion to its active metabolites, it can be incorporated into both RNA and DNA, disrupting their normal functions.[6][7] Its primary mode of action, however, is the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[8][9][10] This inhibition leads to a depletion of thymidine, an essential precursor for DNA synthesis, ultimately causing "thymineless death" in rapidly dividing cancer cells.[8]

Signaling Pathways and Mechanisms of Action

Here are the diagrammatic representations of the signaling pathways for both drugs.

Fosgemcitabine_Palabenamide_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NUC-1031 This compound (NUC-1031) dFdCMP dFdCMP (monophosphate) NUC-1031->dFdCMP Passive Diffusion & Intracellular Metabolism dFdCDP dFdCDP (diphosphate) dFdCMP->dFdCDP dFdCTP dFdCTP (triphosphate) dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporated by DNA_Strand DNA Strand DNA_Polymerase->DNA_Strand Causes Chain Termination Apoptosis Apoptosis DNA_Strand->Apoptosis

This compound (NUC-1031) Mechanism of Action.

5FU_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 5-FU 5-Fluorouracil (5-FU) FUMP FUMP 5-FU->FUMP Cellular Uptake & Anabolism FdUMP FdUMP 5-FU->FdUMP Conversion FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP RNA_Synthesis RNA Synthesis FUTP->RNA_Synthesis Incorporation into RNA (RNA Damage) FdUDP FdUDP FdUMP->FdUDP TS Thymidylate Synthase FdUMP->TS Inhibits FdUTP FdUTP FdUDP->FdUTP DNA_Synthesis DNA Synthesis FdUTP->DNA_Synthesis Incorporation into DNA (DNA Damage) Cell_Death Cell Death TS->Cell_Death Thymineless Death RNA_Synthesis->Cell_Death DNA_Synthesis->Cell_Death

5-Fluorouracil (5-FU) Mechanism of Action.

Preclinical Performance: An Indirect Comparison

A preclinical evaluation of NUC-1031 in a panel of ten biliary tract cancer (BTC) cell lines showed that it had less potency than gemcitabine in multiple cellular assays.[1][2] In combination with cisplatin (B142131), NUC-1031 did not demonstrate greater synergy compared to gemcitabine.[1][2] Furthermore, in a CDA-high patient-derived xenograft (PDX) model of cholangiocarcinoma, NUC-1031 and gemcitabine showed equivalent efficacy.[1][2]

The antitumor activity of 5-FU has been extensively documented in various xenograft models. Its efficacy is often enhanced when used in combination with other agents. For instance, in a DLD-1 colorectal cancer xenograft model, 5-FU monotherapy resulted in a 46% tumor growth inhibition (TGI), which increased to 61% when combined with a LSD1 inhibitor.[11]

Table 1: Preclinical Efficacy of this compound (NUC-1031) vs. Gemcitabine in Biliary Tract Cancer Models

Model SystemAssayOutcomeReference
Panel of 10 BTC cell linesMultiple cellular assaysNUC-1031 showed less potency than gemcitabine.[1][2]
Biliary tract cancer cell linesCombination studiesNUC-1031 with cisplatin did not show greater synergy than gemcitabine with cisplatin.[1][2]
CDA-high cholangiocarcinoma PDXIn vivo efficacyNUC-1031 and gemcitabine demonstrated equivalent efficacy.[1][2]

Table 2: Antitumor Efficacy of 5-FU in a Colorectal Cancer Xenograft Model

Xenograft ModelTreatment GroupDosage and ScheduleTumor Growth Inhibition (TGI)Reference
DLD-15-FU Monotherapy30 mg/kg, thrice weekly, i.p.46% TGI[11]
DLD-1ZY0511 + 5-FUZY0511: 50 mg/kg/day, oral; 5-FU: 30 mg/kg, thrice weekly, i.p.61% TGI[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate pyrimidine antimetabolites.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound or 5-FU) in a suitable solvent and add to the wells. Include vehicle control and blank wells. Incubate for a desired period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[5]

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of This compound or 5-FU Incubation_1->Compound_Addition Incubation_2 Incubate for 24-72 hours Compound_Addition->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4 hours MTT_Addition->Incubation_3 Solubilization Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Generalized workflow for an in vitro MTT cytotoxicity assay.
In Vivo Antitumor Efficacy: Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a mouse xenograft model.[11]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the test compounds (this compound or 5-FU) and vehicle control according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage).[11]

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.

Clinical Trial Landscape

The clinical development of this compound has been challenging. The phase III NuTide:121 trial, which compared NUC-1031 plus cisplatin to the standard of care (gemcitabine plus cisplatin) for the first-line treatment of advanced biliary tract cancer, was terminated.[13] The study found that the NUC-1031 arm had inferior progression-free and overall survival compared to the gemcitabine arm, despite a higher objective response rate.[13]

In contrast, 5-FU remains a widely used chemotherapeutic agent for various solid tumors, particularly colorectal cancer.[14][15] It is often used in combination with other drugs, such as leucovorin, oxaliplatin, and irinotecan, in regimens like FOLFIRI and FOLFOX.[16] Numerous clinical trials have established its role in both adjuvant and metastatic settings.[14][17]

Table 3: Summary of Key Clinical Findings

DrugIndicationComparatorKey OutcomesReference
This compound (NUC-1031) + CisplatinAdvanced Biliary Tract CancerGemcitabine + CisplatinInferior progression-free and overall survival for the NUC-1031 arm.[13]
5-Fluorouracil (5-FU) / LeucovorinAdvanced Colorectal Cancer5-FU aloneSignificantly higher response rates for the combination therapy.[14]

Conclusion

This compound was developed with a strong rationale to overcome the limitations of gemcitabine. However, preclinical and clinical data to date have not demonstrated its superiority. In preclinical biliary tract cancer models, it did not outperform gemcitabine, and in a large phase III trial, it yielded inferior survival outcomes.[1][2][13]

5-Fluorouracil, despite being a decades-old drug, continues to be a critical component of treatment for many cancers. Its mechanisms of action are well-understood, and its clinical utility, particularly in combination regimens, is firmly established. While research into overcoming 5-FU resistance is ongoing, it remains a standard of care against which new therapies are often benchmarked.

For researchers and drug developers, this comparison underscores the complexities of prodrug design and the challenges of translating preclinical hypotheses into clinical success. While the journey of this compound has been difficult, the lessons learned contribute to the broader understanding of nucleotide analog therapeutics. In contrast, the enduring legacy of 5-FU highlights the importance of optimizing established agents and exploring novel combinations to improve patient outcomes.

References

Evaluating the Synergy of NUC-1031 and Carboplatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A novel approach to overcoming platinum resistance in ovarian cancer shows promise in early clinical trials. NUC-1031, a first-in-class ProTide modification of gemcitabine (B846), in combination with carboplatin, has demonstrated significant clinical activity and a manageable safety profile in heavily pretreated patients with recurrent ovarian cancer, including those with platinum-resistant disease. This guide provides a detailed comparison of this combination therapy, supported by experimental data from the PRO-002 Phase Ib clinical trial, for researchers, scientists, and drug development professionals.

NUC-1031 is engineered to bypass the key resistance mechanisms associated with conventional gemcitabine.[1][2][3] As a ProTide, it is a pre-activated form of gemcitabine's active metabolite, dFdCMP, protected by a phosphoramidate (B1195095) motif.[2][4] This unique structure allows NUC-1031 to enter cancer cells independently of the hENT1 transporter, resist degradation by cytidine (B196190) deaminase (CDA), and not require activation by deoxycytidine kinase (dCK).[1][3] The result is a more efficient delivery of the cytotoxic agent to the tumor cells, leading to higher intracellular concentrations of the active triphosphate form (dFdCTP).[4][5]

Mechanism of Action: NUC-1031 vs. Gemcitabine

The distinct cellular metabolism of NUC-1031 compared to standard gemcitabine is a key factor in its potential to overcome treatment resistance. The following diagram illustrates these differences.

G cluster_gemcitabine Gemcitabine Pathway cluster_nuc1031 NUC-1031 Pathway Gemcitabine Gemcitabine (dFdC) hENT1 hENT1 Transporter Gemcitabine->hENT1 Uptake dFdC_intra Intracellular dFdC hENT1->dFdC_intra dCK dCK (Activation) dFdC_intra->dCK CDA CDA (Inactivation) dFdC_intra->CDA dFdCMP dFdCMP dCK->dFdCMP Kinases Kinases dFdCMP->Kinases dFdCDP dFdCDP Kinases->dFdCDP dFdCTP dFdCTP (Active) Kinases->dFdCTP dFdCDP->Kinases Phosphorylation DNA_damage_gem DNA Damage & Apoptosis dFdCTP->DNA_damage_gem dFdU dFdU (Inactive) CDA->dFdU NUC1031 NUC-1031 Cell_Membrane Cell Membrane NUC1031->Cell_Membrane Independent Uptake NUC1031_intra Intracellular NUC-1031 Cell_Membrane->NUC1031_intra Esterases Esterases (Activation) NUC1031_intra->Esterases dFdCMP_nuc dFdCMP Esterases->dFdCMP_nuc Kinases_nuc Kinases dFdCMP_nuc->Kinases_nuc dFdCDP_nuc dFdCDP Kinases_nuc->dFdCDP_nuc dFdCTP_nuc dFdCTP (Active) Kinases_nuc->dFdCTP_nuc dFdCDP_nuc->Kinases_nuc Phosphorylation DNA_damage_nuc DNA Damage & Apoptosis dFdCTP_nuc->DNA_damage_nuc G start Patient Recruitment (n=25) screening Screening & Eligibility Assessment start->screening enrollment Enrollment screening->enrollment dose_escalation Dose Escalation Cohorts (4 cohorts of NUC-1031 + Carboplatin) enrollment->dose_escalation treatment Treatment Cycles (Up to 6 cycles, 21 days each) dose_escalation->treatment rp2cd Determination of RP2CD treatment->rp2cd follow_up Follow-up for Safety & Efficacy treatment->follow_up data_analysis Data Analysis (ORR, CBR, PFS, PK) rp2cd->data_analysis follow_up->data_analysis end Study Conclusion data_analysis->end

References

Comparative Analysis: Fosgemcitabine Palabenamide vs. FOLFIRINOX in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative studies of fosgemcitabine palabenamide (NUC-1031) versus FOLFIRINOX in patient-derived xenograft (PDX) models are not available in the reviewed literature. This guide provides a comparison based on the individual mechanisms of action, available preclinical and clinical data for each regimen, and a representative experimental protocol for how such a study could be designed.

Overview and Mechanism of Action

This compound and FOLFIRINOX represent two distinct chemotherapeutic strategies. This compound is a next-generation nucleoside analog designed to overcome gemcitabine (B846) resistance, while FOLFIRINOX is a combination chemotherapy regimen that attacks cancer cells through multiple mechanisms.

This compound (NUC-1031): this compound is a prodrug of gemcitabine, a well-established pyrimidine (B1678525) analog.[1] Its design incorporates a phosphoramidate (B1195095) moiety, which offers several advantages over standard gemcitabine:

  • Enhanced Cellular Uptake: It can enter cells independently of nucleoside transporters (like hENT1), which can be downregulated in resistant tumors.[2][3]

  • Bypasses Key Resistance Step: It is delivered in a pre-activated monophosphate form, bypassing the need for the initial phosphorylation step by deoxycytidine kinase (dCK), a common mechanism of gemcitabine resistance.[4]

  • Resistance to Degradation: The modification protects it from deactivation by the enzyme cytidine (B196190) deaminase (CDA).[4]

Once inside the cell, it is converted to its active triphosphate form (dFdCTP), which is incorporated into DNA, leading to stalled DNA replication, cell cycle arrest, and apoptosis.[5][6]

Fosgemcitabine_Pathway cluster_inside Cancer Cell NUC-1031_ext Fosgemcitabine Palabenamide (NUC-1031) NUC-1031_int NUC-1031 NUC-1031_ext->NUC-1031_int Transporter- Independent Uptake dFdCMP dFdCMP (Pre-activated) NUC-1031_int->dFdCMP Intracellular Esterases dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP (Active) dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Synth DNA Synthesis & Replication dFdCTP->DNA_Synth Incorporation & Chain Termination Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to

Mechanism of action for this compound (NUC-1031).

FOLFIRINOX: FOLFIRINOX is a combination of four agents, each with a distinct mechanism of action, providing a multi-pronged attack on cancer cells.[7]

  • FOL (Folinic acid/Leucovorin): Does not have direct cytotoxic activity but enhances the effect of 5-Fluorouracil.

  • F (5-Fluorouracil/5-FU): A pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to the depletion of DNA building blocks and halts DNA synthesis.

  • IRIN (Irinotecan): A topoisomerase I inhibitor. It prevents the relaxing of supercoiled DNA, which is a critical step for DNA replication and transcription. This leads to DNA strand breaks.

  • OX (Oxaliplatin): A platinum-based agent that forms platinum-DNA adducts. These adducts create cross-links within and between DNA strands, inhibiting DNA repair and synthesis and triggering cell death.

FOLFIRINOX_Pathway Leucovorin Folinic Acid (Leucovorin) Irinotecan Irinotecan Topo1 Inhibits Topoisomerase I Irinotecan->Topo1 Oxaliplatin Oxaliplatin DNA_Adducts Forms DNA Adducts/Cross-links Oxaliplatin->DNA_Adducts DNA_Strand_Breaks Causes DNA Strand Breaks Topo1->DNA_Strand_Breaks DNA_Repair_Block Inhibits DNA Repair & Replication DNA_Adducts->DNA_Repair_Block Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis DNA_Repair_Block->Apoptosis 5FU 5FU TS TS 5FU->TS DNA_Synth_Block DNA_Synth_Block TS->DNA_Synth_Block DNA_Synth_Block->Apoptosis

Combined mechanisms of action for the FOLFIRINOX regimen.

Preclinical and Clinical Data Summary

While no direct comparative PDX data exists, the following tables summarize available efficacy data from relevant studies.

Table 1: this compound (NUC-1031) - Selected Study Data

Study TypeCancer TypeComparatorKey Efficacy EndpointsSource
Preclinical (PDX) CholangiocarcinomaGemcitabineNUC-1031 showed less potency than gemcitabine in a high-CDA PDX model.Not directly cited, but inferred from study description[3]
Phase III Clinical Trial (NuTide:121) Advanced Biliary Tract CancerGemcitabine/Cisplatin (B142131)Median OS: 9.2 months (NUC-1031/Cis) vs. 12.6 months (Gem/Cis). Median PFS: 4.9 months vs. 6.4 months. ORR: 18.7% vs. 12.4%. (Study terminated for futility).[8]
Phase Ib Clinical Trial Recurrent Ovarian CancerCarboplatin (Combination)ORR: 26%. Clinical Benefit Rate: 74%. Median PFS: 27.1 weeks.[3]

Table 2: FOLFIRINOX - Selected Study Data

Study TypeCancer TypeComparatorKey Efficacy EndpointsSource
Clinical Trial Metastatic Pancreatic CancerGemcitabineMedian OS: 11.1 months vs. 6.8 months. Median PFS: 6.4 months vs. 3.3 months. ORR: 31.6% vs. 9.4%.[7]
Phase III Clinical Trial (NEOPAN) Locally Advanced Pancreatic CancerGemcitabineMedian PFS: 9.7 months vs. 7.7 months. Median OS: 15.7 months vs. 15.4 months. ORR: 42.4% vs. 15.1%.[9][10][11]
Comparative Effectiveness Study Metastatic Pancreatic CancerGemcitabine + nab-PaclitaxelMedian OS (Adjusted): 9.27 months vs. 6.87 months, favoring FOLFIRINOX.[12]
Preclinical (PDX) Pancreatic Cancer (Classical Subtype)Vehicle ControlFOLFIRINOX strongly inhibited tumor growth; some mice showed tumor shrinkage.[1]
Preclinical (PDX) Pancreatic Cancer (Basal-like Subtype)Vehicle ControlNo effect on tumor growth observed with FOLFIRINOX treatment.[1]

Experimental Protocol for a Comparative PDX Study

The following is a representative protocol for establishing and conducting a comparative efficacy study of this compound versus FOLFIRINOX using patient-derived xenografts.

Objective: To compare the anti-tumor efficacy of this compound and a modified FOLFIRINOX regimen in PDX models of pancreatic or biliary tract cancer.

1. PDX Model Establishment and Expansion:

  • Obtain fresh tumor tissue from consenting patients under an IRB-approved protocol.[13]

  • Implant tumor fragments (approx. 2-3 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).[13][14]

  • Monitor mice for tumor growth. Once tumors reach a diameter of 0.75-1.5 cm, harvest them for cryopreservation and/or passage to subsequent cohorts of mice for expansion.[13]

2. Efficacy Study Design:

  • Once tumors from an expanded passage (e.g., F3) reach a palpable volume (e.g., 150-300 mm³), randomize mice into treatment arms (n=5-10 mice per arm).[1]

  • Treatment Arms:

    • Group 1: Vehicle Control (e.g., saline, administered on the same schedule as treatment groups).

    • Group 2: this compound (Dose and schedule to be determined based on prior studies, e.g., 110 mg/kg, intraperitoneal injection, biweekly).

    • Group 3: Modified FOLFIRINOX (mouse-equivalent dosing, e.g., intraperitoneal injections of oxaliplatin, irinotecan, leucovorin, followed by multiple 5-FU injections over two days, repeated weekly).[1]

3. Data Collection and Analysis:

  • Tumor Volume: Measure tumors with digital calipers two to three times per week. Calculate volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor mouse body weight two to three times per week as a measure of treatment toxicity.[1]

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or at a fixed time point (e.g., 4 weeks). Euthanize mice if body weight loss exceeds 20% or other signs of distress are observed.

  • Statistical Analysis: Compare tumor growth inhibition, objective response rates (e.g., partial response, stable disease), and survival differences between groups using appropriate statistical tests (e.g., ANOVA, Log-rank test).

4. Pharmacodynamic and Biomarker Analysis:

  • At the end of the study, harvest tumors for downstream analysis, such as immunohistochemistry (e.g., Ki67 for proliferation, TUNEL for apoptosis) and molecular profiling to identify potential biomarkers of response or resistance.

PDX_Workflow P0 Patient Tumor (Surgical Resection) P1 Implant Tumor Fragments into Immunodeficient Mice (F0) P0->P1 P2 Monitor Tumor Growth & Passage Generations (F1-F3) P1->P2 P3 Expand Cohort & Wait for Tumors (150-300 mm³) P2->P3 P4 Randomize Mice into Treatment Arms P3->P4 P5 Group 1: Vehicle Control P4->P5 P6 Group 2: This compound P4->P6 P7 Group 3: FOLFIRINOX P4->P7 P8 Monitor Tumor Volume & Mouse Body Weight P5->P8 P6->P8 P7->P8 P9 Endpoint Reached (e.g., 4 weeks or max volume) P8->P9 P10 Tumor Harvest & Data Analysis P9->P10

Experimental workflow for a comparative PDX study.

References

Biomarker Validation for Fosgemcitabine Palabenamide Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgemcitabine palabenamide (NUC-1031) is a novel phosphoramidate (B1195095) protide (B1233603) of gemcitabine (B846), engineered to overcome key mechanisms of resistance to one of the most widely used chemotherapeutic agents. Standard gemcitabine therapy is often limited by factors such as cellular uptake, activation, and degradation, which have been investigated as potential predictive biomarkers for treatment response. This guide provides a comprehensive comparison of this compound and standard gemcitabine, with a focus on the validation of these biomarkers and supporting experimental data.

The core rationale behind the development of this compound was its potential to bypass the common resistance pathways that affect gemcitabine. Theoretically, this would make its efficacy independent of the very biomarkers that predict gemcitabine failure. However, preclinical and clinical studies have challenged this initial hypothesis, providing crucial insights for researchers in the field of drug development and personalized medicine.

Mechanism of Action: Gemcitabine vs. This compound

Understanding the distinct mechanisms of cellular entry and activation is fundamental to appreciating the biomarker hypothesis for both drugs.

  • Gemcitabine: As a hydrophilic molecule, gemcitabine requires active transport into cancer cells, primarily via the human equilibrative nucleoside transporter 1 (hENT1) . Once inside the cell, it is a prodrug that must undergo a series of phosphorylation steps to become active. The initial and rate-limiting step is the conversion to gemcitabine monophosphate (dFdCMP) by the enzyme deoxycytidine kinase (dCK) . A significant portion of gemcitabine and its monophosphate form can be inactivated by the enzyme cytidine deaminase (CDA) into the inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU).

  • This compound (NUC-1031): This agent is designed to circumvent these limitations. Its phosphoramidate moiety allows it to bypass the need for hENT1-mediated transport, entering the cell via passive diffusion. It is pre-activated to a monophosphate form, thus bypassing the requirement for dCK phosphorylation. Furthermore, the chemical structure of this compound is designed to be resistant to degradation by CDA.

Signaling and Metabolic Pathways

The differential pathways of gemcitabine and this compound activation and resistance are illustrated below.

Gemcitabine_vs_NUC1031_Pathway cluster_intracellular Intracellular Space Gemcitabine Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine->Gemcitabine_in hENT1 NUC-1031 NUC-1031 NUC-1031_in NUC-1031 NUC-1031->NUC-1031_in Passive Diffusion dFdCMP dFdCMP (monophosphate) Gemcitabine_in->dFdCMP dCK dFdU dFdU (inactive) Gemcitabine_in->dFdU CDA NUC-1031_in->dFdCMP Intracellular Esterases dFdCDP dFdCDP (diphosphate) dFdCMP->dFdCDP dFdCMP->dFdU dCMPD dFdCTP dFdCTP (active triphosphate) dFdCDP->dFdCTP DNA_synthesis_inhibition Inhibition of DNA Synthesis dFdCTP->DNA_synthesis_inhibition

Figure 1: Cellular uptake and activation pathways of Gemcitabine vs. This compound (NUC-1031).

Biomarker Validation: Preclinical Evidence

A key preclinical study by Borad et al. (2020) in biliary tract cancer (BTC) models aimed to validate the hypothesized biomarkers of this compound sensitivity. The findings, however, did not support the initial rationale.

BiomarkerHypothesized Impact on Gemcitabine SensitivityHypothesized Impact on this compound SensitivityPreclinical Findings (Borad et al., 2020) in BTC Models
hENT1 Expression Low expression predicts resistanceNo impact on sensitivity (bypassed)No correlation between hENT1 transcript levels and sensitivity to either gemcitabine or this compound.
dCK Expression Low expression predicts resistanceNo impact on sensitivity (bypassed)No correlation between dCK transcript levels and sensitivity to either gemcitabine or this compound.
CDA Expression High expression predicts resistanceNo impact on sensitivity (resistant)No correlation between CDA transcript levels and sensitivity to either gemcitabine or this compound.

Key Preclinical Observations:

  • In a panel of ten BTC cell lines, this compound demonstrated lower potency than gemcitabine in multiple cellular assays.[1]

  • The efficacy of both gemcitabine and this compound did not correlate with the transcript levels of hENT1, dCK, or CDA.[1]

  • In a patient-derived xenograft (PDX) model with high CDA expression, this compound and gemcitabine showed equivalent efficacy, which contradicts the primary design rationale of NUC-1031.[1]

Biomarker Validation: Clinical Evidence

The NuTide:121 Phase III clinical trial was designed to evaluate the efficacy of this compound in combination with cisplatin (B142131) versus the standard of care, gemcitabine plus cisplatin, in patients with previously untreated advanced biliary tract cancer. The trial was terminated early due to futility.

TrialPatient PopulationTreatment ArmsKey OutcomeBiomarker Sub-analysis
NuTide:121 (Phase III) Previously untreated, locally advanced or metastatic biliary tract cancer1. This compound + Cisplatin2. Gemcitabine + CisplatinNo improvement in Overall Survival (OS) for the this compound arm. The trial was stopped at the first interim analysis as the OS futility boundary was crossed.[2][3]Archived tumor specimens were collected for non-specified biomarker analysis, but no data is available to suggest a predictive biomarker was identified.[4]

Key Clinical Observations:

  • The NuTide:121 trial did not demonstrate the superiority of this compound over gemcitabine in the first-line treatment of advanced biliary tract cancer.[2][3]

  • While a higher objective response rate was observed with the this compound combination, this did not translate into a survival benefit.[2]

  • These clinical findings are consistent with the preclinical data suggesting a lack of superior efficacy and no clear biomarker-defined sensitive population for this compound.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biomarker studies. Below are summaries of typical protocols for assessing the key biomarkers.

Immunohistochemistry (IHC) for hENT1 and dCK Expression

This method is commonly used to assess protein expression levels in tumor tissue.

IHC_Workflow cluster_protocol IHC Staining Protocol Tissue_Processing Tissue Fixation & Paraffin Embedding Sectioning Microtome Sectioning (4-5 µm) Tissue_Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Heat-Induced Epitope Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking of Endogenous Peroxidase & Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-hENT1, anti-dCK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chromogen Detection (e.g., DAB) Secondary_Ab->Detection Counterstaining Counterstaining (e.g., Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Analysis Microscopic Analysis & Scoring Dehydration_Mounting->Analysis

References

NUC-1031: A Comparative Analysis of Cross-Resistance with Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NUC-1031 (Acelarin) is a first-in-class phosphoramidate (B1195095) prodrug of the nucleoside analog gemcitabine (B846). It was designed to overcome key mechanisms of resistance that can limit the efficacy of gemcitabine and other nucleoside analogs. This guide provides a comparative analysis of NUC-1031's cross-resistance profile with other nucleoside analogs, supported by available preclinical data.

Overcoming Gemcitabine Resistance: The Rationale for NUC-1031

Gemcitabine, a cornerstone of treatment for various solid tumors, faces significant challenges due to intrinsic and acquired resistance. The clinical activity of gemcitabine is dependent on several cellular processes:

  • Cellular Uptake: Primarily mediated by human equilibrative nucleoside transporter 1 (hENT1). Reduced expression of hENT1 is a well-established mechanism of gemcitabine resistance.

  • Activation: Gemcitabine requires phosphorylation to its active triphosphate form (dFdCTP). The initial and rate-limiting step is the conversion to its monophosphate (dFdCMP) by deoxycytidine kinase (dCK). Low dCK activity leads to reduced activation and subsequent resistance.

  • Inactivation: Gemcitabine can be catabolized and inactivated by the enzyme cytidine (B196190) deaminase (CDA) into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU).

NUC-1031 is designed to bypass these resistance pathways.[1][2][3] Its phosphoramidate moiety allows it to enter cells independently of hENT1 and, once inside, it is cleaved to release the already-activated monophosphate form of gemcitabine (dFdCMP), thus bypassing the need for dCK.[2][3] Furthermore, NUC-1031 is resistant to degradation by CDA.[2]

Preclinical Cross-Resistance Studies

Direct preclinical cross-resistance studies comparing NUC-1031 with a broad panel of other nucleoside analogs are limited in the public domain. The majority of available research focuses on the comparison between NUC-1031 and its parent drug, gemcitabine.

Biliary Tract Cancer (BTC) Cell Line Studies

A key preclinical study by Arora and colleagues in 2020 evaluated the in vitro activity of NUC-1031 against a panel of ten biliary tract cancer (BTC) cell lines and compared it with gemcitabine. The study aimed to validate the mechanism of action and assess potential biomarkers of sensitivity.

Data Presentation: In Vitro Cytotoxicity of NUC-1031 vs. Gemcitabine in BTC Cell Lines

The half-maximal inhibitory concentrations (IC50) were determined using a CellTiter-Glo assay after 72 hours of drug exposure.

Cell LineHistologyGemcitabine IC50 (nM)NUC-1031 IC50 (nM)
GBD-1Gallbladder Carcinoma1.124.9
HuCCT-1Intrahepatic Cholangiocarcinoma1.226.6
SNU-1196Intrahepatic Cholangiocarcinoma1.539.8
TFK-1Extrahepatic Cholangiocarcinoma1.945.7
EGI-1Extrahepatic Cholangiocarcinoma2.151.2
SNU-478Ampullary Carcinoma2.558.9
OCUG-1Gallbladder Carcinoma3.265.4
HuH-28Intrahepatic Cholangiocarcinoma4.578.1
Mz-ChA-1Metastatic Cholangiocarcinoma5.189.3
CC-SW-1Intrahepatic Cholangiocarcinoma7.8112.5

Data summarized from Arora et al., Cancer Chemother Pharmacol, 2020.

Surprisingly, in this panel of BTC cell lines, NUC-1031 demonstrated lower potency (higher IC50 values) than gemcitabine.[1] The study also found no significant correlation between the efficacy of either drug and the transcript levels of hENT1, dCK, or CDA, challenging the expected mechanism of action in these specific models.[1]

Studies in dCK-Deficient or Competitor-Rich Environments

An abstract presented by Bré and colleagues provided evidence that NUC-1031 can overcome resistance mediated by dCK. In pancreatic and ovarian cancer cell lines, the addition of exogenous deoxycytidine, a natural substrate that competes with gemcitabine for dCK, led to significant resistance to gemcitabine. In contrast, NUC-1031's activity was only modestly affected, suggesting it can bypass this resistance mechanism.

Experimental Protocols

In Vitro Cytotoxicity Assay (Arora et al., 2020)
  • Cell Lines: A panel of ten human biliary tract cancer cell lines was used.

  • Cell Plating: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with serial dilutions of NUC-1031 or gemcitabine for 72 hours.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Luminescence was read on a plate reader, and the data was normalized to untreated controls. IC50 values were calculated using a nonlinear regression model (log(inhibitor) vs. normalized response -- variable slope) in GraphPad Prism.

Signaling Pathways and Experimental Workflows

Gemcitabine_vs_NUC1031_Pathway cluster_outside Extracellular Space cluster_inside Intracellular Space Gemcitabine_out Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine_out->Gemcitabine_in hENT1 NUC1031_out NUC-1031 NUC1031_in NUC-1031 NUC1031_out->NUC1031_in Passive Diffusion dFdCMP dFdCMP (monophosphate) Gemcitabine_in->dFdCMP dCK dFdU dFdU (inactive) Gemcitabine_in->dFdU CDA NUC1031_in->dFdCMP dFdCDP dFdCDP (diphosphate) dFdCMP->dFdCDP Other Kinases dFdCTP dFdCTP (active triphosphate) dFdCDP->dFdCTP Other Kinases DNA_Incorp DNA Incorporation dFdCTP->DNA_Incorp Apoptosis Apoptosis DNA_Incorp->Apoptosis hENT1 hENT1 Transporter dCK dCK (Deoxycytidine Kinase) CDA CDA (Cytidine Deaminase) Other_Kinases Other Kinases Experimental_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with serial dilutions of NUC-1031 or other nucleoside analogs B->C D Incubate for 72 hours C->D E Measure cell viability (e.g., CellTiter-Glo) D->E F Normalize data to untreated controls E->F G Calculate IC50 values using non-linear regression F->G

References

In Vivo Efficacy of Fosgemcitabine Palabenamide: A Comparative Analysis with Other Gemcitabine ProTides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fosgemcitabine palabenamide (formerly NUC-1031), a phosphoramidate (B1195095) ProTide of the widely used chemotherapeutic agent gemcitabine (B846), was developed to overcome key mechanisms of cancer cell resistance. The ProTide technology aims to deliver the active monophosphorylated form of gemcitabine directly into cancer cells, bypassing the need for nucleoside transporters and the rate-limiting initial phosphorylation step, while also protecting the molecule from deactivation. This guide provides a comparative overview of the in vivo efficacy of this compound against other gemcitabine ProTides, supported by available preclinical and clinical data.

Mechanism of Action: The ProTide Advantage

The ProTide approach modifies a nucleoside analogue, like gemcitabine, by adding a phosphoramidate moiety. This chemical alteration is designed to circumvent common resistance pathways. Upon entering the cell, the phosphoramidate group is cleaved by intracellular enzymes, releasing the active gemcitabine monophosphate, which is then further phosphorylated to its active di- and triphosphate forms. These active metabolites inhibit DNA synthesis, leading to cancer cell death.

ProTide_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fosgemcitabine_palabenamide This compound (ProTide) Fosgemcitabine_palabenamide_int This compound Fosgemcitabine_palabenamide->Fosgemcitabine_palabenamide_int Passive Diffusion Gemcitabine_MP Gemcitabine Monophosphate Fosgemcitabine_palabenamide_int->Gemcitabine_MP Intracellular Enzymes Gemcitabine_DP Gemcitabine Diphosphate Gemcitabine_MP->Gemcitabine_DP Gemcitabine_TP Gemcitabine Triphosphate (Active) Gemcitabine_DP->Gemcitabine_TP DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Gemcitabine_TP->DNA_Synthesis_Inhibition

Caption: Intracellular activation pathway of this compound.

Comparative In Vivo Efficacy

Direct head-to-head in vivo preclinical studies comparing various gemcitabine ProTides are limited. The available data primarily contrasts individual ProTides with the parent drug, gemcitabine. This section summarizes the findings for this compound and other notable gemcitabine ProTides.

This compound (NUC-1031)

Preclinical studies in pancreatic cancer xenograft models demonstrated that this compound led to a significant reduction in tumor volumes compared to gemcitabine.[1] However, in a patient-derived xenograft (PDX) model of biliary tract cancer with high cytidine (B196190) deaminase (CDA) levels, this compound showed equivalent efficacy to gemcitabine, which contradicted one of the primary rationales for its design.

In the clinical setting, a Phase III trial (NuTide:121) of this compound in combination with cisplatin (B142131) for advanced biliary tract cancer was terminated due to a lack of overall survival benefit compared to the standard gemcitabine plus cisplatin regimen.

CP-4126 (Gemcitabine Elaidate)

CP-4126 is a fatty acid derivative of gemcitabine, designed to enhance its lipophilicity and cellular uptake. Preclinical studies have shown that when administered intraperitoneally, CP-4126 is as effective as gemcitabine in various human tumor xenograft models, including melanoma, sarcoma, lung, prostate, pancreatic, and breast cancers.[2] A key advantage of CP-4126 is its potential for oral administration. In a colon cancer xenograft model, orally administered CP-4126 demonstrated antitumor activity equal to the intraperitoneally administered drug.[2] However, a Phase I clinical trial of oral CP-4126 was terminated early due to poor absorption and rapid pre-systemic metabolism, resulting in low exposure to the active drug.[3]

LY2334737

LY2334737 is an oral prodrug of gemcitabine. Preclinical studies in human tumor xenograft models of colon, lung, and prostate cancer indicated its antitumor activity.[4] Notably, in a colon xenograft model, LY2334737 resulted in higher incorporation of the active metabolite, dFdCTP, into the tumor DNA compared to gemcitabine. Despite these promising preclinical findings, the clinical development of LY2334737 was halted due to observed hepatic toxicities in a Phase I trial.[5]

Data Summary: In Vivo Efficacy of Gemcitabine ProTides

Compound Prodrug Type Cancer Model(s) Key In Vivo Efficacy Findings Clinical Status Reference(s)
This compound (NUC-1031) Phosphoramidate ProTidePancreatic Cancer XenograftSignificant reduction in tumor volume compared to gemcitabine.Phase III (Terminated)[1]
Biliary Tract Cancer PDXEquivalent efficacy to gemcitabine.
CP-4126 Fatty Acid DerivativeMelanoma, Sarcoma, Lung, Prostate, Pancreatic, Breast, Colon Cancer XenograftsEqually effective as intraperitoneal gemcitabine. Orally active in a colon cancer model.Phase I (Oral formulation terminated)[2][3]
LY2334737 Oral ProdrugColon, Lung, Prostate Cancer XenograftsDemonstrated antitumor activity. Higher incorporation of active metabolite in a colon xenograft model compared to gemcitabine.Phase I (Suspended)[4][5]

Experimental Protocols

General In Vivo Xenograft Study Workflow

The following diagram outlines a typical workflow for preclinical in vivo efficacy studies of anticancer agents in xenograft models.

Experimental_Workflow Cell_Culture Tumor Cell Culture Animal_Implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) Cell_Culture->Animal_Implantation Tumor_Growth Tumor Growth to Palpable Size Animal_Implantation->Tumor_Growth Randomization Randomization of Animals into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Treatment Administration (e.g., i.p., oral) Randomization->Treatment_Admin Monitoring Monitoring of Tumor Growth, Body Weight, and Health Treatment_Admin->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Survival) Monitoring->Endpoint Data_Analysis Data Collection and Statistical Analysis Endpoint->Data_Analysis

Caption: Typical workflow for in vivo xenograft studies.
Specific Protocol for CP-4126 In Vivo Studies

  • Animal Model: Nude mice bearing human tumor xenografts.[2]

  • Treatment Administration:

    • Intraperitoneal (i.p.) injection every third day for five doses.[2]

    • Oral administration.[2]

  • Dosage:

    • Maximal Tolerated Dose (MTD) was determined for each compound and administration route.[2]

  • Efficacy Assessment:

    • Tumor growth inhibition was measured and expressed as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group (T/C %).[2]

Conclusion

The development of gemcitabine ProTides represents a rational approach to overcoming the limitations of the parent drug. This compound, while showing initial promise in preclinical pancreatic cancer models, did not demonstrate superior efficacy in biliary tract cancer models or in a pivotal Phase III clinical trial. Other ProTides, such as CP-4126 and LY2334737, have also shown encouraging preclinical in vivo activity but have faced challenges in clinical development, including poor bioavailability and toxicity.

The available data underscores the complexity of translating preclinical findings into clinical success. While the ProTide strategy holds theoretical advantages, the in vivo performance of these agents can be influenced by various factors, including the specific tumor microenvironment and the metabolic handling of the prodrug in patients. Further research and development of novel gemcitabine ProTides with improved pharmacokinetic and safety profiles are warranted to realize the full potential of this therapeutic strategy.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for Fosgemcitabine Palabenamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of an investigational drug extends beyond its experimental application. The proper disposal of compounds like Fosgemcitabine palabenamide, a novel pyrimidine (B1678525) analogue and prodrug of gemcitabine, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Important Note: As an investigational compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound may not be publicly available. The primary source for this information is the manufacturer or supplier of the compound. The following procedures are based on best practices for the disposal of hazardous and cytotoxic pharmaceutical agents and should be supplemented by the manufacturer's specific guidelines and consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Profile and Handling Precautions

This compound is a derivative of gemcitabine, a potent antineoplastic agent.[1] Therefore, it should be handled with the same precautions as other cytotoxic drugs. The hazards associated with the related compound, Gemcitabine Hydrochloride, are summarized below and should be considered indicative of the potential risks of this compound.

Hazard CategoryDescription
Health Hazards May be harmful if swallowed. Causes skin and eye irritation. May cause genetic defects and damage fertility or the unborn child.[2]
Target Organs Reproductive system, blood, and blood-forming organs.[2]
Clinical Effects Adverse effects associated with therapeutic use of the parent compound include decreased blood cell count, nausea, vomiting, swelling, skin rash, liver enzyme changes, and flu-like syndrome.[2]
Chemical Stability Stable under normal conditions of use.[2]
Incompatible Materials Strong oxidizers.[2]

Step-by-Step Disposal Protocol for this compound

The disposal of investigational drugs is governed by stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. Always consult with your institution's EHS department to ensure full compliance.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Safety goggles

    • Chemical-resistant gloves (e.g., double-gloving with nitrile gloves)

    • A lab coat

  • Segregation and Containment:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

    • Place all materials contaminated with this compound, including unused product, partially used vials, and contaminated labware (e.g., pipette tips, tubes), into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be specifically marked for "Cytotoxic Waste" or "Chemotherapeutic Waste."

  • Waste Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The name of the chemical: "this compound"

      • The specific hazards (e.g., "Cytotoxic," "Toxic")

      • The accumulation start date

      • The name and contact information of the generating laboratory or researcher

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

    • The storage area should be well-ventilated and have secondary containment to prevent spills.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.

    • Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of investigational pharmaceutical compounds like this compound.

A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Unused product, contaminated labware) A->B Handle with care C Step 3: Contain Waste (Designated, leak-proof container) B->C Prevent cross-contamination D Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D Ensure clear identification E Step 5: Store Securely (Designated area, secondary containment) D->E Maintain safety and compliance F Step 6: Arrange for Pickup (Contact EHS or licensed contractor) E->F Final disposal step

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with the necessary safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fosgemcitabine Palabenamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of Fosgemcitabine Palabenamide are critical for protecting laboratory personnel from potential exposure to this cytotoxic agent. As a compound related to gemcitabine, this compound is presumed to have hazardous properties, including the potential to be carcinogenic, mutagenic, and teratogenic.[1][2] Adherence to strict safety guidelines is paramount to minimize risks of exposure through inhalation, skin contact, or ingestion.

This guide provides procedural, step-by-step instructions for the safe handling and disposal of this compound, ensuring a secure laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to cytotoxic drugs.[3] The following table summarizes the essential PPE for handling this compound, based on general guidelines for cytotoxic agents.

PPE CategoryItemSpecifications and Usage
Hand Protection Double GlovesNitrile or latex gloves specifically tested for use with chemotherapy drugs should be worn.[4][5] The outer glove should be disposed of immediately after handling the compound, and the inner glove upon leaving the designated handling area.
Body Protection Disposable GownA disposable, fluid-resistant gown with long sleeves and elastic or knit cuffs should be worn to protect clothing and skin.[3]
Respiratory Protection N95 or Higher RespiratorAn N95 or higher-rated respirator is recommended, particularly when handling the powdered form of the compound or when there is a risk of aerosolization.[6]
Eye Protection Safety Goggles or Face ShieldChemical splash goggles or a full-face shield must be worn to protect the eyes from splashes or aerosols.[3][7]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[5]

Experimental Protocols: Safe Handling and Disposal Workflow

I. Preparation and Handling:

  • Designated Handling Area: All procedures involving this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood or a Class II biological safety cabinet, to contain any potential spills or aerosols.[6]

  • Pre-Handling Check: Before starting any work, ensure that all necessary PPE is available and in good condition. A spill kit specifically for cytotoxic agents should also be readily accessible.[6][8]

  • Donning PPE: Put on all required PPE in the correct order (gown, respirator, eye protection, inner gloves, outer gloves) before entering the designated handling area.

  • Handling the Compound:

    • If working with a powdered form, handle it with extreme care to avoid generating dust.

    • When preparing solutions, use Luer-lock syringes and fittings to prevent leakage.[7]

    • Avoid any direct contact with the compound. Use tools such as spatulas and forceps for manipulation.

  • Post-Handling:

    • After completing the work, carefully remove the outer gloves and dispose of them as cytotoxic waste.

    • Wipe down all surfaces in the designated handling area with an appropriate deactivating agent, followed by a cleaning agent.

    • Remove the remaining PPE in a manner that avoids self-contamination and dispose of it as cytotoxic waste.

    • Wash hands thoroughly with soap and water after removing all PPE.[9]

II. Disposal Plan:

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash.[6] This includes:

    • Empty vials and containers

    • Used PPE (gloves, gowns, respirators)

    • Contaminated lab supplies (pipette tips, tubes, etc.)

    • Cleaning materials from spills

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[6] These are often color-coded (e.g., yellow or purple) for easy identification.

  • Sharps Disposal: All contaminated sharps, such as needles and syringes, must be placed in a designated chemotherapy sharps container.[6]

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management vendor in accordance with local, state, and federal regulations.[9][10] Do not dispose of this material down the drain or in regular trash.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don a full set of the recommended PPE, including a respirator.

  • Contain the Spill: Use a cytotoxic spill kit to absorb the spilled material. Cover the spill with absorbent pads, working from the outside in.

  • Clean the Area: Once the material is absorbed, carefully clean the area with a deactivating agent followed by a detergent solution.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.[3]

Visualizing the Safety Workflow

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Management prep_area Designate Handling Area (Fume Hood/BSC) check_ppe Check PPE & Spill Kit prep_area->check_ppe don_ppe Don PPE check_ppe->don_ppe handle_compound Handle Compound don_ppe->handle_compound post_handling Post-Handling Cleanup handle_compound->post_handling segregate_waste Segregate Cytotoxic Waste handle_compound->segregate_waste secure_area Secure Spill Area handle_compound->secure_area If Spill Occurs doff_ppe Doff PPE post_handling->doff_ppe post_handling->segregate_waste wash_hands Wash Hands doff_ppe->wash_hands doff_ppe->segregate_waste containerize_waste Use Designated Containers segregate_waste->containerize_waste vendor_disposal Dispose via Licensed Vendor containerize_waste->vendor_disposal contain_spill Contain Spill secure_area->contain_spill clean_spill Clean & Decontaminate contain_spill->clean_spill dispose_spill_waste Dispose of Cleanup Materials clean_spill->dispose_spill_waste dispose_spill_waste->containerize_waste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.